Product packaging for 1,9-Dimethylxanthine(Cat. No.:CAS No. 33073-01-7)

1,9-Dimethylxanthine

Cat. No.: B1219530
CAS No.: 33073-01-7
M. Wt: 180.16 g/mol
InChI Key: XKZALMBJTMJPFU-UHFFFAOYSA-N
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Description

isomer of theophylline-(1,3-dimethylxanthine)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O2 B1219530 1,9-Dimethylxanthine CAS No. 33073-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-dimethyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N4O2/c1-10-3-8-4-5(10)9-7(13)11(2)6(4)12/h3H,1-2H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZALMBJTMJPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1NC(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186723
Record name 1,9-Dimethylxanthine
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33073-01-7
Record name 1,9-Dimethylxanthine
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Record name 1,9-Dimethylxanthine
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Record name 1,9-Dimethylxanthine
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Record name 3,9-dihydro-1,9-dimethyl-1H-purine-2,6-dione
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Record name 1,9-DIMETHYLXANTHINE
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Foundational & Exploratory

An In-Depth Technical Guide to 1,9-Dimethylxanthine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylxanthine is a purine alkaloid belonging to the methylxanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine. As a dimethylated derivative of xanthine, it features methyl groups at the 1- and 9-positions of the purine ring structure. While less studied than its more common isomers, this compound is of interest to researchers due to its potential pharmacological activities, primarily as an adenosine receptor antagonist and a phosphodiesterase inhibitor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on presenting available data in a structured format and outlining relevant experimental methodologies.

Chemical Structure and Identification

This compound is structurally characterized by a fused pyrimidinedione and imidazole ring system, with methyl substitutions at positions 1 and 9.

IdentifierValue
IUPAC Name 1,9-dimethyl-3H-purine-2,6-dione
Molecular Formula C₇H₈N₄O₂[3][4]
Molecular Weight 180.16 g/mol [3]
CAS Number 33073-01-7
SMILES String CN1C=NC2=C1NC(=O)N(C2=O)C
InChI Key XKZALMBJTMJPFU-UHFFFAOYSA-N
Synonyms 1,9-Dimethyl-1H-purine-2,6(3H,9H)-dione, 1,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione

Physicochemical Properties

PropertyThis compoundTheophylline (1,3-Dimethylxanthine)
Melting Point Data not available271-273 °C
Boiling Point Data not available312.97 °C (rough estimate)
Water Solubility Moderate (qualitative)Sparingly soluble
pKa Data not available8.6 (acidic), 0.7 (basic)
LogP (Predicted) -0.5-0.02

Pharmacological Properties

This compound is known to be an adenosine receptor antagonist and a phosphodiesterase inhibitor, which are characteristic activities of the methylxanthine class. However, specific quantitative data on its potency, such as Ki values for adenosine receptor subtypes or IC50 values for phosphodiesterase isoforms, are not available in the reviewed literature.

Pharmacological TargetActivityQuantitative Data (Ki/IC50)
Adenosine Receptors AntagonistData not available
Phosphodiesterases (PDEs) InhibitorData not available

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are scarce in the public domain. The following sections provide generalized methodologies based on common practices for xanthine derivatives.

Synthesis

A common route for the synthesis of N-methylated xanthines involves the direct methylation of a suitable xanthine precursor.

Generalized Protocol for N-Methylation of Xanthine:

  • Dissolution: Dissolve the starting xanthine material in an appropriate aprotic polar solvent, such as dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the nitrogen atoms of the purine ring, creating nucleophilic sites.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to allow for the methylation to proceed. The stoichiometry of the methylating agent can be adjusted to favor the desired degree of methylation.

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent.

  • Purification: The crude product is then purified using techniques such as column chromatography or recrystallization.

Purification

Generalized Protocol for Recrystallization from Ethanol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals. For further crystallization, the solution can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common method for the analysis of methylxanthines.

Generalized HPLC Protocol for Methylxanthine Analysis:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water (often with a small amount of acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is commonly employed.

  • Detection: UV detection at a wavelength of approximately 273 nm is suitable for methylxanthines.

  • Sample Preparation: Samples, such as those from biological matrices, may require a solid-phase extraction (SPE) clean-up step prior to HPLC analysis to remove interfering substances.

Biological Activity and Signaling Pathways

The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions can lead to a variety of downstream cellular effects.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. By blocking these receptors, methylxanthines like this compound can interfere with adenosine-mediated signaling. For instance, antagonism of A₁ and A₂ₐ receptors in the central nervous system is largely responsible for the stimulant effects of caffeine.

Adenosine_Receptor_Antagonism General Mechanism of Adenosine Receptor Antagonism by Methylxanthines Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, etc.) Adenosine->Adenosine_Receptor Activates Methylxanthine This compound Methylxanthine->Adenosine_Receptor Blocks G_Protein G-Protein Adenosine_Receptor->G_Protein Activates/Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Cellular_Response Cellular Response (e.g., altered neuronal activity) cAMP->Cellular_Response Leads to

Caption: Adenosine receptor antagonism by this compound.

Phosphodiesterase (PDE) Inhibition

PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. By inhibiting PDEs, methylxanthines can increase the intracellular concentrations of these second messengers. This can lead to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of substrate proteins, modulating numerous cellular processes.

PDE_Inhibition General Mechanism of Phosphodiesterase Inhibition by Methylxanthines Methylxanthine This compound PDE Phosphodiesterase (PDE) Methylxanthine->PDE Inhibits cAMP cAMP PDE->cAMP Hydrolyzes AMP AMP cAMP->AMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Leads to

References

1,9-Dimethylxanthine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,9-Dimethylxanthine, a purine alkaloid and a member of the xanthine family. This document consolidates critical data, including its chemical properties, synthesis, and key biological activities, with a focus on its roles as an adenosine receptor antagonist and phosphodiesterase inhibitor. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts.

Core Chemical and Physical Properties

This compound, an isomer of the well-known methylxanthines theophylline and theobromine, possesses a distinct chemical structure that dictates its biological activity. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 33073-01-7[1][2][3][4][5]
Molecular Weight 180.16 g/mol
Molecular Formula C₇H₈N₄O₂

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the methylation of a xanthine precursor. A general synthetic approach is outlined below.

General Synthetic Pathway

A common method for the synthesis of this compound involves the N-methylation of xanthine. This process typically utilizes a methylating agent in the presence of a base to facilitate the addition of methyl groups to the nitrogen atoms of the purine ring structure. The reaction conditions can be tailored to favor the formation of the 1,9-disubstituted product.

G General Synthesis of this compound Xanthine Xanthine Dimethylxanthine This compound Xanthine->Dimethylxanthine Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Dimethylxanthine Base Base (e.g., Sodium Hydroxide) Base->Dimethylxanthine

Caption: General Synthetic Route for this compound.

Biological Activity and Mechanisms of Action

This compound exerts its biological effects primarily through two key mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a variety of downstream cellular responses.

Adenosine Receptor Antagonism

As a competitive antagonist of adenosine receptors, this compound blocks the binding of the endogenous neuromodulator adenosine. Adenosine typically has an inhibitory effect on neuronal activity. By blocking this action, this compound can lead to increased neuronal excitability and the release of various neurotransmitters. While specific binding affinities of this compound for all adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) are not extensively documented in publicly available literature, it is known to be an adenosine receptor antagonist. The general mechanism of action for xanthines as adenosine receptor antagonists is well-established.

G Mechanism of Adenosine Receptor Antagonism cluster_0 Cell Membrane Adenosine_Receptor Adenosine Receptor Cellular_Response Inhibition of Cellular Response Adenosine_Receptor->Cellular_Response Initiates Blocked_Response Blocked Inhibition of Cellular Response Adenosine_Receptor->Blocked_Response Adenosine Adenosine Adenosine->Adenosine_Receptor Binds to Dimethylxanthine This compound Dimethylxanthine->Adenosine_Receptor Blocks

Caption: Adenosine Receptor Antagonism by this compound.

Phosphodiesterase (PDE) Inhibition

This compound also functions as a non-selective inhibitor of phosphodiesterases. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in numerous signaling pathways. By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This can result in a wide range of physiological effects, including smooth muscle relaxation and anti-inflammatory responses.

G Mechanism of Phosphodiesterase Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE->AMP GMP GMP PDE->GMP Dimethylxanthine This compound Dimethylxanthine->PDE Inhibits Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response

Caption: Phosphodiesterase Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. The following sections provide generalized methodologies for key assays.

Adenosine Receptor Binding Assay

This assay is designed to determine the binding affinity of this compound to specific adenosine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the target adenosine receptor subtype.

  • Radiolabeled ligand (e.g., [³H]DPCPX for A₁ receptors, [³H]CGS 21680 for A₂A receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter and vials.

  • Glass fiber filters.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a reaction tube, combine the cell membranes, radiolabeled ligand, and a specific concentration of this compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

G Adenosine Receptor Binding Assay Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, This compound) start->prep_reagents incubation Incubate Mixture prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis end End analysis->end

Caption: Workflow for an Adenosine Receptor Binding Assay.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of specific PDE isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific PDE isoform.

Materials:

  • Recombinant human PDE enzyme (specific isoform).

  • cAMP or cGMP as a substrate.

  • This compound.

  • Assay buffer.

  • Detection reagents (e.g., fluorescent or luminescent-based).

  • Plate reader.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate well, add the PDE enzyme, assay buffer, and a specific concentration of this compound or vehicle.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Calculate the percentage of PDE inhibition at each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

G Phosphodiesterase Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (PDE Enzyme, Substrate, This compound) start->prep_reagents reaction Incubate Reaction Mixture prep_reagents->reaction detection Add Detection Reagents reaction->detection read_plate Measure Signal (Plate Reader) detection->read_plate analysis Data Analysis (IC50 determination) read_plate->analysis end End analysis->end

Caption: Workflow for a Phosphodiesterase Inhibition Assay.

Conclusion

This compound is a pharmacologically active compound with significant potential for further investigation. Its dual action as an adenosine receptor antagonist and a phosphodiesterase inhibitor makes it a compelling candidate for research in areas such as neurodegenerative diseases, inflammatory disorders, and respiratory conditions. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and application of this and related xanthine derivatives. Further studies are warranted to fully elucidate the specific receptor and enzyme subtype selectivities and the downstream signaling effects of this compound.

References

What is 1,9-Dimethylxanthine?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1,9-Dimethylxanthine

Introduction

This compound is a dimethylated derivative of xanthine, a purine base found in most human body tissues and fluids.[1] Structurally, it is an isomer of the more commonly known dimethylxanthines, theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine), which is the primary metabolite of caffeine in humans.[2][3][4] As a member of the methylxanthine family, this compound is of interest to researchers for its potential pharmacological activities, which are generally associated with antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[5] This document provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, biological activity, and analytical methods for its characterization, aimed at researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a purine alkaloid with a molecular structure featuring methyl groups at the N1 and N9 positions of the xanthine core. Its chemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1,9-dimethyl-3H-purine-2,6-dione
Molecular Formula C₇H₈N₄O₂
Molecular Weight 180.16 g/mol
CAS Number 33073-01-7
InChI InChI=1S/C7H8N4O2/c1-10-3-8-4-5(10)9-7(13)11(2)6(4)12/h3H,1-2H3,(H,9,13)
InChIKey XKZALMBJTMJPFU-UHFFFAOYSA-N
SMILES Cn1cnc2c1[nH]c(=O)n(C)c2=O
Purity (typical) ≥97%

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the selective methylation of xanthine precursors or the modification of other methylated xanthines.

Experimental Protocols

Protocol 3.1.1: Direct Methylation of Xanthine This method involves the direct methylation of xanthine at the N1 and N9 positions.

  • Reaction Setup : Dissolve xanthine in a suitable solvent such as dimethylformamide (DMF).

  • Methylation : Add an excess of a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂), to the solution under alkaline conditions.

  • Reaction Conditions : Heat the reaction mixture at 60–80°C for a duration of 12–24 hours. Competing methylation at other nitrogen sites can occur.

  • Purification : Isolate the desired this compound product through recrystallization from ethanol or aqueous methanol.

Protocol 3.1.2: Synthesis from 8-Methylisocaffeine This route offers higher regioselectivity compared to direct methylation.

  • Chlorination : Convert 8-methylisocaffeine to an intermediate via chlorination of the C(8)-methyl group.

  • Nucleophilic Substitution : Perform a nucleophilic substitution reaction on the chlorinated intermediate to yield this compound.

  • Purification : Purify the final product using column chromatography or recrystallization.

Protocol 3.1.3: Synthesis via Uric Acid Derivatives This "green chemistry" approach avoids halogenated reagents.

  • Ring Cleavage : Heat uric acid with acetamide at 150–160°C to cleave the imidazolone ring.

  • Cyclization : The intermediate cyclizes to form 8-methylxanthine.

  • Methylation : Methylate the 8-methylxanthine at the N1 and N9 positions using dimethyl carbonate ((CH₃O)₂CO) in the presence of potassium carbonate (K₂CO₃) to produce this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Direct Methylation cluster_1 From 8-Methylisocaffeine cluster_2 From Uric Acid Xanthine Xanthine Reaction1 Excess CH₃I or (CH₃O)₂SO₂ DMF, 60-80°C, 12-24h Xanthine->Reaction1 Product1 This compound (with byproducts) Reaction1->Product1 Purification Purification (Recrystallization or Column Chromatography) Product1->Purification Start2 8-Methylisocaffeine Reaction2 1. Chlorination (C8-methyl) 2. Nucleophilic Substitution Start2->Reaction2 Product2 This compound Reaction2->Product2 Product2->Purification Start3 Uric Acid Reaction3_1 Acetamide 150-160°C Start3->Reaction3_1 Intermediate3 8-Methylxanthine Reaction3_1->Intermediate3 Reaction3_2 (CH₃O)₂CO, K₂CO₃ Intermediate3->Reaction3_2 Product3 This compound Reaction3_2->Product3 Product3->Purification FinalProduct Pure this compound Purification->FinalProduct Mechanism_of_Action cluster_PDE PDE Inhibition Pathway cluster_Adenosine Adenosine Receptor Antagonism DMX1 This compound PDE Phosphodiesterase (PDE) DMX1->PDE Inhibits AMP AMP / GMP PDE->AMP Degrades ATP ATP/GTP ACGC Adenylyl/Guanylyl Cyclase ATP->ACGC cAMP cAMP / cGMP ACGC->cAMP cAMP->PDE Response1 Cellular Responses (e.g., Lipolysis, Smooth Muscle Relaxation) cAMP->Response1 Activates DMX2 This compound AdenoReceptor Adenosine Receptor (e.g., A1, A2A) DMX2->AdenoReceptor Blocks Adenosine Adenosine Adenosine->AdenoReceptor Binds & Activates Response2 Cellular Responses (e.g., CNS Stimulation, Bronchodilation) AdenoReceptor->Response2 Modulates Analytical_Workflow cluster_purification Purification cluster_analysis Analysis & Characterization Crude Crude Synthesis Product Chroma Column Chromatography (Silica Gel, Ethyl Acetate/Methanol) Crude->Chroma Recrystal Recrystallization (Ethanol) Crude->Recrystal Purified Purified this compound Chroma->Purified Recrystal->Purified HPLC HPLC (Purity & Retention Time) Purified->HPLC HRMS HRMS (Molecular Weight) Purified->HRMS NMR ¹³C NMR (Structural Elucidation) Purified->NMR FinalData Confirmed Structure & Purity Data HPLC->FinalData HRMS->FinalData NMR->FinalData

References

An In-depth Technical Guide on 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dimethylxanthine is a dimethylated derivative of xanthine, a purine base integral to various biological processes.[1] As a member of the methylxanthine family, which includes well-known compounds like caffeine and theophylline, this compound exhibits a range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, with a focus on its role as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. This document consolidates available quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to serve as a valuable resource for researchers and professionals in drug development.

Introduction and Historical Context

The exploration of xanthine derivatives dates back to the early 20th century, with initial efforts focused on the derivatization of purine alkaloids. A significant advancement was made by Bredereck and colleagues, who established uric acid as a viable precursor for xanthine synthesis through a formamide-mediated ring closure.[1] While this method was initially developed for caffeine synthesis, it laid the foundational principles for the targeted methylation of the xanthine core.[1] Another early method involved the conversion of 8-methylisocaffeine to this compound via chlorination of the C(8)-methyl group, followed by nucleophilic substitution.[1] These pioneering, albeit often harsh, methods paved the way for more refined synthetic approaches.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the direct methylation of xanthine or the utilization of uric acid derivatives.

Direct Methylation of Xanthine

A common and straightforward method for synthesizing this compound is the direct methylation of the xanthine molecule.

Experimental Protocol:

  • Reactants: Xanthine, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂), and a suitable base (e.g., potassium carbonate).

  • Solvent: Dimethylformamide (DMF).

  • Procedure:

    • Dissolve xanthine in DMF in a reaction vessel.

    • Add an excess of the methylating agent (methyl iodide or dimethyl sulfate) and the base to the solution.

    • Heat the reaction mixture to 60–80°C and maintain for 12–24 hours. The alkaline conditions facilitate the methylation at the N1 and N9 positions.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product via recrystallization from ethanol or aqueous methanol to isolate this compound.

Note: This method may lead to a mixture of methylated products, requiring careful purification to isolate the desired this compound.

Synthesis from Uric Acid Derivatives

Uric acid serves as a versatile precursor for various xanthine derivatives, including this compound.

Experimental Protocol:

  • Formation of 8-Methylxanthine:

    • Heat uric acid with acetamide at 150–160°C. This process cleaves the imidazolone ring, which is followed by cyclization to form 8-methylxanthine.

  • Methylation of 8-Methylxanthine:

    • React the resulting 8-methylxanthine with dimethyl carbonate ((CH₃O)₂CO) in the presence of potassium carbonate (K₂CO₃). This step introduces methyl groups at the N1 and N9 positions to yield this compound.

This alternative route avoids the use of halogenated reagents, aligning with principles of green chemistry.

Biological Activity and Mechanism of Action

This compound, like other methylxanthines, exerts its biological effects through two primary mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP. This elevation in cyclic nucleotide levels activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to a variety of cellular responses.

This compound This compound PDE PDE This compound->PDE Inhibits cAMP cAMP PDE->cAMP Hydrolyzes cGMP cGMP PDE->cGMP Hydrolyzes PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates Cellular Response Cellular Response PKA->Cellular Response PKG->Cellular Response

Figure 1: Signaling pathway of PDE inhibition by this compound.

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that acts on four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This compound acts as a competitive antagonist at these receptors, blocking the effects of endogenous adenosine. This antagonism can lead to various physiological effects, including increased alertness and bronchodilation.

cluster_receptor Adenosine Receptor Adenosine Adenosine Receptor A1, A2A, A2B, A3 Adenosine->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks Cellular Effects Cellular Effects Receptor->Cellular Effects Signal Transduction

Figure 2: Mechanism of adenosine receptor antagonism by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in the available literature, the following tables provide context by summarizing data for related dimethylxanthine isomers.

CompoundAdenosine A₁ Receptor (Kᵢ, µM)Adenosine A₂ₐ Receptor (Kᵢ, µM)Reference
This compound Data not availableData not available
Theophylline (1,3-DM-X)1419
Paraxanthine (1,7-DM-X)21 (rat)19.4 (rat)
Theobromine (3,7-DM-X)105 (rat)>250 (rat)
DM-X: Dimethylxanthine
CompoundPDE Inhibition (IC₅₀, µM)
This compound Data not available
TheophyllineBroad-spectrum, weak inhibitor
IBMX (3-isobutyl-1-methylxanthine)Broad-spectrum, potent inhibitor

Experimental and Analytical Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a general method for determining the binding affinity of a test compound like this compound to adenosine receptors.

Experimental Workflow:

Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Cell membranes expressing receptor Filter & Wash Filter & Wash Incubate->Filter & Wash Add radioligand & This compound Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Separate bound & free radioligand Data Analysis Data Analysis Scintillation Counting->Data Analysis Measure radioactivity Determine Ki Determine Ki Data Analysis->Determine Ki

Figure 3: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the desired human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]DPCPX for A₁), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Phosphodiesterase Activity Assay

This protocol outlines a general method for measuring the inhibitory effect of this compound on PDE activity.

Protocol:

  • Enzyme and Substrate: Obtain purified phosphodiesterase enzyme and its substrate (cAMP or cGMP).

  • Reaction Buffer: Prepare a suitable reaction buffer.

  • Assay: In a microplate, combine the PDE enzyme, the substrate, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Termination: Stop the reaction.

  • Detection: Measure the amount of hydrolyzed substrate (e.g., AMP or GMP) or the remaining substrate (cAMP or cGMP). This can be done using various methods, including colorimetric, fluorescent, or luminescent assays.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC₅₀ value.

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): A C18 column with a water/acetonitrile mobile phase can be used for the separation and quantification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected signals for the methyl groups would be present in the ¹H NMR spectrum, and the characteristic peaks for the purine ring carbons would be observed in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Conclusion

This compound is a pharmacologically active methylxanthine with potential as a phosphodiesterase inhibitor and adenosine receptor antagonist. While its synthesis and general mechanisms of action are understood within the broader context of xanthine chemistry and pharmacology, a significant gap exists in the literature regarding specific quantitative data on its receptor binding affinities and enzyme inhibitory potency. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential. This guide provides a foundational resource for such future investigations.

References

The Biological Activity of 1,9-Dimethylxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dimethylxanthine is a member of the methylxanthine family, a class of compounds that includes well-known substances such as caffeine, theophylline, and theobromine. As a metabolite of caffeine, this compound is of significant interest for its potential biological activities, which are primarily attributed to its role as an adenosine receptor antagonist and a phosphodiesterase inhibitor. This technical guide provides a comprehensive overview of the known biological activities of this compound, including available quantitative data, detailed experimental protocols for its characterization, and a visualization of its presumed signaling pathways. While data on this compound is less abundant compared to other dimethylxanthine isomers like theophylline (1,3-dimethylxanthine) and paraxanthine (1,7-dimethylxanthine), this guide synthesizes the available information to support further research and drug development efforts.

Introduction

Methylxanthines are a class of purine alkaloids that exert a wide range of pharmacological effects on the central nervous system, cardiovascular system, and respiratory system. Their mechanisms of action are primarily centered around the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. This compound, a lesser-studied isomer, is a metabolite of caffeine and is expected to share some of the pharmacological properties of its parent compound and other dimethylxanthine relatives. Understanding the specific biological profile of this compound is crucial for elucidating the full spectrum of caffeine's effects and for exploring the therapeutic potential of its individual metabolites.

Core Mechanisms of Action

The biological activities of this compound are believed to be mediated through two primary mechanisms:

  • Adenosine Receptor Antagonism: Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. By competitively binding to these receptors without activating them, methylxanthines like this compound can block the effects of adenosine. This leads to increased neuronal firing, release of neurotransmitters, and physiological responses such as increased alertness and bronchodilation.[1]

  • Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, methylxanthines increase the intracellular concentrations of cAMP and cGMP, leading to a variety of cellular responses, including smooth muscle relaxation, and modulation of inflammatory processes.[1][2] While methylxanthines are generally non-selective PDE inhibitors, the specific inhibitory profile of this compound against different PDE isoforms is not well-characterized.[2][3]

Some methylxanthines, such as theophylline, have also been shown to exert anti-inflammatory effects through the activation of histone deacetylases (HDACs). However, there is currently no specific data available on the HDAC-activating properties of this compound.

Quantitative Bioactivity Data

Quantitative data on the biological activity of this compound is limited. The available data primarily focuses on its interaction with adenosine receptors.

Target Assay Species IC50 (nM) Reference
Adenosine Receptor (A1)Inhibition of [3H]CHA bindingNot Specified>2000
Benzodiazepine ReceptorInhibition of [3H]flunitrazepam bindingNot Specified>1000

Note: The high IC50 value for adenosine receptor binding suggests that this compound is a relatively weak antagonist compared to other methylxanthines. Specific quantitative data for phosphodiesterase inhibition by this compound is not currently available in the cited literature.

Signaling Pathways

The following diagram illustrates the generally accepted signaling pathways affected by methylxanthines, including the presumed targets of this compound.

Methylxanthine Signaling Pathways Presumed Signaling Pathways of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor AC Adenylyl Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP Converts DMX This compound DMX->AR Antagonizes PDE Phosphodiesterase (PDE) DMX->PDE Inhibits Adenosine Adenosine Adenosine->AR Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Cellular_Response_Activation Activation of Cellular Response PKA->Cellular_Response_Activation Leads to Cellular_Response_Inhibition Inhibition of Cellular Response

Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of methylxanthines like this compound.

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the affinity of this compound for adenosine receptors by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow Diagram:

Adenosine Receptor Binding Assay Workflow Workflow for Adenosine Receptor Binding Assay prep 1. Preparation of Reagents - Assay Buffer - Radioligand ([3H]CHA) - this compound dilutions membrane 2. Membrane Preparation - Thaw and dilute cell membranes expressing adenosine receptors prep->membrane incubation 3. Incubation - Combine membranes, radioligand, and this compound - Incubate to reach equilibrium membrane->incubation filtration 4. Filtration and Washing - Separate bound and free radioligand using glass fiber filters - Wash to remove unbound radioligand incubation->filtration scintillation 5. Scintillation Counting - Measure radioactivity on filters filtration->scintillation analysis 6. Data Analysis - Calculate IC50 and Ki values scintillation->analysis

Adenosine receptor binding assay workflow.

Methodology:

  • Materials and Reagents:

    • Cell membranes from a source expressing the desired adenosine receptor subtype (e.g., rat brain cortical membranes for A1 receptors).

    • Radioligand: e.g., [³H]N⁶-cyclohexyladenosine ([³H]CHA) for A1 receptors.

    • This compound stock solution and serial dilutions.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail.

    • Glass fiber filters.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

Phosphodiesterase (PDE) Activity Assay (Fluorometric)

This protocol outlines a fluorometric method to assess the inhibitory effect of this compound on PDE activity.

Experimental Workflow Diagram:

PDE Activity Assay Workflow Workflow for Phosphodiesterase Activity Assay reagents 1. Reagent Preparation - PDE enzyme solution - Fluorogenic PDE substrate - this compound dilutions reaction 2. Enzyme Reaction - Incubate PDE enzyme with substrate and varying concentrations of This compound reagents->reaction measurement 3. Fluorescence Measurement - Monitor the increase in fluorescence over time using a plate reader reaction->measurement analysis 4. Data Analysis - Determine the rate of reaction - Calculate IC50 value for This compound measurement->analysis

Phosphodiesterase activity assay workflow.

Methodology:

  • Materials and Reagents:

    • Purified phosphodiesterase enzyme of the desired isoform.

    • Fluorogenic PDE substrate (e.g., a cAMP or cGMP analog that becomes fluorescent upon hydrolysis).

    • This compound stock solution and serial dilutions.

    • Assay buffer appropriate for the specific PDE isoform.

    • A known PDE inhibitor as a positive control.

  • Procedure:

    • In a 96-well plate, add the PDE enzyme solution to each well.

    • Add varying concentrations of this compound or the positive control inhibitor.

    • Initiate the reaction by adding the fluorogenic PDE substrate.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of PDE activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Comparative Analysis with Other Methylxanthines

The biological activity of this compound can be better understood in the context of other well-studied methylxanthines.

  • Caffeine (1,3,7-Trimethylxanthine): The parent compound, a non-selective adenosine receptor antagonist and PDE inhibitor.

  • Theophylline (1,3-Dimethylxanthine): Used clinically as a bronchodilator and has anti-inflammatory properties, partly through HDAC activation.

  • Paraxanthine (1,7-Dimethylxanthine): The major metabolite of caffeine in humans, it is a more potent psychostimulant than caffeine in animal models, with a unique mechanism involving the inhibition of cGMP-preferring PDEs.

Given that this compound is a weaker adenosine receptor antagonist than other methylxanthines, its overall pharmacological profile may be more dependent on its PDE inhibitory activity, for which quantitative data is still needed. The unique pharmacological profiles of different dimethylxanthine isomers highlight the importance of studying each metabolite individually.

Conclusion and Future Directions

This compound is a metabolite of caffeine with known, albeit weak, adenosine receptor antagonist activity. Its role as a phosphodiesterase inhibitor is presumed based on its chemical class, but requires quantitative characterization. Further research is needed to:

  • Determine the IC50 or Ki values of this compound against a panel of PDE isoforms to understand its selectivity and potency as a PDE inhibitor.

  • Investigate the potential of this compound to activate histone deacetylases.

  • Conduct in vivo studies to elucidate the physiological and pharmacological effects of this compound and compare them to those of other caffeine metabolites.

A more complete understanding of the biological activity of this compound will contribute to a more nuanced view of the pharmacology of caffeine and may reveal novel therapeutic opportunities for this and related compounds.

References

The Core Mechanism of Action of 1,9-Dimethylxanthine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dimethylxanthine is a member of the methylxanthine family, a class of compounds that includes well-known alkaloids such as caffeine and theophylline. While less studied than its isomers, this compound is understood to exert its physiological effects primarily through two core mechanisms: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. Emerging evidence also points to the potential involvement of other pathways, such as the modulation of intracellular calcium and histone deacetylase (HDAC) activity, though the role of this compound in these processes is less defined. This technical guide provides a comprehensive overview of the known and extrapolated mechanisms of action of this compound, supported by available data, structure-activity relationships, and detailed experimental protocols.

Introduction

Methylxanthines are a ubiquitous class of naturally occurring and synthetic compounds with a broad range of pharmacological effects, including central nervous system stimulation, bronchodilation, and diuresis. The biological activity of these molecules is intrinsically linked to their chemical structure, with the position of methyl groups on the xanthine backbone significantly influencing their potency and selectivity towards various molecular targets. This compound, while not as extensively researched as its isomers theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine), is an important pharmacological tool for understanding the nuanced structure-activity relationships within this class of molecules. This guide will delve into the core mechanisms through which this compound is believed to exert its effects.

Primary Mechanisms of Action

Adenosine Receptor Antagonism

The principal mechanism of action for many methylxanthines is the competitive antagonism of adenosine receptors. Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four G-protein-coupled receptor subtypes: A₁, A₂ₐ, A₂B, and A₃. By blocking these receptors, methylxanthines inhibit the effects of adenosine, leading to a variety of physiological responses.

Structure-Activity Relationship (SAR) Insights: The affinity of methylxanthines for adenosine receptors is highly dependent on their substitution pattern. The presence of a methyl group at the N1 position is generally considered important for high affinity at A₁ and A₂ₐ receptors. While specific binding affinity data (Ki values) for this compound across all adenosine receptor subtypes are not readily available in the current literature, based on the SAR of other dimethylxanthines, it is hypothesized that this compound would exhibit antagonist activity.

Table 1: Comparative Adenosine Receptor Antagonism of Dimethylxanthine Isomers

CompoundA₁ Receptor Ki (µM)A₂ₐ Receptor Ki (µM)A₂B Receptor Ki (µM)A₃ Receptor Ki (µM)
This compound Data not availableData not availableData not availableData not available
Theophylline (1,3-)~10-25~15-50~15-25>100
Paraxanthine (1,7-)~15-30~20-60~20-40>100
Theobromine (3,7-)~50-100~>100~>100>100

Note: The Ki values for theophylline, paraxanthine, and theobromine are approximate ranges compiled from various sources and are intended for comparative purposes. The absence of data for this compound highlights a gap in the current research landscape.

Signaling Pathway: Adenosine Receptor Antagonism

Adenosine_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (A₁/A₂ₐ) Adenosine->AR Activates 1,9-DMX This compound 1,9-DMX->AR Blocks G_Protein G-Protein AR->G_Protein Activates/Inhibits AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine receptor antagonism by this compound.

Phosphodiesterase (PDE) Inhibition

Methylxanthines are non-selective inhibitors of phosphodiesterases, a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. By inhibiting PDEs, methylxanthines increase the intracellular concentrations of these second messengers, leading to a range of cellular responses, including smooth muscle relaxation and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Insights: The potency of methylxanthines as PDE inhibitors is also influenced by their methylation pattern. While specific IC₅₀ values for this compound against various PDE subtypes are not well-documented, the general understanding is that most dimethylxanthines are relatively weak, non-selective PDE inhibitors.

Table 2: Comparative Phosphodiesterase Inhibition of Dimethylxanthine Isomers

CompoundPDE1 IC₅₀ (µM)PDE2 IC₅₀ (µM)PDE3 IC₅₀ (µM)PDE4 IC₅₀ (µM)PDE5 IC₅₀ (µM)
This compound Data not availableData not availableData not availableData not availableData not available
Theophylline (1,3-)~100-300~50-200~20-100~100-400~100-300
Paraxanthine (1,7-)Data not availableData not availableData not availableData not availableData not available
Theobromine (3,7-)>1000>1000>1000>1000>1000

Note: The IC₅₀ values are approximate ranges from various studies and are for comparative purposes. The lack of specific data for this compound and paraxanthine underscores the need for further research.

Signaling Pathway: Phosphodiesterase Inhibition

PDE_Inhibition AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Produces ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase cAMP_cGMP->PDE Substrate for Downstream_Effectors Activation of PKA/PKG and other effectors cAMP_cGMP->Downstream_Effectors AMP_GMP AMP/GMP PDE->AMP_GMP Hydrolyzes to 1,9-DMX This compound 1,9-DMX->PDE Inhibits

Caption: Phosphodiesterase inhibition by this compound.

Other Potential Mechanisms of Action

Modulation of Intracellular Calcium

Certain methylxanthines, notably caffeine, are known to mobilize intracellular calcium stores by acting on ryanodine receptors. This effect, however, is typically observed at higher, often non-physiological, concentrations.

Key Experimental Finding: In contrast to other dimethylxanthine isomers such as 1,3-, 1,7-, and 3,7-dimethylxanthine, which have been shown to increase ⁴⁵Ca²⁺ efflux from sarcoplasmic reticulum vesicles, This compound did not appreciably stimulate ⁴⁵Ca²⁺ efflux [1][2]. This finding suggests that this compound may have a significantly different profile regarding the modulation of intracellular calcium compared to its more commonly studied isomers. This lack of activity on calcium mobilization is a key distinguishing feature of its mechanism of action.

Histone Deacetylase (HDAC) Activation

Recent research has indicated that theophylline (1,3-dimethylxanthine) can exert anti-inflammatory effects by activating histone deacetylases, particularly HDAC2. This leads to the deacetylation of histones and a subsequent reduction in the expression of inflammatory genes.

Current Status for this compound: There is currently no direct evidence to suggest that this compound shares this HDAC-activating property. This remains an area for future investigation to determine if this mechanism is specific to the 1,3-isomer or a more general feature of certain dimethylxanthines.

Experimental Protocols

The following are generalized protocols for assays commonly used to investigate the mechanisms of action of methylxanthines. Specific parameters would need to be optimized for this compound.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂ₐ, A₂B, or A₃).

  • Radioligand Binding: In a multi-well plate, incubate the cell membranes with a known concentration of a high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]DPCPX for A₁) and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Workflow: Adenosine Receptor Binding Assay

Adenosine_Binding_Workflow Start Start Prep_Membranes Prepare Receptor-Expressing Cell Membranes Start->Prep_Membranes Incubate Incubate Membranes with Radioligand and 1,9-DMX Prep_Membranes->Incubate Filter Separate Bound and Unbound Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for an adenosine receptor binding assay.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on the activity of a specific PDE isozyme.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing a purified recombinant human PDE isozyme and its respective cyclic nucleotide substrate (cAMP or cGMP).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, often by heat inactivation or the addition of a chemical inhibitor.

  • Product Quantification: Quantify the amount of the hydrolyzed product (AMP or GMP) using a suitable method, such as a colorimetric, fluorescent, or luminescent assay kit.

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of PDE inhibition against the log concentration of the compound.

Workflow: PDE Activity Assay

PDE_Activity_Workflow Start Start Setup Prepare PDE Enzyme, Substrate, and 1,9-DMX Start->Setup Incubate Incubate Reaction Mixture Setup->Incubate Terminate Stop the Enzymatic Reaction Incubate->Terminate Quantify Quantify Product (AMP/GMP) Terminate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a phosphodiesterase activity assay.

Conclusion

The mechanism of action of this compound is primarily attributed to its role as an antagonist of adenosine receptors and an inhibitor of phosphodiesterase enzymes, consistent with the broader class of methylxanthines. However, a significant distinguishing feature is its apparent lack of effect on intracellular calcium mobilization, which sets it apart from other common dimethylxanthine isomers. While its precise quantitative activity at various adenosine receptor and PDE subtypes remains to be fully elucidated, the existing structure-activity relationship data provide a valuable framework for predicting its pharmacological profile. Further research is warranted to fill the existing data gaps and to explore other potential mechanisms, such as its effect on histone deacetylases. A deeper understanding of the unique properties of this compound will not only enhance our knowledge of the pharmacology of methylxanthines but also potentially open new avenues for therapeutic development.

References

The Pharmacology of 1,9-Dimethylxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited pharmacological data is available for 1,9-Dimethylxanthine. This guide summarizes the existing information and provides comparative data for the structurally related and more extensively studied isomers, theophylline (1,3-dimethylxanthine) and paraxanthine (1,7-dimethylxanthine), to offer a broader context within the methylxanthine class.

Introduction

This compound is a dimethylated derivative of xanthine, belonging to the methylxanthine class of compounds which includes caffeine, theophylline, and theobromine. While the pharmacological profiles of other dimethylxanthine isomers are well-characterized, this compound is less studied. This document aims to provide a comprehensive overview of the known pharmacology of this compound, supplemented with data from its isomers to facilitate a comparative understanding.

Mechanism of Action

The pharmacological actions of methylxanthines are primarily attributed to three core mechanisms: inhibition of phosphodiesterase (PDE) enzymes, antagonism of adenosine receptors, and modulation of histone deacetylase (HDAC) activity.

2.1. Phosphodiesterase (PDE) Inhibition

Methylxanthines non-selectively inhibit PDEs, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling pathways.

  • cAMP Pathway: Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates various target proteins, leading to physiological responses such as smooth muscle relaxation (bronchodilation) and cardiac stimulation.[2][3]

  • cGMP Pathway: Elevated cGMP levels activate Protein Kinase G (PKG), contributing to smooth muscle relaxation and vasodilation.[4]

While this is a general mechanism for methylxanthines, the specific PDE inhibitory profile of this compound has not been extensively characterized.

2.2. Adenosine Receptor Antagonism

Methylxanthines are competitive antagonists of A1 and A2A adenosine receptors.[5] Adenosine is a ubiquitous signaling molecule that generally exerts inhibitory effects in the central nervous system and other tissues. By blocking these receptors, methylxanthines reverse the effects of adenosine, leading to increased wakefulness and neuronal firing.

Studies have indicated that this compound is a weak adenosine receptor antagonist, being among the weakest in competing for [3H]cyclohexyladenosine binding sites, a ligand for adenosine receptors.

2.3. Histone Deacetylase (HDAC) Modulation

Some methylxanthines, notably theophylline, have been shown to activate histone deacetylases, particularly HDAC2. This action can lead to anti-inflammatory effects by suppressing the expression of inflammatory genes. The activity of this compound on HDACs has not been reported.

Quantitative Pharmacological Data

Specific quantitative data for this compound is scarce in the published literature. The following tables summarize available data for this compound and provide a comparative overview of key pharmacological parameters for theophylline and paraxanthine.

Table 1: Adenosine Receptor Antagonism of Methylxanthines

CompoundReceptor SubtypeAssayKi (µM)IC50 (µM)Reference
This compound A1[3H]CHA Binding->100
Theophylline A1[3H]CHA Binding1020-30
A2A[3H]NECA Binding25-
Paraxanthine A1[3H]CHA Binding2140-65
A2A[3H]NECA Binding32-
A2B-4.5-
A3->100-
Data presented for theophylline and paraxanthine are for comparative purposes.

Table 2: Pharmacokinetic Parameters of Methylxanthines

CompoundSpeciesRouteHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)Reference
This compound Data Not Available----
Theophylline HumanOral3-9 h0.45 L/kg0.04 L/h/kg
Paraxanthine HumanOral3-7 h0.5 L/kg0.05 L/h/kg
Data presented for theophylline and paraxanthine are for comparative purposes.

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways

The primary signaling pathways affected by methylxanthines are the cAMP and cGMP pathways, initiated by the inhibition of phosphodiesterases.

cAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP Ligand Ligand Ligand->GPCR G_Protein->AC ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE AMP AMP cAMP->AMP Hydrolysis PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylation Methylxanthines This compound (and other methylxanthines) Methylxanthines->PDE Inhibition

Caption: cAMP signaling pathway and the inhibitory action of methylxanthines on PDE.

cGMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PDE Phosphodiesterase (PDE) cGMP->PDE GMP GMP cGMP->GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Response Cellular Response PKG->Cellular_Response Phosphorylation Methylxanthines This compound (and other methylxanthines) Methylxanthines->PDE Inhibition Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Interpretation PDE_Assay Phosphodiesterase Inhibition Assay IC50_Ki Determination of IC50 and Ki values PDE_Assay->IC50_Ki Receptor_Binding Adenosine Receptor Binding Assay Receptor_Binding->IC50_Ki HDAC_Assay Histone Deacetylase Activity Assay HDAC_Assay->IC50_Ki Pharmacokinetics Pharmacokinetic Profiling (Animal Model) PK_Parameters Calculation of Pharmacokinetic Parameters Pharmacokinetics->PK_Parameters Pharmacodynamics Pharmacodynamic Studies (e.g., Locomotor Activity) Dose_Response Dose-Response Relationship Pharmacodynamics->Dose_Response IC50_Ki->Pharmacokinetics SAR Structure-Activity Relationship (SAR) Analysis IC50_Ki->SAR PK_Parameters->Pharmacodynamics Dose_Response->SAR start Compound Synthesis & Purification of This compound start->PDE_Assay start->Receptor_Binding start->HDAC_Assay

References

1,9-Dimethylxanthine: A Technical Review of its Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylxanthine is a purine alkaloid belonging to the methylxanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine. As a metabolite of caffeine, this compound is of significant interest to researchers in various fields, including pharmacology, medicinal chemistry, and drug development.[1][2] Its structural similarity to other biologically active methylxanthines suggests a potential for diverse pharmacological effects, primarily through the modulation of adenosine receptors and phosphodiesterases.[1][3] This technical guide provides a comprehensive overview of the current scientific literature on this compound, focusing on its synthesis, chemical and physical properties, biological activities, and metabolic pathways. The information is presented to facilitate further research and drug discovery efforts centered on this compound.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₈N₄O₂, has a molecular weight of 180.16 g/mol . It is a dimethylated derivative of xanthine, with methyl groups located at the 1 and 9 positions of the purine ring structure.

Table 1: Physicochemical Properties of this compound and Related Methylxanthines

PropertyThis compoundTheophyllineTheobromineParaxanthine
Molecular Formula C₇H₈N₄O₂C₇H₈N₄O₂C₇H₈N₄O₂C₇H₈N₄O₂
Molecular Weight ( g/mol ) 180.16180.16180.16180.16
LogP (Predicted) -0.5-0.7-0.78-0.63[4]
Water Solubility ModerateLowVery slightly soluble1 mg/mL
Melting Point (°C) >300270-274357294-296

Note: Some data for this compound are predicted or inferred from structurally similar compounds due to limited experimental data.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the methylation of xanthine or the modification of other methylated xanthine derivatives.

Experimental Protocol: Synthesis from Xanthine

A common method for the synthesis of this compound involves the direct methylation of xanthine.

Materials:

  • Xanthine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate/methanol mixture (for elution)

Procedure:

  • Dissolve xanthine in DMF.

  • Add an excess of potassium carbonate to the solution to act as a base.

  • Slowly add a stoichiometric excess of methyl iodide to the reaction mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate and methanol as the eluent.

  • Collect the fractions containing this compound and evaporate the solvent.

  • Recrystallize the purified product from ethanol to obtain crystalline this compound.

  • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Synthesis_Workflow Xanthine Xanthine Methylation Methylation (CH3I, K2CO3, DMF) Xanthine->Methylation Purification Purification (Column Chromatography) Methylation->Purification Final_Product This compound Purification->Final_Product

A simplified workflow for the synthesis of this compound.

Biological Activities

The biological activities of this compound are primarily attributed to its interaction with adenosine receptors and its ability to inhibit phosphodiesterase enzymes. These mechanisms are common among methylxanthines and contribute to their diverse pharmacological effects.

Adenosine Receptor Antagonism

Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including neurotransmission, cardiac function, and inflammation. Methylxanthines, including this compound, act as non-selective antagonists at these receptors. The antagonistic activity at A₁ and A₂ₐ adenosine receptors is believed to be a primary mechanism for the stimulant effects of methylxanthines on the central nervous system.

Table 2: Adenosine Receptor Binding Affinities of Methylxanthines (Ki in µM)

CompoundA₁ ReceptorA₂ₐ ReceptorReference
This compound >2000>1000
Theophylline20-3020
Paraxanthine40-6540
Caffeine90-11080

Note: Higher Ki values indicate lower binding affinity.

The available data suggests that this compound has a relatively low affinity for adenosine receptors compared to other common methylxanthines.

Adenosine_Signaling cluster_receptor Adenosine Receptor Adenosine Adenosine Receptor A1/A2A Receptor Adenosine->Receptor Activates G_Protein G-Protein Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits (A1) Activates (A2A) cAMP cAMP Adenylate_Cyclase->cAMP Converts from ATP DMX This compound DMX->Receptor Blocks ATP ATP Cellular_Response Cellular Response (e.g., increased neuronal activity) cAMP->Cellular_Response

This compound's antagonistic action on adenosine receptors.
Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, methylxanthines can increase the intracellular levels of these second messengers, leading to a variety of cellular responses, including smooth muscle relaxation and anti-inflammatory effects.

Experimental Protocol: In Vitro Phosphodiesterase Inhibition Assay

A general protocol to assess the PDE inhibitory activity of a compound like this compound is as follows:

Materials:

  • Recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • This compound (test compound)

  • cAMP or cGMP (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Snake venom nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite green)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound or vehicle control.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction by adding a stop solution.

  • Add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.

  • Add the inorganic phosphate detection reagent and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of PDE inhibition for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

This protocol is a general guideline and may need to be adapted based on the specific PDE isoform and detection method used.

PDE_Signaling cluster_pathway Cyclic Nucleotide Signaling cAMP_cGMP cAMP / cGMP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolyzed by Cellular_Response Cellular Response (e.g., smooth muscle relaxation) cAMP_cGMP->Cellular_Response AMP_GMP AMP / GMP PDE->AMP_GMP DMX This compound DMX->PDE Inhibits

Inhibition of phosphodiesterase by this compound.

Metabolism and Pharmacokinetics

The metabolism of methylxanthines primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2. The metabolic pathways involve N-demethylation and C8-hydroxylation. While the specific metabolic fate of this compound has not been extensively studied, it is likely to undergo further demethylation to monomethylxanthines and ultimately to xanthine, which is then oxidized to uric acid.

There is a lack of published pharmacokinetic data for this compound in humans or animals. However, studies on other dimethylxanthines, such as paraxanthine and theophylline, provide some insight into how this compound might be absorbed, distributed, metabolized, and excreted. For instance, in rats, paraxanthine has a half-life of approximately 1 hour and is eliminated by a saturable process.

Methylxanthine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (Demethylation) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (Demethylation) Monomethylxanthines Monomethylxanthines Paraxanthine->Monomethylxanthines CYP-mediated Demethylation Theophylline->Monomethylxanthines CYP-mediated Demethylation Theobromine->Monomethylxanthines CYP-mediated Demethylation DMX_1_9 This compound DMX_1_9->Monomethylxanthines CYP-mediated Demethylation Xanthine Xanthine Monomethylxanthines->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

References

1,9-Dimethylxanthine: A Technical Guide on Safety and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available safety and toxicity data for 1,9-dimethylxanthine. It is intended for informational purposes for a scientific audience and does not constitute a formal safety assessment. A significant portion of the detailed quantitative data and experimental protocols included herein pertains to the closely related and more extensively studied isomers, 1,3-dimethylxanthine (theophylline) and 1,7-dimethylxanthine (paraxanthine), due to the limited availability of specific information on this compound. This comparative data provides valuable context for the toxicological profile of this class of compounds.

Introduction

This compound is a member of the methylxanthine family, which includes well-known compounds like caffeine, theophylline, and theobromine.[1] These compounds are recognized for their physiological effects, primarily mediated through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[2][3] While extensive research has been conducted on the safety and toxicity of major methylxanthines, specific data for the this compound isomer remains limited. This guide aims to consolidate the available information on this compound and provide a comparative analysis with its more studied isomers to inform future research and drug development efforts.

Physicochemical Properties

PropertyValueReference
Chemical Name 1,9-dimethyl-3H-purine-2,6-dione
CAS Number 33073-01-7
Molecular Formula C₇H₈N₄O₂
Molecular Weight 180.16 g/mol

Non-Clinical Toxicity

Acute Toxicity

No specific LD50 values for this compound were identified. The following table summarizes the available acute toxicity data for its isomers.

CompoundSpeciesRouteLD50Reference
1,7-Dimethylxanthine (Paraxanthine) RatOral1601 mg/kg bw
Genotoxicity and Mutagenicity

No specific genotoxicity or mutagenicity studies for this compound were found. The available data for paraxanthine indicates a lack of mutagenic or genotoxic effects in a battery of standard assays.

CompoundAssaySpecies/SystemResultsReference
1,7-Dimethylxanthine (Paraxanthine) Bacterial Reverse Mutation (Ames Test)S. typhimuriumNegative
In vitro Mammalian Chromosomal Aberration Test-Negative
In vivo Mammalian Erythrocyte Micronucleus TestRatNegative
In vitro Mammalian Cell Gene Mutation Test-Negative
Reproductive and Developmental Toxicity

There is no specific information on the reproductive and developmental toxicity of this compound. However, studies on paraxanthine have indicated teratogenic effects in mice at high doses.

CompoundSpeciesDosingEffectsReference
1,7-Dimethylxanthine (Paraxanthine) Mouse300 mg/kg/day (i.p.)21% resorption rate, 46% malformation rate (cleft palate, limb malformations)

Mechanism of Action and Signaling Pathways

Methylxanthines, as a class, exert their pharmacological and toxicological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

This compound has been shown to be a weak antagonist of adenosine receptors. The following table includes the IC50 value for this compound in inhibiting [³H]CHA binding to adenosine receptors, alongside values for other methylxanthines for comparison.

CompoundIC50 (µM) for [³H]CHA Binding
This compound >250
Theophylline (1,3-Dimethylxanthine)11
Paraxanthine (1,7-Dimethylxanthine)24
Caffeine (1,3,7-Trimethylxanthine)43

Table adapted from a study on adenosine receptors and behavioral actions of methylxanthines.

Adenosine_Receptor_Antagonism Methylxanthines Methylxanthines (e.g., this compound) AdenosineReceptor Adenosine Receptors (A1, A2A, A2B, A3) Methylxanthines->AdenosineReceptor Antagonism AdenylateCyclase Adenylate Cyclase AdenosineReceptor->AdenylateCyclase Inhibition cAMP cAMP AdenylateCyclase->cAMP Conversion of ATP to cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Phosphodiesterase Inhibition

By inhibiting PDE enzymes, methylxanthines prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an accumulation of these second messengers and subsequent downstream effects. The specific inhibitory profile of this compound on different PDE isoforms has not been well characterized.

PDE_Inhibition Methylxanthines Methylxanthines (e.g., this compound) PDE Phosphodiesterases (PDEs) Methylxanthines->PDE Inhibition AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE Hydrolysis Downstream Downstream Cellular Effects cAMP_cGMP->Downstream

Experimental Protocols

Detailed experimental protocols for toxicity studies specifically on this compound are not available. However, the methodologies employed for the assessment of related methylxanthines, such as paraxanthine, provide a framework for future studies.

Acute Oral Toxicity Study (as per OECD Guideline 423)
  • Test Substance: 1,7-Dimethylxanthine (Paraxanthine)

  • Species: Wistar rats

  • Administration: Oral gavage

  • Dose Levels: A single dose of 1601 mg/kg body weight was identified as the LD50.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

Acute_Toxicity_Workflow start Start dosing Single Oral Gavage Dose Administration start->dosing observation 14-Day Observation Period (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end End necropsy->end

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)
  • Test Substance: 1,7-Dimethylxanthine (Paraxanthine)

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

  • Procedure: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the control.

  • Results: Paraxanthine was found to be non-mutagenic in this assay.

Ames_Test_Workflow start Start preparation Prepare Bacterial Strains and Test Substance Concentrations start->preparation incubation Incubate with and without Metabolic Activation (S9) preparation->incubation plating Plate on Minimal Glucose Agar incubation->plating colony_count Count Revertant Colonies plating->colony_count analysis Data Analysis and Interpretation colony_count->analysis end End analysis->end

Conclusion and Future Directions

The available data on the safety and toxicity of this compound is sparse. While it is structurally similar to other methylxanthines, its unique substitution pattern may result in a distinct toxicological profile. The provided comparative data for theophylline and paraxanthine serves as a valuable starting point for understanding the potential hazards of this class of compounds.

To adequately characterize the safety of this compound, further research is imperative. Key areas for future investigation include:

  • Acute, sub-chronic, and chronic toxicity studies to establish LD50 values, identify target organs of toxicity, and determine a No-Observed-Adverse-Effect Level (NOAEL).

  • A comprehensive battery of genotoxicity and mutagenicity assays , including the Ames test, in vitro and in vivo chromosomal aberration tests, and a micronucleus assay.

  • Reproductive and developmental toxicity studies to assess potential effects on fertility and embryonic development.

  • In-depth mechanistic studies to elucidate the specific interactions of this compound with different adenosine receptor subtypes and phosphodiesterase isoforms.

A thorough understanding of the safety and toxicity of this compound is crucial for any potential therapeutic development and for ensuring human and environmental safety.

References

The Solubility of 1,9-Dimethylxanthine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility of 1,9-Dimethylxanthine, a significant metabolite of caffeine. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physicochemical properties and relevant experimental methodologies. While specific quantitative data for this compound is limited in publicly available literature, this guide compiles existing information and draws upon data from closely related isomers to provide a comprehensive reference.

Executive Summary

This compound is a dimethylated derivative of xanthine and a metabolite of caffeine. Understanding its solubility is crucial for a variety of research applications, including pharmacological studies and the development of analytical methods. This guide presents available solubility data, outlines general experimental protocols for solubility determination, and visualizes potential metabolic and synthetic pathways relevant to this compound.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, information from commercial suppliers provides some insight into its solubility in common laboratory solvents. It is important to note that the temperatures at which these solubilities were determined are not specified, a critical factor influencing solubility.

Table 1: Reported Solubility of this compound

SolventSolubility (mg/mL)Recommended Use
Dimethyl Sulfoxide (DMSO)25Stock solutions
Corn Oil2.5In vivo delivery
Saline/Tween 801.2Intraperitoneal injection

Data sourced from commercial product information. The temperature of these measurements was not provided.

For comparative context, the solubility of other dimethylxanthine isomers, such as theophylline (1,3-dimethylxanthine) and paraxanthine (1,7-dimethylxanthine), is known to be influenced by temperature, with solubility in aqueous solutions generally increasing with higher temperatures.

Experimental Protocols for Solubility Determination

Materials and Apparatus
  • Solute: this compound (high purity)

  • Solvents: A range of relevant solvents (e.g., water, ethanol, DMSO, buffers at various pH values)

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

    • Syringe filters (e.g., 0.22 µm)

    • pH meter

General Procedure (Shake-Flask Method)
  • Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker. The samples are agitated until equilibrium is reached (typically 24-72 hours). The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Collection and Dilution: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtered saturated solution is then accurately diluted with the appropriate solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: The concentration of this compound in the diluted samples is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment is typically repeated at different temperatures to determine the temperature dependence of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Shake at constant temperature (24-72h) A->B C Centrifuge or let stand B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC/UV-Vis E->F G Calculate solubility F->G

Figure 1. General workflow for the experimental determination of solubility.

Relevant Biological and Chemical Pathways

While specific signaling pathways involving this compound are not well-documented, its role as a metabolite of other xanthines provides a key biological context. Furthermore, understanding its synthesis is crucial for laboratory research.

Metabolic Pathway of Theophylline

This compound is not a direct major metabolite of theophylline (1,3-dimethylxanthine). However, the metabolic pathway of theophylline is illustrative of the biotransformations that xanthine derivatives undergo, which primarily involve demethylation and oxidation. The metabolism of theophylline is mainly mediated by cytochrome P450 enzymes in the liver, leading to the formation of 1-methylxanthine and 3-methylxanthine, which are then further metabolized.

G Theophylline Theophylline (1,3-Dimethylxanthine) Methylxanthine1 1-Methylxanthine Theophylline->Methylxanthine1 N-demethylation (CYP1A2) Methylxanthine3 3-Methylxanthine Theophylline->Methylxanthine3 N-demethylation DimethyluricAcid 1,3-Dimethyluric Acid Theophylline->DimethyluricAcid Oxidation (CYP1A2, CYP2E1) MethyluricAcid1 1-Methyluric Acid Methylxanthine1->MethyluricAcid1 Oxidation (Xanthine Oxidase)

Figure 2. Simplified metabolic pathway of theophylline.

Plausible Synthesis Workflow

A common synthetic route for N-methylated xanthines involves the methylation of a suitable xanthine precursor. A plausible, generalized workflow for the synthesis of this compound could start from xanthine or a monomethylated xanthine.

G Xanthine Xanthine Intermediate Mon-methylated Xanthine Xanthine->Intermediate Methylation Dimethylxanthine This compound Intermediate->Dimethylxanthine Methylation Purification Purification (e.g., Recrystallization, Chromatography) Dimethylxanthine->Purification Reagent1 Methylating Agent (e.g., Methyl Iodide) Reagent1->Xanthine Reagent2 Methylating Agent Reagent2->Intermediate Base1 Base Base1->Xanthine Base2 Base Base2->Intermediate

Figure 3. Generalized synthesis workflow for this compound.

Conclusion

The solubility of this compound is a key parameter for its application in research and development. While specific, temperature-dependent data remains scarce, the information presented in this guide provides a foundational understanding. The outlined experimental protocol offers a robust framework for researchers to determine its solubility in various solvents and conditions. The visualized metabolic and synthetic pathways further contextualize the role and generation of this compound. Further research is encouraged to establish a more comprehensive solubility profile for this compound.

The Metabolic Fate of 1,9-Dimethylxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dimethylxanthine, a member of the methylxanthine family, is a less-studied isomer of the well-known compounds theophylline and theobromine. While direct research on its metabolic fate is limited, a comprehensive understanding can be extrapolated from the extensive studies on other dimethylxanthines, which are primary metabolites of caffeine.[1][2] This guide synthesizes the current knowledge on methylxanthine metabolism to project the biotransformation of this compound, focusing on its enzymatic pathways, potential byproducts, and the experimental methodologies required for its investigation. The primary metabolic routes for methylxanthines involve N-demethylation and C-8 oxidation, predominantly mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, and xanthine oxidase (XO).[2][3] This document provides a framework for researchers and drug development professionals to approach the study of this compound and its derivatives.

Introduction

Methylxanthines are a class of purine alkaloids that exhibit a wide range of pharmacological activities, primarily as adenosine receptor antagonists and phosphodiesterase inhibitors.[4] While caffeine (1,3,7-trimethylxanthine) is the most recognized member, its dimethylxanthine metabolites, including paraxanthine (1,7-dimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine), are also pharmacologically active and have been extensively studied. This compound, however, has received significantly less attention in the scientific literature. Understanding its metabolism is crucial for evaluating its potential physiological effects, pharmacokinetic profile, and toxicological properties.

This technical guide outlines the predicted metabolic pathways of this compound based on the established biotransformation of analogous compounds. It details the key enzymes involved, the expected metabolic byproducts, and provides a foundation for the experimental design of future studies.

Predicted Metabolic Pathways of this compound

The metabolism of methylxanthines is a complex process occurring primarily in the liver, involving a series of enzymatic reactions that increase their water solubility to facilitate renal excretion. The two principal metabolic pathways are N-demethylation and C-8 oxidation.

N-Demethylation

N-demethylation is a major metabolic route for methylxanthines, catalyzed mainly by the cytochrome P450 enzyme system, with CYP1A2 being the primary isoform involved. This process involves the removal of a methyl group from one of the nitrogen atoms in the xanthine ring structure. For this compound, two primary N-demethylation byproducts are anticipated:

  • 1-Methylxanthine: Resulting from the demethylation at the N9 position.

  • 9-Methylxanthine: Resulting from the demethylation at the N1 position.

These monomethylxanthine metabolites can then undergo further metabolism, either through a second demethylation to form xanthine or through oxidation by xanthine oxidase.

C-8 Oxidation

The second major pathway is the oxidation of the C-8 position of the purine ring, leading to the formation of uric acid derivatives. This reaction is also mediated by CYP enzymes, with some studies suggesting a role for xanthine oxidase as well. For this compound, this pathway would result in the formation of:

  • 1,9-Dimethyluric acid: This metabolite is a methyl derivative of uric acid and has been occasionally detected in human urine, likely originating from the metabolism of dietary methylxanthines.

The interplay between N-demethylation and C-8 oxidation determines the overall metabolic profile of a given methylxanthine.

Secondary Metabolism

The primary metabolites of this compound are subject to further biotransformation. 1-Methylxanthine, a product of N-demethylation, is a known precursor to acetylated uracil derivatives. Both 1-methylxanthine and 9-methylxanthine can be oxidized by xanthine oxidase to their corresponding methyluric acids or be completely demethylated to xanthine, which is then oxidized to uric acid.

Enzymology of this compound Metabolism

Based on studies of other methylxanthines, the following enzymes are predicted to be central to the metabolism of this compound:

  • Cytochrome P450 1A2 (CYP1A2): This is the principal enzyme responsible for the N-demethylation of caffeine and its dimethylxanthine metabolites in humans. Its activity is known to be influenced by genetic polymorphisms, smoking, and various dietary constituents.

  • Xanthine Oxidase (XO): This enzyme plays a crucial role in the final steps of purine catabolism, catalyzing the oxidation of xanthine and hypoxanthine to uric acid. It is also involved in the oxidation of monomethylxanthines to their corresponding methyluric acids.

  • Other CYP Isoforms: While CYP1A2 is dominant, other isoforms such as CYP2E1 have been shown to contribute to the metabolism of certain methylxanthines, like theophylline. The involvement of other CYPs in this compound metabolism remains to be investigated.

Quantitative Data on Dimethylxanthine Metabolism

Table 1: Comparative Pharmacokinetic Parameters of Dimethylxanthines in Humans

Compound Half-life (t½) Plasma Clearance Major Metabolic Pathways Key Enzymes
Paraxanthine (1,7-DMZ) 3.1 h 2.20 mL/min/kg 7-demethylation, 8-hydroxylation CYP1A2, XO
Theophylline (1,3-DMZ) 6.2 h 0.93 mL/min/kg 8-hydroxylation, N-demethylation CYP1A2, CYP2E1, XO
Theobromine (3,7-DMZ) 7.2 h 1.20 mL/min/kg N-demethylation, 8-hydroxylation CYP1A2, CYP2E1

| This compound | Data not available | Data not available | Predicted: N-demethylation, 8-hydroxylation | Predicted: CYP1A2, XO |

This table presents data extrapolated from various sources for comparative purposes. The metabolic pathways and enzymes for this compound are predicted based on the metabolism of other dimethylxanthines.

Experimental Protocols for Studying this compound Metabolism

To elucidate the metabolic fate of this compound, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a method to identify the primary metabolites of this compound and the CYP enzymes involved.

Objective: To determine the metabolites of this compound formed by human liver microsomes and to identify the specific CYP isoforms responsible for its metabolism.

Materials:

  • This compound

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Specific CYP isoform inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2E1, CYP3A4)

  • Acetonitrile (ACN) and other HPLC-grade solvents

  • Formic acid

Procedure:

  • Incubation: Prepare incubation mixtures in microcentrifuge tubes containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-100 µM), and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.

  • Sample Analysis: Analyze the supernatant for metabolites using HPLC-UV or LC-MS/MS.

  • Inhibition Studies: Repeat the incubation with the addition of specific CYP inhibitors to identify the contribution of individual isoforms.

  • Recombinant Enzyme Studies: Confirm the role of specific CYPs by performing incubations with individual recombinant human CYP enzymes.

Analytical Methodology: HPLC-UV/LC-MS/MS

This protocol describes a general method for the separation and quantification of this compound and its potential metabolites.

Objective: To develop a robust analytical method for the simultaneous determination of this compound, 1-methylxanthine, 9-methylxanthine, and 1,9-dimethyluric acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient elution is typically used for separating multiple methylxanthines.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A typical gradient might run from 5% to 30% B over 15 minutes.

Detection:

  • UV Detection: Monitor at a wavelength of approximately 273 nm.

  • MS/MS Detection: Utilize electrospray ionization (ESI) in positive mode. Monitor specific parent-to-daughter ion transitions for each analyte for high selectivity and sensitivity.

Quantification:

  • Construct calibration curves using authentic standards of this compound and its predicted metabolites.

  • Use an appropriate internal standard (e.g., a structurally similar but chromatographically resolved compound) for accurate quantification.

Visualizations of Metabolic Pathways and Workflows

Predicted Metabolic Pathway of this compound

Metabolism cluster_main This compound Metabolism This compound This compound 1-Methylxanthine 1-Methylxanthine This compound->1-Methylxanthine  N9-Demethylation (CYP1A2) 9-Methylxanthine 9-Methylxanthine This compound->9-Methylxanthine  N1-Demethylation (CYP1A2) 1,9-Dimethyluric Acid 1,9-Dimethyluric Acid This compound->1,9-Dimethyluric Acid  C8-Oxidation (CYP/XO) Xanthine Xanthine 1-Methylxanthine->Xanthine N1-Demethylation 9-Methylxanthine->Xanthine N9-Demethylation Uric Acid Uric Acid Xanthine->Uric Acid Oxidation (XO)

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

Workflow cluster_workflow In Vitro Metabolism Workflow start Prepare Incubation Mixture (Microsomes, 1,9-DMZ, Buffer) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze

Caption: Workflow for in vitro metabolism of this compound.

Conclusion

While direct experimental data on the metabolism of this compound is currently lacking, a robust predictive framework can be established based on the well-documented metabolic pathways of other dimethylxanthines. The primary routes of biotransformation are expected to be N-demethylation to 1-methylxanthine and 9-methylxanthine, and C-8 oxidation to 1,9-dimethyluric acid, with CYP1A2 and xanthine oxidase as the key enzymatic players. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for future research to definitively characterize the metabolic fate of this compound. Such studies are essential for a complete understanding of its pharmacological and toxicological profile and will be of significant value to researchers in the fields of pharmacology, toxicology, and drug development.

References

The Therapeutic Potential of 1,9-Dimethylxanthine: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 1,9-Dimethylxanthine, a member of the methylxanthine class of compounds, is structurally related to well-known psychoactive and therapeutic agents such as caffeine and theophylline. While its chemical identity is established, a comprehensive review of the existing scientific literature reveals a significant scarcity of in-depth research into its specific therapeutic applications. This document summarizes the current understanding of this compound, drawing largely from the established pharmacology of the broader methylxanthine family to infer its potential mechanisms of action and therapeutic uses. It is critical to note that direct experimental evidence, quantitative bioactivity data, and detailed clinical or preclinical studies specifically investigating this compound are largely absent from the public domain.

Introduction to this compound

This compound is a purine alkaloid with the chemical formula C₇H₈N₄O₂.[1] As a dimethylxanthine, it shares a core chemical structure with other pharmacologically active compounds, including theophylline (1,3-dimethylxanthine), paraxanthine (1,7-dimethylxanthine), and theobromine (3,7-dimethylxanthine). These compounds are known for their diverse biological activities, which are primarily attributed to their effects on the central nervous system and smooth muscle tissues.[2][3]

Inferred Mechanisms of Action

Based on the well-documented mechanisms of other methylxanthines, the potential biological activities of this compound are presumed to involve two primary molecular targets: adenosine receptors and phosphodiesterase (PDE) enzymes.[2][4]

Adenosine Receptor Antagonism

Methylxanthines are competitive antagonists of adenosine receptors, particularly A1 and A2A subtypes. Adenosine is an endogenous nucleoside that plays a crucial role in regulating neuronal activity, inducing sleepiness, and modulating the release of various neurotransmitters. By blocking adenosine receptors, methylxanthines can lead to increased alertness and central nervous system stimulation.

Phosphodiesterase (PDE) Inhibition

Methylxanthines are non-selective inhibitors of phosphodiesterases, a group of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in the intracellular concentrations of these second messengers, which can result in a variety of physiological effects, including smooth muscle relaxation (bronchodilation) and cardiac stimulation.

Potential Therapeutic Uses (Inferred)

The therapeutic potential of this compound is largely extrapolated from the known clinical applications and experimental findings of related methylxanthines. These potential applications remain speculative in the absence of direct research on this compound.

Neuroprotection and Cognitive Enhancement

Some methylxanthines have been investigated for their neuroprotective effects and their potential to enhance cognitive function. For instance, studies on the related compound 1-methylxanthine have suggested potential cognitive-enhancing and neuroprotective properties. The mechanism for such effects is thought to be related to adenosine receptor antagonism and the modulation of neurotransmitter release.

Respiratory Diseases

Theophylline, a structural isomer of this compound, is a well-established treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects. These effects are mediated through the inhibition of phosphodiesterases in bronchial smooth muscle. It is plausible that this compound may exhibit similar properties.

Anti-inflammatory and Anticancer Potential

Emerging research suggests that some methylxanthines may possess anti-inflammatory and anticancer properties. Theophylline, for example, has been shown to have immunomodulatory effects. The potential for methylxanthines as therapeutic agents in glioblastoma has also been explored, with their activity linked to PDE inhibition. However, no direct experimental data supports these activities for this compound.

Synthesis and Metabolism

The synthesis of xanthine derivatives is a well-established area of medicinal chemistry, with various methods reported for the alkylation of the xanthine core. This compound is also known to be a metabolite of theophylline, indicating that it can be formed endogenously in organisms exposed to this common drug.

Gaps in Knowledge and Future Directions

Despite its clear structural relationship to a class of pharmacologically important molecules, this compound remains significantly understudied. The following critical gaps in the scientific literature must be addressed to fully understand its therapeutic potential:

  • Quantitative Bioactivity Data: There is a pressing need for in vitro studies to determine the specific binding affinities (Ki values) of this compound for various adenosine receptor subtypes and its inhibitory potency (IC50 values) against different phosphodiesterase isoforms.

  • Detailed Preclinical Studies: In vivo studies in relevant animal models are required to investigate the potential neuroprotective, cognitive-enhancing, bronchodilatory, anti-inflammatory, and anticancer effects of this compound.

  • Pharmacokinetic Profiling: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for any potential drug development.

  • Signaling Pathway Analysis: Elucidation of the specific downstream signaling pathways modulated by this compound is necessary to understand its precise mechanism of action.

Conclusion

This compound represents a molecule of interest within the methylxanthine family due to the established therapeutic profiles of its structural analogs. However, the current body of scientific evidence is insufficient to support any specific therapeutic claims for this compound. Its potential as a neuroprotective agent, cognitive enhancer, or treatment for respiratory, inflammatory, or neoplastic diseases is purely speculative and based on extrapolation from related compounds. Rigorous scientific investigation, including detailed in vitro and in vivo studies, is required to elucidate the pharmacological profile of this compound and determine if it holds any promise as a future therapeutic agent. Until such data becomes available, its therapeutic utility remains an open and intriguing question for the scientific community.

Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. The information provided is based on the limited scientific literature available on this compound and inferences drawn from the broader class of methylxanthines.

References

1,9-Dimethylxanthine as an Adenosine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dimethylxanthine is a member of the methylxanthine family, a class of compounds known for their diverse pharmacological activities, including the antagonism of adenosine receptors. This technical guide provides an in-depth overview of this compound's role as a potential adenosine receptor antagonist. While comprehensive data for this specific molecule is limited in publicly available literature, this document consolidates the existing information and presents standardized experimental protocols for its further investigation. The guide details the signaling pathways of adenosine receptors, methods for determining binding affinity and functional antagonism, and visualizes these concepts through diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to Adenosine Receptors and Xanthine Antagonists

Adenosine is a ubiquitous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are expressed throughout the body and are involved in cardiovascular, central nervous, immune, and inflammatory systems.

Xanthine derivatives, such as caffeine and theophylline, are well-established non-selective antagonists of adenosine receptors. Their stimulant and therapeutic effects are largely attributed to this antagonism. This compound, as a structurally related compound, is also presumed to exert its physiological effects, at least in part, through the blockade of these receptors.

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors by adenosine initiates intracellular signaling cascades that are dependent on the receptor subtype and the G protein to which they couple.

  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gαi/o). Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate phospholipase C (PLC) and modulate ion channels.

  • A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The antagonistic action of this compound would involve binding to these receptors and preventing adenosine from initiating these signaling events.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling cluster_antagonist Antagonist Action Adenosine1 Adenosine A1A3_Receptor A1 / A3 Receptor Adenosine1->A1A3_Receptor G_alpha_i Gαi/o A1A3_Receptor->G_alpha_i AC_inhibit Adenylyl Cyclase G_alpha_i->AC_inhibit Inhibits PLC_activate ↑ PLC G_alpha_i->PLC_activate Activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Adenosine2 Adenosine A2A_A2B_Receptor A2A / A2B Receptor Adenosine2->A2A_A2B_Receptor G_alpha_s Gαs A2A_A2B_Receptor->G_alpha_s AC_stimulate Adenylyl Cyclase G_alpha_s->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase DM_Xanthine This compound DM_Xanthine->A1A3_Receptor Blocks DM_Xanthine->A2A_A2B_Receptor Blocks

Figure 1: Adenosine Receptor Signaling Pathways and Antagonism.

Quantitative Data for this compound

Quantitative data on the binding affinity of this compound for the different adenosine receptor subtypes is scarce in the scientific literature. A key study by Snyder et al. (1981) provides the most direct, albeit limited, assessment of its potency.[1]

Table 1: In Vitro Inhibitory Potency of this compound

TargetAssayIC50 (µM)Reference
Adenosine ReceptorsInhibition of [3H]cyclohexyladenosine (CHA) binding to rat brain membranes>200[1]
PhosphodiesteraseInhibition of cAMP phosphodiesterase>1000[1]
Benzodiazepine ReceptorsInhibition of [3H]flunitrazepam binding>250[1]

IC50: The half maximal inhibitory concentration.

The data indicates that this compound has a low affinity for the A1 adenosine receptor, as the assay utilized an A1-selective radioligand.[1] Its potency at A2A, A2B, and A3 receptor subtypes has not been specifically reported. The weak inhibition of phosphodiesterase suggests that its primary mechanism of action at physiological concentrations is more likely to be through adenosine receptor antagonism, a characteristic shared with other methylxanthines like caffeine.

Experimental Protocols

To comprehensively characterize this compound as an adenosine receptor antagonist, a series of standardized in vitro assays are required. The following sections detail the methodologies for radioligand binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically achieved by measuring the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Materials:

  • Membrane preparations from cells stably expressing a single human adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligands:

    • A1 Receptor: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2A Receptor: [3H]ZM 241385 (4-(2-[7-amino-2-(2-furyl)\triazolo[1,5-a]\triazin-5-ylamino]ethyl)phenol)

    • A2B Receptor: [3H]PSB-603 (8-(1-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione)

    • A3 Receptor: [125I]I-AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 10 µM XAC - Xanthine Amine Congener).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl2).

  • This compound stock solution (in DMSO).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound - Buffers start->prepare_reagents incubation Incubate: Membranes + Radioligand + This compound (varying conc.) prepare_reagents->incubation filtration Rapid Filtration (Separates bound/free radioligand) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->data_analysis end End data_analysis->end

Figure 2: Radioligand Binding Assay Workflow.
Functional Assays (cAMP Accumulation)

Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or inverse agonist. For adenosine receptors coupled to adenylyl cyclase, measuring changes in intracellular cAMP levels is a standard method.

Objective: To determine the functional antagonist potency (pA2 or Kb) of this compound at A1, A2A, A2B, and A3 receptors.

Materials:

  • Whole cells expressing a single human adenosine receptor subtype.

  • Adenosine receptor agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

  • Forskolin (to stimulate adenylyl cyclase for A1/A3 assays).

  • Phosphodiesterase inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.

  • This compound stock solution.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen detection method.

Procedure for A2A and A2B Receptors (Gs-coupled):

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

  • Stimulation: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA at its EC80) to stimulate cAMP production.

  • Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

  • Detection: Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the agonist-induced cAMP response as a function of the this compound concentration. A rightward shift in the agonist dose-response curve in the presence of the antagonist indicates competitive antagonism. The antagonist potency can be quantified using the Schild equation to determine the pA2 value.

Procedure for A1 and A3 Receptors (Gi-coupled):

  • Cell Plating and Pre-incubation: Same as for A2A/A2B receptors.

  • Co-stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase, along with the adenosine receptor agonist (which will inhibit the forskolin-stimulated cAMP production).

  • Lysis and Detection: Same as for A2A/A2B receptors.

  • Data Analysis: The antagonist effect of this compound will be observed as a restoration of the forskolin-stimulated cAMP levels that were inhibited by the agonist.

cAMP_Assay_Workflow start Start plate_cells Plate cells expressing a single AR subtype start->plate_cells pre_incubate Pre-incubate with This compound and PDE inhibitor plate_cells->pre_incubate stimulate_gs Stimulate with Agonist (for A2A/A2B) pre_incubate->stimulate_gs stimulate_gi Stimulate with Forskolin + Agonist (for A1/A3) pre_incubate->stimulate_gi lyse_cells Lyse cells to release cAMP stimulate_gs->lyse_cells stimulate_gi->lyse_cells detect_cAMP Detect cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP data_analysis Data Analysis: - Plot dose-response curves - Determine antagonist potency (pA2/Kb) detect_cAMP->data_analysis end End data_analysis->end

Figure 3: Functional cAMP Assay Workflow.

Conclusion

This compound is a methylxanthine derivative with the potential to act as an adenosine receptor antagonist. However, the currently available data on its binding affinity and functional potency is limited, with evidence suggesting a low affinity for the A1 receptor subtype. Further comprehensive studies, following the detailed protocols outlined in this guide, are necessary to fully elucidate its pharmacological profile across all four adenosine receptor subtypes. Such research will be crucial in determining the therapeutic potential of this compound and its suitability as a lead compound for the development of novel, selective adenosine receptor modulators. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid for researchers embarking on the characterization of this and other related compounds.

References

Methodological & Application

Synthesis of 1,9-Dimethylxanthine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the chemical synthesis of 1,9-dimethylxanthine, a member of the methylxanthine family of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections detail the primary synthesis routes, experimental procedures, and quantitative data to facilitate the replication and optimization of these methods.

Introduction to this compound

This compound is a purine alkaloid and a less common isomer of the well-known dimethylxanthines, theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine). As with other methylxanthines, it is of interest to researchers for its potential biological activities. The synthesis of specific isomers of methylxanthines is crucial for structure-activity relationship studies in drug discovery.

Primary Synthesis Route: N9-Methylation of 1-Methylxanthine

The most direct and logical approach for the synthesis of this compound is the selective methylation of 1-methylxanthine at the N9 position. This can be achieved using a suitable methylating agent in the presence of a base. While a specific protocol for the N9-methylation of 1-methylxanthine is not extensively detailed in the literature, a general and adaptable method for the N9-alkylation of xanthine derivatives has been established. This protocol can be modified for the specific methylation of 1-methylxanthine.

A key challenge in the methylation of xanthines is achieving regioselectivity, as there are multiple nitrogen atoms that can be alkylated. The reactivity of the different nitrogen atoms in the xanthine scaffold can be influenced by the existing substituents and the reaction conditions.

Alternative Synthesis Strategies

While N9-methylation of 1-methylxanthine is the most direct route, other strategies can be envisioned, drawing from the broader knowledge of xanthine chemistry:

  • Total Synthesis: Building the this compound molecule from acyclic precursors. This approach offers high control over the substitution pattern but is often lengthy and may result in lower overall yields.

  • Modification of Other Dimethylxanthines: While less straightforward, it might be possible to devise a synthetic route involving the rearrangement or modification of more readily available dimethylxanthine isomers. However, such routes are likely to be complex and inefficient.

  • Enzymatic Synthesis: Biocatalytic methods are emerging for the synthesis of various methylxanthines. Specific enzymes could potentially be engineered to catalyze the selective N9-methylation of 1-methylxanthine.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of a closely related N9-alkylated xanthine derivative, which can serve as a benchmark for the synthesis of this compound. Specific data for the N9-methylation of 1-methylxanthine is currently limited in the literature.

Starting MaterialAlkylating AgentProductYield (%)Purity (%)Reference
1,3-Dimethyl-7-benzylxanthineEthyl tosylate1,3-Dimethyl-7-benzyl-9-ethylxanthinium tosylate87Not Reported[1]
1,3,7-Trimethylxanthine (Caffeine)Diethyl sulfate1,3,7-Trimethyl-9-ethylxanthinium ethyl sulfateNot ReportedNot Reported[1]

Experimental Protocols

The following protocol is adapted from a procedure for the N9-ethylation of xanthine derivatives and can be modified for the N9-methylation of 1-methylxanthine.

Protocol 1: Synthesis of this compound via N9-Methylation of 1-Methylxanthine

Materials:

  • 1-Methylxanthine

  • Methyl tosylate or Dimethyl sulfate (Caution: Highly toxic and carcinogenic)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1-methylxanthine in a minimal amount of anhydrous DMF.

  • Addition of Base: Add an equimolar amount of anhydrous potassium carbonate to the solution.

  • Addition of Methylating Agent: While stirring, add a slight excess (1.1 to 1.5 equivalents) of the methylating agent (methyl tosylate or dimethyl sulfate) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 150°C. The optimal temperature and reaction time will need to be determined empirically, but a starting point could be 100°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Add an excess of diethyl ether to the reaction mixture to precipitate the crude 1,9-dimethylxanthinium salt.

  • Isolation: Isolate the solid product by filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Safety Precautions: Methylating agents such as dimethyl sulfate are extremely hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Visualizing the Synthesis

Diagram 1: Synthesis of this compound

Synthesis_of_1_9_Dimethylxanthine 1-Methylxanthine 1-Methylxanthine This compound This compound 1-Methylxanthine->this compound Methylating Agent (e.g., Methyl Tosylate) Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Reaction scheme for the N9-methylation of 1-methylxanthine.

Diagram 2: Experimental Workflow for this compound Synthesis

Workflow_1_9_Dimethylxanthine cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-Methylxanthine in anhydrous DMF B Add K₂CO₃ A->B C Add Methylating Agent B->C D Heat and Stir (Monitor by TLC) C->D E Cool to Room Temperature D->E F Precipitate with Diethyl Ether E->F G Filter and Wash Solid F->G H Recrystallize G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Analytical Detection of 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylxanthine is a dimethylated derivative of xanthine, a purine base found in most human body tissues and fluids.[1] As a metabolite of caffeine and other methylxanthines, its detection and quantification are crucial in various fields, including pharmacology, toxicology, and clinical diagnostics. These application notes provide detailed methodologies for the accurate analysis of this compound in different biological matrices. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are widely employed for their sensitivity and specificity.[2][3]

Signaling Pathways and Logical Relationships

The metabolic pathway of caffeine often involves the formation of various dimethylxanthines, including this compound. Understanding these relationships is key to interpreting analytical results.

cluster_0 Caffeine Metabolism Caffeine\n(1,3,7-Trimethylxanthine) Caffeine (1,3,7-Trimethylxanthine) Paraxanthine\n(1,7-Dimethylxanthine) Paraxanthine (1,7-Dimethylxanthine) Caffeine\n(1,3,7-Trimethylxanthine)->Paraxanthine\n(1,7-Dimethylxanthine) ~84% Theobromine\n(3,7-Dimethylxanthine) Theobromine (3,7-Dimethylxanthine) Caffeine\n(1,3,7-Trimethylxanthine)->Theobromine\n(3,7-Dimethylxanthine) ~12% Theophylline\n(1,3-Dimethylxanthine) Theophylline (1,3-Dimethylxanthine) Caffeine\n(1,3,7-Trimethylxanthine)->Theophylline\n(1,3-Dimethylxanthine) ~4% This compound This compound Caffeine\n(1,3,7-Trimethylxanthine)->this compound 1-Methylxanthine 1-Methylxanthine Paraxanthine\n(1,7-Dimethylxanthine)->1-Methylxanthine 1,3-Dimethyluric acid 1,3-Dimethyluric acid Theophylline\n(1,3-Dimethylxanthine)->1,3-Dimethyluric acid Uric Acid Derivatives Uric Acid Derivatives This compound->Uric Acid Derivatives

Caption: Metabolic pathways of caffeine leading to various dimethylxanthine metabolites.

Analytical Methods and Protocols

A variety of analytical techniques are available for the determination of methylxanthines.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods due to their high sensitivity and selectivity.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of methylxanthines in various matrices, including urine and plasma.

Experimental Protocol: HPLC-DAD for this compound in Urine

This protocol is adapted from a general method for methylxanthine analysis in urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and pre-concentrate methylxanthines from the urine matrix.

  • Materials: C18 SPE cartridges (500 mg, 3 mL), methanol, ultrapure water.

  • Procedure:

    • Condition the C18 SPE column by passing 2 x 2 mL of methanol followed by 1 x 2 mL of ultrapure water.

    • Load 1 mL of the urine sample onto the conditioned column.

    • Wash the column with 2 mL of ultrapure water to remove interfering substances.

    • Dry the column thoroughly under vacuum.

    • Elute the analytes with 1 mL of methanol.

    • The eluate is then ready for HPLC analysis.

2. HPLC-DAD Conditions

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., LiChrosorb RP-18, 7 µm).

  • Mobile Phase: A gradient elution using 0.05% aqueous trifluoroacetic acid (TFA) and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Detection: DAD detection at a wavelength of 273 nm.

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the expected sample concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of analytes in complex biological matrices.

Experimental Protocol: LC-MS/MS for this compound in Plasma

This protocol is based on a validated method for the simultaneous determination of methylxanthines and cotinine in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract analytes from plasma and minimize matrix effects.

  • Procedure:

    • Utilize a validated SPE protocol similar to the one described for urine, potentially with adjustments to wash and elution steps to optimize recovery from plasma.

2. LC-MS/MS Conditions

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Ascentis Express RP Amide column (150 mm × 2.1 mm, 2.7-μm).

  • Mobile Phase: Isocratic elution with a mixture of 83% mobile phase A (1% acetic acid in water) and 17% mobile phase B (methanol).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Operated in positive ESI mode. Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

3. Data Acquisition and Analysis

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.

  • Process the data using the instrument's software to integrate peak areas.

  • Quantify this compound using a calibration curve constructed from standards prepared in a similar matrix.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the detection of methylxanthines. While specific data for this compound is limited, the provided values for other dimethylxanthines offer a reasonable expectation of method performance.

Analyte(s)MethodMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Theophylline, Theobromine, CaffeineUHPLC-MSTea0.03 - 50.01 - 0.025--
Theophylline, Paraxanthine, TheobromineHPLC-DAD-1 - 1000.19 - 0.260.64 - 0.8798.15 - 108.88
Caffeine, Theobromine, Theophylline, ParaxanthineLC-MS/MSPlasma0.0055 - 0.3402--84 - 98
TheophyllineHPTLCBlood0.5 - 200.5-89.9

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

cluster_workflow General Analytical Workflow start Biological Sample (e.g., Urine, Plasma) prep Sample Preparation (Solid-Phase Extraction) start->prep Extraction analysis Instrumental Analysis (HPLC or LC-MS/MS) prep->analysis Injection data Data Acquisition analysis->data Detection quant Data Processing & Quantification data->quant Integration & Calibration end Final Report quant->end Results

Caption: A generalized workflow for the analysis of this compound.

References

Application Notes and Protocols for the HPLC Analysis of 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylxanthine is a member of the methylxanthine family, a class of compounds that includes caffeine, theophylline, and theobromine. These molecules are of significant interest in pharmacology and drug development due to their diverse physiological effects, including central nervous system stimulation and smooth muscle relaxation. Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of methylxanthines due to its high resolution, sensitivity, and specificity.[1][2][3][4][5] This document provides a detailed application note and protocol for the HPLC analysis of this compound.

Principle of the Method

The method described herein utilizes reverse-phase HPLC with UV detection for the separation and quantification of this compound. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. This compound, being a moderately polar molecule, is retained on the column and then eluted by a mobile phase of appropriate polarity. The concentration of the analyte is determined by comparing its peak area to that of a known standard.

Experimental Protocols

I. Standard and Sample Preparation

A. Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol or a suitable solvent in a volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8°C, protected from light.

B. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct a calibration curve.

C. Sample Preparation

  • For Pharmaceutical Formulations:

    • Accurately weigh and finely powder a representative sample of the formulation.

    • Dissolve a portion of the powder, equivalent to a known concentration of the active ingredient, in a suitable solvent (e.g., methanol or mobile phase).

    • Vortex and sonicate to ensure complete extraction.

    • Centrifuge or filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • For Biological Samples (e.g., Plasma, Urine):

    • Protein Precipitation: For plasma samples, add three volumes of cold acetonitrile or methanol to one volume of plasma. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.

    • Solid-Phase Extraction (SPE): Alternatively, for cleaner samples and lower detection limits, use a C18 SPE cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the pre-treated sample.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the this compound with a stronger solvent like methanol or acetonitrile.

    • Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

II. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point and can be optimized for specific applications.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Formic Acid or Gradient: As described in Table 2
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C
Detection Wavelength 273 nm
Run Time 10-15 minutes (Isocratic)

Table 1: Recommended Isocratic HPLC Conditions

For complex matrices or the simultaneous analysis of multiple xanthine derivatives, a gradient elution may provide better separation.

Time (min)% Acetonitrile% Water (with 0.05% TFA)
0595
102080
152080
16595
20595

Table 2: Example Gradient HPLC Program

Data Presentation and Quantitative Analysis

The following tables summarize the expected performance characteristics of the HPLC method for the analysis of dimethylxanthines, which can be used as a reference for this compound.

CompoundRetention Time (min) (Isocratic)
Theobromine (3,7-Dimethylxanthine)~4.5
Paraxanthine (1,7-Dimethylxanthine)~5.5
Theophylline (1,3-Dimethylxanthine)~6.5
This compound (Predicted) ~7.0-8.0

Table 3: Typical Retention Times of Dimethylxanthines (Actual retention times may vary based on the specific column and mobile phase composition).

ParameterExpected ValueReference
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 4: Method Validation Parameters for Similar Methylxanthines

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Dissolution/Extraction Dissolution/Extraction Standard->Dissolution/Extraction Sample Sample Sample->Dissolution/Extraction Filtration Filtration Dissolution/Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC_System HPLC System Dilution->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result G Caffeine Caffeine Dimethylxanthine Dimethylxanthine (e.g., this compound) Caffeine->Dimethylxanthine Demethylation (CYP1A2) Monomethylxanthine Monomethylxanthine Dimethylxanthine->Monomethylxanthine Demethylation (CYP1A2) Dimethyluric_Acid Dimethyluric Acid (e.g., 1,9-Dimethyluric Acid) Dimethylxanthine->Dimethyluric_Acid Oxidation (CYP2A6, CYP1A2) Xanthine Xanthine Monomethylxanthine->Xanthine Demethylation Uric_Acid Uric_Acid Xanthine->Uric_Acid Oxidation (Xanthine Oxidase)

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and protocols for the characterization of 1,9-dimethylxanthine, a disubstituted purine derivative, using ¹H and ¹³C NMR spectroscopy. These guidelines are intended to assist researchers in confirming the identity and purity of this compound, a compound of interest in medicinal chemistry and drug development due to its relationship with pharmacologically active xanthines like caffeine and theophylline.

Introduction

This compound (IUPAC name: 1,9-dimethyl-3H-purine-2,6-dione) is a derivative of the purine base xanthine, with methyl groups located at the N1 and N9 positions.[1][2] Its structural similarity to other methylxanthines, such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), makes it a compound of interest for studying the structure-activity relationships of adenosine receptor antagonists and phosphodiesterase inhibitors.[3][4] Accurate characterization of this compound is crucial for its use in biological assays and as a reference standard. NMR spectroscopy provides unambiguous structural information, allowing for the precise assignment of protons and carbons within the molecule.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled from available literature data and predictive models. It is important to note that chemical shifts can be influenced by the choice of solvent and the concentration of the sample.

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N7-H13.45Singlet1HImidazole proton
N9-CH₃3.95Singlet3HMethyl group at N9
N1-CH₃3.22Singlet3HMethyl group at N1

Note: The specific assignment of the methyl proton signals may require 2D NMR experiments such as HMBC.

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)Assignment
C6~154.9Carbonyl carbon
C2~151.0Carbonyl carbon
C4~148.0Quaternary carbon
C8~141.0Methine carbon
C5~107.0Quaternary carbon
N9-CH₃29.9Methyl carbon at N9
N1-CH₃~28.0Methyl carbon at N1

Note: The ¹³C chemical shifts are based on partially reported data and predicted values. Experimental verification is recommended.[5]

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Materials:

  • This compound sample (solid)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Protocol:

  • Solvent Selection: Determine the appropriate deuterated solvent for your sample. This compound is often soluble in dimethyl sulfoxide (DMSO-d₆). Chloroform-d (CDCl₃) can also be tested.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to dissolve the sample completely.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean NMR tube.

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

General Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • Temperature: Standard room temperature (e.g., 298 K).

  • Referencing: Use the residual solvent peak as the internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

¹H NMR Acquisition:

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • Pulse Sequence: Use a standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans (adjust as needed for desired signal-to-noise ratio)

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum.

¹³C NMR Acquisition:

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the FID. Phase and baseline correct the spectrum.

Signaling Pathway and Experimental Workflow

The biological activity of this compound, like other methylxanthines, is primarily attributed to its role as a competitive antagonist of adenosine receptors and an inhibitor of phosphodiesterase (PDE) enzymes. This dual mechanism leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which in turn modulates various downstream cellular processes.

Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol AR Adenosine Receptor AC Adenylyl Cyclase AR->AC Inhibition cAMP cAMP AC->cAMP Conversion DMX This compound DMX->AR Antagonist PDE Phosphodiesterase (PDE) DMX->PDE Inhibition Adenosine Adenosine Adenosine->AR Agonist ATP ATP ATP->AC Substrate cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE->AMP Hydrolysis Response Cellular Response PKA->Response Phosphorylation NMR Characterization Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Spectrometer Setup (Tune, Lock, Shim) C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Process Spectra (FT, Phase, Baseline) E->G F->G H Reference Spectra G->H I Peak Picking and Integration (1H) H->I J Chemical Shift Assignment I->J K Structural Confirmation J->K

References

Application Notes and Protocols for 1,9-Dimethylxanthine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylxanthine is a member of the methylxanthine family, a class of compounds that includes well-known substances such as caffeine, theophylline, and theobromine. These molecules are structurally related to purine bases and are recognized for their broad range of physiological and pharmacological effects. The primary mechanisms of action for methylxanthines involve the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[1][2] These actions lead to the modulation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as interference with adenosinergic signaling.

The specific biological activities of this compound are not as extensively characterized as other dimethylxanthine isomers like theophylline (1,3-dimethylxanthine) and paraxanthine (1,7-dimethylxanthine). However, based on structure-activity relationship studies of the methylxanthine class, substitutions at the 1 and 9 positions of the xanthine core suggest potential interactions with both PDEs and adenosine receptors. Specifically, substitution at position 1 is considered important for high affinity at adenosine receptor sites, while substitution at position 9 is generally associated with decreased adenosine receptor affinity.[1]

These application notes provide a framework for utilizing this compound in cell culture experiments, drawing upon the general knowledge of methylxanthines and providing adaptable protocols for assessing its effects on cell signaling and viability.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes general data for related, well-studied methylxanthines to provide a comparative context for experimental design. Researchers should determine the specific values for this compound empirically.

Table 1: Comparative Inhibitory Activities of Common Methylxanthines

CompoundTargetActionIC50 / Ki (µM)Cell System/Assay Condition
TheophyllineAdenosine A1 ReceptorAntagonist20-30Rat brain membranes
TheophyllineAdenosine A2 ReceptorAntagonist45A2 subtype blockade
CaffeineAdenosine A1 ReceptorAntagonist90-110Rat brain membranes
CaffeineAdenosine A2 ReceptorAntagonist98A2 subtype blockade
TheobromineAdenosine A1 ReceptorAntagonist210-280Rat brain membranes
TheobromineAdenosine A2 ReceptorAntagonist2500A2 subtype blockade

This table is for comparative purposes only. The actual values for this compound need to be experimentally determined.

Signaling Pathways

The primary signaling pathways modulated by methylxanthines are the cyclic nucleotide and adenosine signaling pathways.

Cyclic Nucleotide Signaling

Methylxanthines act as competitive, non-selective inhibitors of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP and cGMP.[1][2] By inhibiting PDEs, this compound is expected to increase intracellular levels of these second messengers, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).

This compound This compound PDE Phosphodiesterases (PDEs) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism, Ion Channel Activity) PKA->Cellular_Response PKG->Cellular_Response

Figure 1. Proposed mechanism of this compound on cyclic nucleotide signaling.

Adenosine Signaling

Methylxanthines are also known to be antagonists of adenosine receptors (A1, A2A, A2B, and A3). By blocking these receptors, this compound can prevent the physiological effects of adenosine, which include neurotransmitter release modulation, vasodilation, and immune response regulation.

Adenosine Adenosine Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptors Activates G_Protein G-Protein Signaling Adenosine_Receptors->G_Protein This compound This compound This compound->Adenosine_Receptors Blocks Cellular_Effects Cellular Effects (e.g., Inhibition of Adenylyl Cyclase, Stimulation of Phospholipase C) G_Protein->Cellular_Effects

Figure 2. Proposed antagonistic action of this compound on adenosine receptors.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 180.16 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 A Seed cells in a 96-well plate B Treat cells with serial dilutions of this compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

Figure 3. Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 3: Measurement of Intracellular cAMP/cGMP Levels

This protocol describes a general method for quantifying changes in intracellular cAMP or cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)

  • Agonist to stimulate adenylyl or guanylyl cyclase (e.g., Forskolin for cAMP)

  • Cell lysis buffer (provided in the assay kit)

  • cAMP or cGMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and grow to the desired confluency. On the day of the experiment, replace the medium with serum-free medium and pre-incubate with this compound or controls for a predetermined time (e.g., 15-30 minutes).

  • Stimulation: Add an agonist (if necessary) to stimulate the production of cAMP or cGMP and incubate for the recommended time.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit. This step inactivates PDEs and releases intracellular cyclic nucleotides.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of labeled cAMP or cGMP to wells coated with a specific antibody.

  • Detection: After incubation and washing steps, add the substrate and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the concentration of cAMP or cGMP in the samples based on a standard curve generated with known concentrations of the cyclic nucleotide.

Conclusion

While specific experimental data for this compound is currently scarce in publicly available literature, its structural similarity to other well-characterized methylxanthines provides a strong rationale for its investigation as a modulator of cellular signaling. The provided application notes and adaptable protocols offer a starting point for researchers to explore the effects of this compound in various cell culture models. It is imperative that researchers empirically determine the optimal experimental conditions and quantitative parameters for this compound in their specific systems of interest.

References

Application Notes and Protocols: 1,9-Dimethylxanthine in Neurobiological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylxanthine is a dimethylated derivative of xanthine, a purine base integral to various biological processes.[1] Structurally similar to other methylxanthines like caffeine and theophylline, it is investigated for its potential role as a research tool in neurobiology.[1] This document provides a comprehensive overview of its applications, mechanisms of action, and detailed protocols for its use in a research setting. While this compound is commercially available for research purposes, it is important to note that it is generally considered to be a weak adenosine receptor antagonist with limited influence on locomotor activity, potentially due to poor penetration into the central nervous system.[2] Therefore, its utility may be most pronounced in specific experimental contexts, such as serving as a comparative control for more potent methylxanthines.

Mechanism of Action

The neurobiological effects of methylxanthines, including this compound, are primarily attributed to two main mechanisms:

  • Adenosine Receptor Antagonism : Adenosine is a neuromodulator that generally exerts inhibitory effects in the central nervous system by activating adenosine receptors (A1, A2A, A2B, and A3).[3][4] Methylxanthines, due to their structural similarity to adenosine, can act as competitive antagonists at these receptors, thereby blocking the inhibitory effects of adenosine and leading to increased neuronal excitability.

  • Phosphodiesterase (PDE) Inhibition : Phosphodiesterases are enzymes that inactivate the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, methylxanthines can increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream signaling events that can influence neurotransmitter release and gene expression.

These mechanisms contribute to the well-documented stimulant, cognitive-enhancing, and neuroprotective effects observed with more potent methylxanthines like caffeine and theophylline.

Data Presentation: Comparative Pharmacological Data of Methylxanthines

Quantitative pharmacological data for this compound is not extensively available in the literature. To provide a comparative context, the following table summarizes the inhibitory constants (Ki) and IC50 values for other relevant methylxanthines against adenosine receptors and phosphodiesterases. This data is crucial for designing experiments and interpreting results when using this compound, which is expected to have significantly higher Ki and IC50 values, indicating lower potency.

CompoundAdenosine A1 Receptor (Ki, µM)Adenosine A2A Receptor (Ki, µM)Phosphodiesterase Inhibition
This compound Data not availableData not availableNon-selective, weak
Caffeine 12-4025-50Non-selective inhibitor
Theophylline 10-2513-25Non-selective inhibitor
Paraxanthine 21 (rat)19.4 (rat)cGMP-preferring PDE inhibitor
Theobromine 65-105 (rat)>250 (rat)Weak PDE inhibitor

Note: The lack of specific quantitative data for this compound highlights the need for empirical determination in specific experimental systems.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Methylxanthines

Methylxanthine_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AdenosineReceptor Adenosine Receptor AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Activates Dimethylxanthine This compound Dimethylxanthine->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) Dimethylxanthine->PDE Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes NeurotransmitterRelease Neurotransmitter Release PKA->NeurotransmitterRelease Modulates

Caption: Signaling pathway of this compound.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow prep Prepare cell membranes expressing adenosine receptors incubation Incubate membranes, radioligand, and this compound prep->incubation radioligand Prepare radioligand (e.g., [3H]CHA for A1) radioligand->incubation competitor Prepare serial dilutions of This compound competitor->incubation filtration Separate bound and free radioligand via vacuum filtration incubation->filtration scintillation Quantify bound radioligand using scintillation counting filtration->scintillation analysis Analyze data to determine Ki or IC50 value scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: In Vivo Locomotor Activity

Locomotor_Activity_Workflow acclimation Acclimate animals to the testing room habituation Habituate animals to the locomotor activity chambers acclimation->habituation injection Administer this compound or vehicle (i.p.) habituation->injection monitoring Place animals in chambers and record locomotor activity injection->monitoring data_collection Collect data on distance traveled, rearing, and stereotypy monitoring->data_collection analysis Analyze and compare activity between groups data_collection->analysis

Caption: Workflow for assessing locomotor activity in rodents.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Adenosine A1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.

Materials:

  • Cell membranes prepared from a source rich in adenosine A1 receptors (e.g., rat cerebral cortex or CHO cells stably expressing the human A1 receptor).

  • [3H]Cyclohexyladenosine ([3H]CHA) as the radioligand.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM R-PIA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • Vacuum filtration manifold.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute to the desired concentrations in assay buffer.

    • Dilute the cell membrane preparation in assay buffer to a final protein concentration that provides adequate specific binding.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value (typically 1-2 nM for [3H]CHA).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + varying concentrations of this compound).

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to the wells.

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a vacuum filtration manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Measurement of Intracellular cAMP Levels in Cultured Neuronal Cells

Objective: To assess the effect of this compound on intracellular cAMP accumulation.

Materials:

  • Cultured neuronal or glial cells (e.g., SH-SY5Y, PC12, or primary cortical neurons).

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a broad-spectrum PDE inhibitor, as a positive control).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in a 96-well plate and grow to the desired confluency.

    • Pre-incubate the cells with varying concentrations of this compound or controls for 15-30 minutes.

    • Stimulate the cells with forskolin (e.g., 10 µM) for 10-15 minutes to induce cAMP production.

  • Cell Lysis:

    • Remove the culture medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement:

    • Perform the cAMP assay on the cell lysates following the kit protocol.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Normalize the cAMP levels to the protein concentration of the cell lysates.

    • Compare the cAMP levels in cells treated with this compound to the control and forskolin-only treated cells.

Protocol 3: Assessment of Locomotor Activity in Mice

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • Adult male mice (e.g., C57BL/6).

  • This compound.

  • Vehicle control (e.g., saline or 1% Tween 80 in saline).

  • Locomotor activity chambers equipped with infrared beams.

  • Data acquisition software.

Procedure:

  • Acclimation and Habituation:

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

    • Habituate the mice to the locomotor activity chambers for 30-60 minutes on the day before the test day.

  • Drug Administration:

    • On the test day, administer this compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested based on preliminary studies or literature on related compounds.

  • Locomotor Activity Monitoring:

    • Immediately after injection, place each mouse in the center of a locomotor activity chamber.

    • Record locomotor activity for a period of 60-120 minutes.

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the chamber.

    • Compare the activity levels of the this compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound presents itself as a methylxanthine with a characteristic but weak pharmacological profile compared to its more famous counterparts like caffeine and theophylline. Its utility in neurobiological research may be best realized as a negative control or in studies where subtle modulation of the adenosinergic and phosphodiesterase systems is desired. The provided protocols offer a foundational framework for researchers to investigate the specific effects of this compound and to empirically determine its potency and efficacy in various in vitro and in vivo models. Further research is warranted to fully elucidate the specific binding affinities and functional activities of this compound, which will, in turn, better define its role as a tool in neurobiology.

References

Application Notes: Investigating the Potential of 1,9-Dimethylxanthine in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylxanthines, such as theophylline and caffeine, have a long history in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effects are primarily attributed to non-specific inhibition of phosphodiesterases and antagonism of adenosine receptors.[1][2] 1,9-Dimethylxanthine is a lesser-studied methylxanthine, but emerging research on its isomers, such as 1,7-dimethylxanthine, suggests a potential role as an anti-inflammatory agent in the context of respiratory diseases.[3]

These application notes provide a summary of the current understanding of the mechanisms of action for related methylxanthines and detailed protocols to facilitate the investigation of this compound in preclinical respiratory disease models.

Mechanism of Action

The biological activities of methylxanthines are generally attributed to two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Methylxanthines non-selectively inhibit PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] Increased intracellular levels of cAMP in airway smooth muscle cells lead to relaxation and bronchodilation.

  • Adenosine Receptor Antagonism: Methylxanthines can block adenosine receptors (A1, A2A, A2B, and A3), which can contribute to their stimulant and bronchodilatory effects. However, studies indicate that this compound has a very low affinity for adenosine receptors (IC50 > 2000 nM), suggesting this may not be its primary mechanism of action at physiological concentrations.

A third, more novel mechanism has been identified for the isomer 1,7-dimethylxanthine:

  • Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: Studies have shown that 1,7-dimethylxanthine can exert significant anti-inflammatory effects by inhibiting PARP-1. PARP-1 is a nuclear enzyme that plays a key role in DNA repair and inflammation. In inflammatory conditions, overactivation of PARP-1 can deplete cellular energy stores and promote the expression of pro-inflammatory genes. Inhibition of PARP-1 by 1,7-dimethylxanthine has been shown to reduce the transcription of key inflammatory cytokines like IL-6 and TNF-α in a model of acute pulmonary inflammation.

Given the structural similarity, it is plausible that this compound may share this PARP-1 inhibitory activity.

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Pharmacological Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Transduction DNA_Damage DNA Damage TLR4->DNA_Damage Oxidative Stress Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Transcription Inflammation Lung Inflammation Cytokines->Inflammation PARP1 PARP-1 Activation DNA_Damage->PARP1 PARP1->NFkB Enhances DMX This compound (Hypothesized) DMX->PARP1 Inhibits

Fig 1. Hypothesized anti-inflammatory mechanism of this compound.

Applications in Respiratory Disease Models

Based on the anti-inflammatory effects observed with its isomer, 1,7-dimethylxanthine, this compound is a candidate for investigation in models of acute and chronic inflammatory lung diseases.

Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS)

Lipopolysaccharide (LPS)-induced acute lung injury in mice is a well-established model that mimics many features of ALI/ARDS. Research on 1,7-dimethylxanthine has demonstrated its efficacy in this model, suggesting a potential application for this compound.

Quantitative Data from 1,7-Dimethylxanthine in LPS-Induced Lung Injury Model

ParameterModel Group (LPS only)Treatment Group (LPS + 1,7-DMX)% Reduction
Lung MPO (U/g tissue)~5.0~2.5~50%
IL-6 mRNA (fold change)~120~40~67%
TNF-α mRNA (fold change)~25~10~60%
PAR-Polymer FormationMarkedly IncreasedSignificantly Reduced-
Plasma IL-6 (pg/mL)~1000~400~60%

Note: The data above is for 1,7-dimethylxanthine and serves as a rationale for testing this compound.

Asthma

Asthma is characterized by chronic airway inflammation, airway hyperresponsiveness (AHR), and remodeling. The potential anti-inflammatory properties of this compound make it a compound of interest for investigation in models of allergic asthma, such as the ovalbumin (OVA)-induced model.

Chronic Obstructive Pulmonary Disease (COPD)

COPD is a progressive disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. The demonstrated ability of 1,7-dimethylxanthine to reduce inflammation in response to a bacterial component (LPS) suggests that this compound could be investigated for its potential to mitigate inflammatory exacerbations in COPD models.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in relevant preclinical models.

Protocol 1: Evaluation in a Murine Model of LPS-Induced Acute Lung Injury

This protocol is adapted from studies on 1,7-dimethylxanthine.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Myeloperoxidase (MPO) assay kit

  • RNA extraction and qRT-PCR reagents

  • ELISA kits for IL-6 and TNF-α

  • PARP assay kit

3. Experimental Workflow:

cluster_analysis Endpoint Analysis acclimatize Acclimatization (1 week) grouping Randomize into Groups (n=8-10/group) - Vehicle Control - 1,9-DMX Control - LPS + Vehicle - LPS + 1,9-DMX acclimatize->grouping treatment Pre-treatment (Oral Gavage) - Vehicle - this compound (e.g., 10 mg/kg) grouping->treatment t = -1 hour induction Induce Lung Injury (Intratracheal) - Saline or LPS (1 mg/kg) treatment->induction t = 0 sacrifice Sacrifice at 24 hours post-LPS induction->sacrifice collection Sample Collection - Bronchoalveolar Lavage Fluid (BALF) - Blood (Plasma) - Lung Tissue sacrifice->collection balf_analysis BALF Analysis: - Cell Counts - Protein Levels collection->balf_analysis plasma_analysis Plasma Analysis: - IL-6, TNF-α (ELISA) collection->plasma_analysis lung_analysis Lung Tissue Analysis: - MPO Assay - qRT-PCR (IL-6, TNF-α) - PARP Activity Assay - Histology (H&E) collection->lung_analysis

Fig 2. Workflow for LPS-induced acute lung injury model.

4. Procedure:

  • Acclimatization: House mice under standard conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to the required experimental groups.

  • Treatment: Administer this compound (e.g., 10 mg/kg, dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) or vehicle via oral gavage one hour before LPS challenge.

  • LPS Challenge: Anesthetize mice and intratracheally instill LPS (1 mg/kg in 50 µL of sterile saline) or saline as a control.

  • Euthanasia and Sample Collection: At 24 hours post-challenge, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) with phosphate-buffered saline (PBS) to collect BAL fluid (BALF).

    • Collect blood via cardiac puncture for plasma separation.

    • Perfuse the lungs with saline and harvest the tissue. One lobe can be fixed in formalin for histology, while the rest is snap-frozen for biochemical assays.

5. Endpoint Analysis:

  • BALF Analysis: Centrifuge BALF to pellet cells. Count total and differential inflammatory cells (neutrophils, macrophages). Measure total protein in the supernatant as an indicator of lung permeability.

  • Lung Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue and measure MPO activity, a marker of neutrophil infiltration, according to the manufacturer's instructions.

  • Cytokine Analysis: Measure levels of IL-6 and TNF-α in plasma and/or lung homogenates using ELISA. Quantify mRNA expression of these cytokines in lung tissue using qRT-PCR.

  • PARP Activity Assay: Measure PARP activity in lung tissue lysates using a commercially available kit to determine the extent of PARP-1 inhibition.

  • Histology: Stain paraffin-embedded lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, edema, and alveolar damage.

Protocol 2: Evaluation in a Murine Model of OVA-Induced Allergic Asthma

This is a standard protocol to assess the potential of a novel anti-inflammatory compound in an asthma model.

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile PBS

  • Whole-body plethysmograph for airway hyperresponsiveness measurement

  • Methacholine

3. Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Alum in 200 µL of PBS.

  • Challenge and Treatment:

    • From days 21 to 23, challenge the mice by intranasal administration of 50 µg OVA in 50 µL of PBS.

    • Administer this compound or vehicle orally one hour before each OVA challenge.

  • Endpoint Measurements (Day 25):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of nebulized methacholine (0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph. Record the enhanced pause (Penh) values.

    • Sample Collection: Immediately after AHR measurement, collect BALF, blood (for serum), and lung tissue as described in Protocol 1.

4. Endpoint Analysis:

  • BALF Analysis: Perform total and differential cell counts, with a focus on eosinophils.

  • Serum Analysis: Measure OVA-specific IgE levels by ELISA.

  • Lung Tissue Analysis:

    • Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in lung homogenates by ELISA or qRT-PCR.

    • Perform histological analysis using H&E for inflammation and Periodic acid-Schiff (PAS) staining for mucus production.

Conclusion

While direct evidence for the efficacy of this compound in respiratory diseases is currently lacking, the significant anti-inflammatory effects of its isomer, 1,7-dimethylxanthine, provide a strong rationale for its investigation. The proposed mechanism of PARP-1 inhibition is a novel pathway for methylxanthines and warrants further exploration. The protocols outlined here offer a comprehensive framework for researchers to systematically evaluate the therapeutic potential of this compound in well-established models of acute and chronic respiratory inflammation.

References

Application Notes and Protocols for In Vivo Studies of 1,9-Dimethylxanthine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature review reveals a significant scarcity of detailed in vivo studies specifically focused on 1,9-dimethylxanthine in animal models. While the broader class of methylxanthines, including caffeine, theophylline, and paraxanthine, has been extensively studied, this compound remains a poorly characterized compound in a physiological context. The information available is primarily qualitative and lacks the detailed quantitative data necessary for comprehensive application notes and robust protocol development.

This document summarizes the limited findings on in vivo studies of this compound and provides generalized protocols and conceptual frameworks derived from studies on related methylxanthines. Researchers should exercise caution and consider the information herein as a preliminary guide for designing future in vivo studies, which will be crucial for elucidating the pharmacokinetic and pharmacodynamic profile of this specific dimethylxanthine.

Overview of this compound

This compound is a purine alkaloid and a member of the dimethylxanthine family. Like other methylxanthines, its pharmacological activity is presumed to be related to the antagonism of adenosine receptors and the inhibition of phosphodiesterases (PDEs)[1][2]. However, the specific affinity for different adenosine receptor subtypes and PDE isoforms, as well as its overall physiological effect, remains largely unexplored in living organisms.

Summary of In Vivo Findings

The available literature provides a single key insight into the in vivo effects of this compound in an animal model.

Behavioral Effects in Mice

A study investigating the central stimulant actions of various methylxanthines in mice reported that This compound had a negligible influence on locomotor activity at all tested doses . This is in stark contrast to other dimethylxanthines like caffeine and theophylline, which are known for their stimulant properties. The study also suggested a potential reason for this lack of effect, noting that This compound did not penetrate the brain well [3].

Due to the limited data, a detailed quantitative table cannot be generated. The study mentions a dose of 100 µmol/kg for assessing brain levels of various xanthines, but specific locomotor activity data for this compound at different doses are not provided[3].

Proposed Mechanisms of Action (General Methylxanthines)

The primary mechanisms of action for methylxanthines, which likely extend to this compound, are:

  • Adenosine Receptor Antagonism: Methylxanthines are structurally similar to adenosine and can block its receptors (A1, A2A, A2B, and A3). Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking these receptors, methylxanthines can lead to increased neuronal firing and the release of various neurotransmitters, resulting in stimulant effects[2].

  • Phosphodiesterase (PDE) Inhibition: Methylxanthines can inhibit PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased levels of these second messengers can lead to a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and increased cardiac muscle contraction.

The following diagram illustrates the general signaling pathways affected by methylxanthines.

Methylxanthine_Signaling cluster_adenosine Adenosine Receptor Pathway cluster_pde Phosphodiesterase Pathway Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Binds AC_Inhibition Inhibition of Adenylyl Cyclase AR->AC_Inhibition cAMP_decrease ↓ cAMP AC_Inhibition->cAMP_decrease Neuronal_Inhibition Neuronal Inhibition cAMP_decrease->Neuronal_Inhibition AC_Activation Adenylyl Cyclase cAMP cAMP AC_Activation->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate Cellular_Response Cellular Response cAMP->Cellular_Response AMP AMP PDE->AMP Hydrolyzes Methylxanthine This compound (and other Methylxanthines) Methylxanthine->AR Antagonizes Methylxanthine->PDE Inhibits

Caption: General signaling pathways of methylxanthines.

Experimental Protocols (General Framework)

Given the absence of specific protocols for this compound, the following are generalized methodologies based on standard practices for testing novel compounds in animal models, particularly for assessing locomotor activity and brain penetration.

Animal Model and Husbandry
  • Species: Male Swiss Webster or C57BL/6 mice are commonly used for behavioral studies.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Mice should be acclimated to the housing facility for at least one week before the start of any experiment.

Drug Preparation and Administration
  • Vehicle: The choice of vehicle will depend on the solubility of this compound. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent kept low to avoid toxicity.

  • Dose Range: A dose-response study is essential. Based on studies of other methylxanthines, a starting range of 1, 5, 10, and 20 mg/kg could be considered.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical studies. Oral gavage (p.o.) can also be used to assess oral bioavailability.

Assessment of Locomotor Activity

This protocol outlines a typical workflow for evaluating the effect of a test compound on spontaneous locomotor activity.

Locomotor_Activity_Workflow A Animal Acclimation (e.g., 60 min in test chamber) B Baseline Activity Recording (e.g., 30 min) A->B C Compound Administration (this compound or Vehicle) B->C D Post-injection Activity Recording (e.g., 60-120 min) C->D E Data Analysis (e.g., distance traveled, rearing frequency) D->E

Caption: Experimental workflow for locomotor activity assessment.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to automatically record animal movement.

  • Procedure:

    • Individually place mice in the open-field arena and allow them to acclimate for a set period (e.g., 30-60 minutes).

    • Record baseline locomotor activity for a defined period (e.g., 30 minutes).

    • Remove the mice from the arena and administer either this compound or the vehicle.

    • Immediately return the mice to the same arena and record locomotor activity for a subsequent period (e.g., 60-120 minutes).

  • Data Analysis: Key parameters to analyze include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Brain Penetration Study

This protocol provides a basic framework for assessing the ability of this compound to cross the blood-brain barrier.

  • Dosing: Administer a single dose of this compound to a cohort of mice.

  • Sample Collection: At various time points post-administration (e.g., 15, 30, 60, and 120 minutes), euthanize a subset of animals.

  • Tissue Harvesting: Immediately collect blood (via cardiac puncture) and harvest the brain. The brain should be rinsed with cold saline to remove any remaining blood.

  • Sample Processing:

    • Centrifuge the blood to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Develop and validate a sensitive analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), to quantify the concentration of this compound in plasma and brain homogenates.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point. A ratio significantly greater than the vascular space of the brain tissue (typically assumed to be around 0.02-0.05) indicates that the compound crosses the blood-brain barrier.

Future Directions

The significant lack of in vivo data for this compound presents an opportunity for foundational research. Key areas for future investigation include:

  • Pharmacokinetic Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models are crucial.

  • Dose-Response Studies: Elucidating the dose-dependent effects on a range of physiological parameters, including locomotor activity, cardiovascular function, and respiratory function.

  • Receptor Binding and Enzyme Inhibition Assays: Determining the in vitro binding affinities for adenosine receptor subtypes and inhibitory constants for various PDE isoforms to understand its molecular targets.

  • Comparative Studies: Directly comparing the in vivo effects of this compound with other dimethylxanthines like theophylline, theobromine, and paraxanthine within the same experimental paradigm.

By systematically addressing these knowledge gaps, the scientific community can build a comprehensive understanding of the in vivo pharmacology of this compound and evaluate its potential for therapeutic applications.

References

Application Notes and Protocols for 1,9-Dimethylxanthine in Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylxanthine is a methylxanthine derivative that acts as an antagonist of adenosine receptors, making it a useful pharmacological tool for studying purinergic signaling.[1] As a member of the xanthine family, which includes caffeine and theophylline, this compound can be utilized to investigate the physiological and pathological roles of adenosine and its receptors. These application notes provide detailed protocols for the use of this compound in various experimental settings, along with data on its receptor binding profile and guidance on solution preparation.

Data Presentation: Antagonist Potency of Methylxanthines at Adenosine Receptors

The following table summarizes the antagonist potency of this compound and other common methylxanthines at the A1 adenosine receptor. Currently, comprehensive data for this compound at A2A, A2B, and A3 receptors is limited in publicly available literature.

CompoundReceptor SubtypeTest SystemParameterValue (µM)
This compound A1Rat brain membranes ([3H]CHA binding)IC50>2000
TheophyllineA1Rat brain membranes ([3H]CHA binding)IC5020-30
CaffeineA1Rat brain membranes ([3H]CHA binding)IC5090-110
Paraxanthine (1,7-Dimethylxanthine)A1Rat brain membranes ([3H]CHA binding)IC5040-65

Note: A higher IC50 value indicates lower potency.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Purinergic Signaling via Adenosine Receptors

This diagram illustrates the general mechanism of purinergic signaling through adenosine receptors, which are G protein-coupled receptors (GPCRs). Adenosine, the natural ligand, binds to these receptors, initiating downstream signaling cascades. This compound acts as a competitive antagonist, blocking adenosine from binding to the receptor.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR Binds 1,9-DMX This compound 1,9-DMX->AR Blocks G_Protein G Protein (Gi/Gs) AR->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Purinergic signaling pathway showing competitive antagonism by this compound.

Experimental Workflow for In Vitro Assays

This diagram outlines a typical workflow for conducting in vitro experiments, such as radioligand binding assays or functional cAMP assays, to characterize the effect of this compound on adenosine receptors.

Prep_Compound Prepare 1,9-DMX Stock Solution Incubation Incubate Cells/Membranes with Radioligand/Agonist and 1,9-DMX Prep_Compound->Incubation Prep_Cells Prepare Cells/Membranes Expressing Adenosine Receptors Prep_Cells->Incubation Measurement Measure Signal (e.g., Radioactivity, cAMP levels) Incubation->Measurement Analysis Data Analysis (IC50/Ki Determination) Measurement->Analysis

Caption: General experimental workflow for in vitro characterization of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. A stock solution of 10 mM is commonly used for in vitro assays.

    • Note: this compound has a reported solubility of 25 mg/mL in DMSO. To prepare a 10 mM stock solution (MW: 180.16 g/mol ), dissolve 1.8 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Information on the long-term stability of this compound in aqueous solutions is limited; therefore, it is recommended to prepare fresh dilutions in aqueous buffer for each experiment.

In Vitro Radioligand Binding Assay (Adapted for this compound)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype (e.g., A1) by measuring its ability to displace a radiolabeled antagonist.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK293 or CHO cells)

  • Radioligand (e.g., [3H]DPCPX for A1 receptors)

  • This compound stock solution (10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline or the unlabeled version of the radioligand)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in Assay Buffer from the DMSO stock solution. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Cell membranes (typically 20-50 µg of protein per well)

    • Radioligand at a concentration near its Kd.

    • Either Assay Buffer (for total binding), non-specific binding control, or a dilution of this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay: cAMP Measurement (Adapted for this compound)

This protocol measures the ability of this compound to antagonize the effect of an adenosine receptor agonist on intracellular cyclic AMP (cAMP) levels. This is particularly relevant for A2A and A2B receptors, which couple to Gs to stimulate cAMP production, and A1 and A3 receptors, which couple to Gi to inhibit cAMP production.

Materials:

  • Cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Adenosine receptor agonist (e.g., NECA)

  • This compound stock solution (10 mM in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (typically the EC80 concentration) in serum-free medium containing a PDE inhibitor.

  • Treatment:

    • For antagonist mode: Pre-incubate the cells with the this compound dilutions for 15-30 minutes.

    • Add the agonist to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound.

    • Determine the IC50 value of this compound (the concentration that inhibits 50% of the agonist-induced cAMP response) using non-linear regression.

    • The antagonist dissociation constant (Kb) can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of different fixed concentrations of this compound.

In Vivo Animal Study: Locomotor Activity (Adapted for this compound)

This protocol provides a general framework for assessing the central nervous system effects of this compound by measuring changes in locomotor activity in mice.

Materials:

  • Male Swiss-Webster mice (or other appropriate strain)

  • This compound

  • Vehicle solution (e.g., saline with a small amount of Tween 80 or corn oil)

  • Locomotor activity chambers

  • Animal scale

Protocol:

  • Animal Acclimation: Acclimate the mice to the laboratory environment and the locomotor activity chambers for a sufficient period before the experiment.

  • Compound Preparation: Prepare the desired dose of this compound in the vehicle solution. Sonication may be required to achieve a uniform suspension. Based on its solubility, a formulation in saline/Tween 80 (1.2 mg/mL) or corn oil (2.5 mg/mL) can be considered.

  • Dosing: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection). Dosing volume should be based on the animal's body weight.

  • Locomotor Activity Measurement: Immediately after dosing, place the mice individually into the locomotor activity chambers and record their activity (e.g., distance traveled, rearing counts) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data by comparing the effects of different doses of this compound to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound serves as a valuable, albeit less potent, research tool for investigating the purinergic system. The provided protocols offer a starting point for researchers to incorporate this compound into their studies of adenosine receptor function. Further characterization of its binding affinity and functional potency at all adenosine receptor subtypes is warranted to fully elucidate its pharmacological profile.

References

Application Notes and Protocols for 1,9-Dimethylxanthine Administration in Mice: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A-2025-11-29

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive overview of the available scientific literature concerning the dosage and administration of 1,9-dimethylxanthine in mice. Despite a thorough search of scientific databases, no specific in vivo studies detailing the dosage, administration routes, or pharmacokinetic profiles of this compound in mice have been identified. Therefore, this document will summarize the general biological activities of xanthine derivatives, provide available data on closely related isomers such as paraxanthine (1,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine), and outline the necessary preliminary studies for establishing a safe and effective dosage regimen for this compound in a research setting.

Introduction: The Xanthine Family

Xanthine and its derivatives, known as methylxanthines, are a class of purine alkaloids with a wide range of pharmacological effects in both animals and humans.[1] These compounds are known to act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.[2][3] The most well-known methylxanthines include caffeine, theophylline, and theobromine, which are found in common dietary products like coffee, tea, and chocolate.[4] this compound is a dimethylated derivative of xanthine, but it is significantly less studied than its other isomers.[2]

General Mechanism of Action of Dimethylxanthines

The biological effects of dimethylxanthines are primarily attributed to two main mechanisms:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, dimethylxanthines lead to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can result in a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation.

  • Adenosine Receptor Antagonism: Dimethylxanthines block adenosine receptors (A1 and A2), which are involved in regulating neurotransmitter release and neuronal activity. This antagonism contributes to their stimulant effects on the central nervous system.

Signaling Pathway of Xanthine Derivatives

Xanthine_Signaling cluster_cell Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine AdenosineReceptor Adenosine Receptor Adenosine->AdenosineReceptor Binds G_Protein G Protein AdenosineReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP Xanthine This compound (and other xanthines) Xanthine->AdenosineReceptor Blocks PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibits cAMP cAMP ATP->cAMP Converts cAMP->PDE Substrate CellularResponse Cellular Response (e.g., Bronchodilation, Reduced Inflammation) cAMP->CellularResponse Leads to AMP AMP PDE->AMP Hydrolyzes

Caption: General signaling pathway of xanthine derivatives.

Data on Related Dimethylxanthine Isomers in Mice

Due to the absence of specific data for this compound, information from studies on its isomers, paraxanthine (1,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine), can provide some context for potential dosage ranges and administration routes. However, it is crucial to note that small structural differences between isomers can lead to significant variations in pharmacological activity and toxicity.

CompoundAnimal ModelDosageAdministration RouteObserved EffectsReference
Paraxanthine (1,7-dimethylxanthine)Pregnant C57BL/6J mice175 or 300 mg/kg/dayIntraperitoneal (i.p.)Teratogenic effects (cleft palate, limb malformations)
Theophylline (1,3-dimethylxanthine)BALB/c mice500 mg/L in drinking waterOralEnhancement of hormone-induced mammary gland differentiation
Caffeine (precursor to paraxanthine)Jcl:ICR mice50 mg/kgSubcutaneous (s.c.)Potentiation of mitomycin C teratogenicity

Proposed Preliminary Studies for this compound in Mice

To establish a safe and effective dosage and administration protocol for this compound in mice, a series of preliminary studies are essential. The following workflow outlines a logical progression for such an investigation.

Experimental Workflow for Dosage Determination

Dosage_Determination_Workflow cluster_invitro In Vitro cluster_invivo In Vivo (Mice) A 1. In Vitro Cytotoxicity Assays B 2. Acute Toxicity Study (Dose Range Finding) A->B Determine starting dose range C 3. Pharmacokinetic (PK) Study B->C Establish Maximum Tolerated Dose (MTD) D 4. Sub-acute/Sub-chronic Toxicity Studies C->D Characterize ADME properties E 5. Efficacy Studies in Disease Models D->E Determine NOAEL F Established Dosage and Administration Protocol

Caption: Experimental workflow for dosage determination.

Detailed Methodologies for Key Preliminary Experiments

The following are generalized protocols for the initial studies required to determine the appropriate dosage and administration of this compound in mice. These should be adapted based on the specific research question and institutional guidelines.

Acute Toxicity Study (Dose-Range Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a suitable solvent)

  • Male and female mice (e.g., C57BL/6 or CD-1), 8-10 weeks old

  • Standard laboratory equipment for animal handling and observation

Protocol:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The dose range should be selected based on any available in vitro data or information from structurally similar compounds, starting with low doses.

  • Administration: Administer a single dose of this compound to small groups of mice (n=3-5 per sex per dose group) via the intended route of administration (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Observation: Continuously monitor the animals for the first few hours post-administration and then at regular intervals for up to 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • Male mice (typically used to avoid hormonal cycle variations)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Protocol:

  • Animal Acclimation and Dosing: Acclimate mice and administer a single, non-toxic dose of this compound (determined from the acute toxicity study).

  • Blood Sampling: Collect blood samples from a sparse sampling design (e.g., 3-4 mice per time point) at various time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Conclusion and Future Directions

There is a significant gap in the scientific literature regarding the in vivo effects of this compound in mice. The information provided herein on related xanthine isomers should be used with extreme caution and is not a substitute for empirical determination of the compound's specific pharmacological and toxicological properties. Future research should focus on conducting the outlined preliminary studies to establish a foundation for safe and effective use of this compound in preclinical research. Until such data becomes available, any in vivo use of this compound in mice would be highly speculative and should be approached with rigorous safety and ethical considerations.

References

Commercial Suppliers and Applications of 1,9-Dimethylxanthine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 1,9-Dimethylxanthine is a crucial molecule for studying a range of biological processes. This xanthine derivative, structurally related to caffeine, is available from several commercial suppliers and is primarily utilized in research exploring adenosine receptor antagonism and phosphodiesterase inhibition.

Commercial Availability

A number of reputable chemical suppliers offer this compound for research purposes. Purity and quantity options may vary between suppliers, so it is advisable to consult their official websites for the most current product specifications and availability.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Santa Cruz Biotechnology≥97%33073-01-7C7H8N4O2180.16For Research Use Only.[1]
BenchchemNot specified33073-01-7C7H8N4O2180.16For research use only. Not for human or veterinary use.[2]
Sigma-AldrichVaries33073-01-7C7H8N4O2180.16Offers various dimethylxanthine isomers and related compounds.

Key Research Applications

This compound's pharmacological activity stems from its ability to act as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases (PDEs). These mechanisms of action make it a valuable tool for investigating a variety of physiological and pathological conditions.[2]

1. Adenosine Receptor Antagonism:

Adenosine is a ubiquitous signaling molecule that modulates a wide range of physiological functions, including neurotransmission, cardiac function, and inflammation, by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. By blocking these receptors, this compound can be used to probe the role of adenosine signaling in various experimental models.

Logical Relationship of Adenosine Receptor Antagonism

This compound This compound Adenosine Receptors (A1, A2A, A2B, A3) Adenosine Receptors (A1, A2A, A2B, A3) This compound->Adenosine Receptors (A1, A2A, A2B, A3) Antagonizes Cellular Response Cellular Response Adenosine Receptors (A1, A2A, A2B, A3)->Cellular Response Modulates

Caption: Antagonistic action of this compound on adenosine receptors.

2. Phosphodiesterase (PDE) Inhibition:

Phosphodiesterases are a family of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous signaling pathways. By inhibiting PDEs, this compound can increase intracellular levels of cAMP and cGMP, leading to a variety of downstream effects. This makes it a useful compound for studying signaling cascades that are regulated by these cyclic nucleotides.[2]

Signaling Pathway of PDE Inhibition

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP AMP AMP cAMP->AMP degraded by PKA PKA cAMP->PKA activates PDE PDE PDE->cAMP Cellular Response Cellular Response PKA->Cellular Response This compound This compound This compound->PDE inhibits

Caption: Inhibition of phosphodiesterase (PDE) by this compound.

Experimental Protocols

Protocol 1: In Vitro Adenosine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific adenosine receptor subtype (e.g., A1).

Experimental Workflow for Radioligand Binding Assay

Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Add to assay Separate Separate Incubate->Separate Filter Measure Radioactivity Measure Radioactivity Separate->Measure Radioactivity Count Data Analysis Data Analysis Measure Radioactivity->Data Analysis Calculate Ki

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the adenosine receptor of interest

  • Radioligand (e.g., [3H]DPCPX for A1 receptors)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target adenosine receptor subtype.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of the radioligand.

    • Increasing concentrations of this compound (or a known reference compound for comparison).

    • A fixed amount of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Phosphodiesterase Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on PDE activity.

Materials:

  • Purified phosphodiesterase enzyme (e.g., PDE1, PDE4)

  • Substrate (cAMP or cGMP)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Detection reagent (e.g., a fluorescent substrate or a kit that measures the product of the reaction, AMP or GMP)

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer

    • Increasing concentrations of this compound.

    • A fixed concentration of the PDE enzyme.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (cAMP or cGMP) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (if required by the detection method).

  • Detection: Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.

References

Application Notes and Protocols for the Use of 1,9-Dimethylxanthine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,9-Dimethylxanthine, a versatile methylxanthine derivative, in high-throughput screening (HTS) campaigns. This document outlines its primary mechanisms of action, presents its physicochemical and pharmacological properties in a structured format, and offers detailed protocols for its application in relevant HTS assays.

Introduction

This compound is a member of the methylxanthine family, which includes well-known compounds like caffeine and theophylline. Its biological activity stems primarily from its ability to act as a competitive antagonist of adenosine receptors and as an inhibitor of phosphodiesterase (PDE) enzymes. These dual activities make it a valuable tool compound in drug discovery and pharmacological research, particularly for screening compound libraries and validating assays targeting these pathways.

Physicochemical Properties

Properly understanding the physical and chemical characteristics of this compound is crucial for its effective use in in vitro assays. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₇H₈N₄O₂[1](2)
Molecular Weight 180.16 g/mol [1](2)
Predicted LogP -0.5[1](2)
Water Solubility Moderate[1](2)
DMSO Solubility 25 mg/mL[1](2)

Pharmacological Profile

This compound's utility in HTS is defined by its interaction with its biological targets. The following table summarizes its known pharmacological activities. Note that specific IC50/Ki values from HTS assays are not widely available in the public domain; therefore, data from conventional in vitro pharmacological studies are presented as a reference for assay development.

Target FamilySpecific TargetActivityReported Potency (IC50/Ki)Source
Adenosine Receptors A1, A2A, A2B, A3 (non-selective)AntagonistMicromolar (µM) range (inferred from related methylxanthines)(2)
Phosphodiesterases (PDEs) Non-selectiveInhibitorGenerally weaker than other methylxanthines like IBMX(2)

Signaling Pathways

The primary signaling pathways modulated by this compound involve the antagonism of adenosine receptors and the inhibition of phosphodiesterases. These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.

Adenosine_Signaling_Pathway cluster_membrane Cell Membrane Adenosine Adenosine AR Adenosine Receptor (e.g., A2A) Adenosine->AR Agonist G_Protein G-protein (Gs) AR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates DM_Xanthine This compound DM_Xanthine->AR Antagonist ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Diagram 1: Adenosine Receptor Antagonism by this compound.

PDE_Inhibition_Pathway cluster_cytoplasm Cytoplasm cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate Downstream_Effectors Downstream Effectors (e.g., PKA) cAMP->Downstream_Effectors Activates AMP AMP PDE->AMP Hydrolyzes DM_Xanthine This compound DM_Xanthine->PDE Inhibitor Upstream_Signal Upstream Signal (e.g., GPCR activation) Upstream_Signal->cAMP Generates

Diagram 2: PDE Inhibition by this compound.

High-Throughput Screening Applications

This compound can be employed in HTS campaigns in several capacities:

  • As a Tool Compound: To validate a newly developed assay targeting adenosine receptors or PDEs. Its known mechanism of action allows for the confirmation of assay performance and signal window.

  • As a Positive Control: In primary and secondary screens for novel antagonists of adenosine receptors or inhibitors of PDEs. It provides a reference for the potency and efficacy of hit compounds.

  • In Counter-Screening: To determine the selectivity of hit compounds by assessing their activity at adenosine receptors or PDEs, helping to eliminate non-specific actors.

Experimental Protocols

The following are generalized HTS protocols that can be adapted for the use of this compound. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for this compound in your specific assay system.

Protocol 1: Competitive Radioligand Binding Assay for Adenosine A1 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the adenosine A1 receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A1 receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Radioligand (e.g., [³H]-DPCPX)

  • This compound

  • Non-specific binding control (e.g., Theophylline or unlabeled DPCPX at high concentration)

  • Scintillation cocktail

  • 96- or 384-well filter plates

  • Scintillation counter

Workflow Diagram:

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membranes - Radioligand - 1,9-DMX/Test Compounds Start->Prepare_Reagents Dispense_Reagents Dispense Reagents to Microplate Prepare_Reagents->Dispense_Reagents Incubate Incubate (e.g., 60 min at 25°C) Dispense_Reagents->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Add_Scintillant Add Scintillation Cocktail Filter_Wash->Add_Scintillant Read_Plate Read on Scintillation Counter Add_Scintillant->Read_Plate Analyze_Data Analyze Data (IC50 determination) Read_Plate->Analyze_Data

Diagram 3: Radioligand Binding Assay Workflow.

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in assay buffer.

  • In a 96- or 384-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted this compound or test compounds.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • For total binding wells, add vehicle instead of a competing ligand. For non-specific binding wells, add a high concentration of a known non-selective antagonist.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: cAMP-Glo™ Assay for Adenosine A2A Receptor

This is a cell-based, bioluminescent assay that measures changes in intracellular cAMP levels in response to A2A receptor activation or inhibition.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • Cell culture medium

  • cAMP-Glo™ Assay kit (Promega) or similar

  • Forskolin (optional, for amplifying signal)

  • This compound

  • A2A receptor agonist (e.g., NECA or CGS-21680)

  • 384-well white, solid-bottom assay plates

  • Luminometer

Workflow Diagram:

cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells in Microplate and Incubate Start->Seed_Cells Add_Compounds Add 1,9-DMX/Test Compounds Seed_Cells->Add_Compounds Add_Agonist Add A2A Agonist (e.g., NECA) Add_Compounds->Add_Agonist Incubate_Stimulate Incubate to Stimulate cAMP Production Add_Agonist->Incubate_Stimulate Lyse_Detect Lyse Cells and Add Detection Reagent Incubate_Stimulate->Lyse_Detect Read_Luminescence Read Luminescence Lyse_Detect->Read_Luminescence Analyze_Data Analyze Data (IC50 determination) Read_Luminescence->Analyze_Data

Diagram 4: cAMP-Glo™ Assay Workflow.

Procedure:

  • Seed the A2A receptor-expressing cells into 384-well plates and incubate overnight.

  • Prepare serial dilutions of this compound in an appropriate buffer.

  • Add the diluted this compound or test compounds to the cells and pre-incubate for a short period (e.g., 15-30 minutes).

  • Add a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration) to stimulate cAMP production.

  • Incubate for a time sufficient for cAMP to accumulate (e.g., 30 minutes).

  • Lyse the cells and detect the cAMP levels according to the manufacturer's protocol for the cAMP-Glo™ Assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of the agonist-induced cAMP production for each concentration of this compound and determine the IC50 value.

Protocol 3: Fluorescence Polarization (FP) Assay for PDE Activity

This biochemical assay measures the inhibition of PDE-mediated hydrolysis of a fluorescently labeled cyclic nucleotide substrate.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4D)

  • Fluorescently labeled substrate (e.g., fluorescein-cAMP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.5)

  • Binding agent that specifically binds to the linearized product

  • This compound

  • 384-well black, low-volume assay plates

  • Fluorescence polarization plate reader

Workflow Diagram:

Diagram 5: Fluorescence Polarization PDE Assay Workflow.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted this compound or test compounds to the wells of a 384-well plate.

  • Add the PDE enzyme to the wells.

  • Initiate the reaction by adding the fluorescently labeled substrate.

  • Incubate the plate at room temperature for a predetermined time to allow for substrate hydrolysis.

  • Stop the reaction and generate the FP signal by adding the binding agent. The binding agent will bind to the hydrolyzed, fluorescent product, causing an increase in polarization.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition of PDE activity for each concentration of this compound and determine the IC50 value.

Data Interpretation and Quality Control

For all HTS assays, it is crucial to include appropriate controls to ensure data quality. These should include:

  • Negative Controls (0% inhibition): Wells containing all assay components except the inhibitor (e.g., vehicle only).

  • Positive Controls (100% inhibition): Wells containing a known, potent inhibitor at a high concentration to define the maximum inhibition.

  • Z'-factor Calculation: This statistical parameter should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable tool in their high-throughput screening endeavors to discover and characterize novel modulators of adenosine and phosphodiesterase signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: 1,9-Dimethylxanthine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,9-Dimethylxanthine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of xanthine derivatives, including this compound, are uric acid, 6-aminouracil derivatives like 5,6-diamino-1,3-dimethyluracil, and other methylated xanthines such as 1-methylxanthine for further selective methylation.[1]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges in synthesizing this compound include achieving regioselectivity during methylation, low yields, the need for harsh reaction conditions, and the formation of difficult-to-separate isomeric byproducts.[2] Direct methylation of xanthine or 1-methylxanthine can lead to a mixture of products due to the similar reactivity of the different nitrogen atoms in the xanthine core.

Q3: Are there any biosynthetic methods available for producing this compound?

A3: While biosynthetic routes using engineered microorganisms are being developed for other methylxanthines to improve selectivity and yield, specific established biosynthetic methods for this compound are not widely reported in the literature.[2][3] However, the general success with other methylxanthines suggests that a biosynthetic approach could be a promising area for future research.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inactive methylating agent.- Increase reaction time and monitor progress using TLC or LC-MS. - For methods using methyl tosylate or dimethyl sulfate, ensure the temperature reaches 170°C. - Use a fresh or newly purchased methylating agent.
Presence of multiple methylated isomers (e.g., 1,7- or 1,3-dimethylxanthine) - Lack of regioselectivity in the methylation step.- Employ a regioselective synthesis strategy, such as starting with 1-methylxanthine and performing a selective N9-methylation. - Consider using a protecting group strategy to block the more reactive N7 position, although this adds extra steps to the synthesis. - Optimize the reaction conditions (solvent, base, temperature) to favor N9-alkylation.
Difficulty in purifying this compound from byproducts - Similar polarity of the desired product and isomeric byproducts.- Utilize high-performance liquid chromatography (HPLC) for separation. - Attempt fractional crystallization with different solvent systems.
Reaction requires harsh and hazardous conditions - Use of strong bases or highly toxic methylating agents.- Explore alternative, milder methylating agents if possible, though this may impact yield and regioselectivity. - For a greener approach, consider investigating the development of a biosynthetic route.

Experimental Protocols

Method 1: Regioselective N9-Methylation of 1-Methylxanthine (Proposed High-Yield Approach)

This proposed method is based on literature reports of highly efficient N9-alkylation of other xanthine derivatives and aims to improve yield by enhancing regioselectivity.

Step 1: Synthesis of 1-Methylxanthine

1-Methylxanthine can be synthesized via a multi-step sequence starting from 4-amino-5-formamido-1-methyl-2,6(1H,3H)-pyrimidinedione, which is then cyclized. The overall yield for this synthesis has been reported to be around 20%.

Step 2: N9-Methylation of 1-Methylxanthine

  • In a reaction vessel suitable for high-temperature reactions, combine 1-methylxanthine (1 equivalent) and methyl tosylate or dimethyl sulfate (1.1 equivalents).

  • Heat the mixture to 170°C in the absence of a solvent.

  • Maintain the reaction at this temperature for 90 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in a suitable solvent (e.g., chloroform) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic reagents.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Note: This protocol is adapted from high-yield N9-alkylation methods for other xanthine derivatives and may require optimization for this compound.

Method 2: Direct Methylation of Xanthine (Lower Yield, More Byproducts)

This method is less selective but can be used if 1-methylxanthine is not available as a starting material.

  • Dissolve xanthine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a slight excess of a methylating agent, such as methyl iodide (2.2 equivalents).

  • Add a base, such as potassium carbonate (2.5 equivalents), to the mixture.

  • Heat the reaction mixture at a temperature between 60-80°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the desired product.

  • After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.

  • The resulting crude product will be a mixture of methylated xanthines. Isolate this compound using preparative HPLC.

Data Presentation

Table 1: Comparison of Synthetic Routes for Dimethylxanthines

Synthetic RouteStarting MaterialKey ReagentsReported YieldPurityKey Challenges
Proposed N9-Methylation 1-MethylxanthineMethyl tosylateHigh (estimated)HighOptimization of reaction conditions for specific substrate.
Direct Methylation XanthineMethyl iodide, K₂CO₃LowLowPoor regioselectivity, difficult purification.
Synthesis of 1,7-Dimethylxanthine Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylateMethylcarbamoyl chloride, NaOH80% (overall)99% (HPLC)Not directly applicable to 1,9-isomer.
Biosynthesis of 1-Methylxanthine TheophyllineEngineered E. coli~82% conversion97.8%Requires specialized biological setup.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Logical Workflow for this compound Synthesis Optimization cluster_start Starting Material Selection cluster_method Synthesis Method cluster_outcome Reaction Outcome cluster_purification Purification Xanthine Xanthine Direct_Methylation Direct Methylation Xanthine->Direct_Methylation Less Selective 1-Methylxanthine 1-Methylxanthine Regioselective_N9_Methylation Regioselective N9-Methylation 1-Methylxanthine->Regioselective_N9_Methylation More Selective Mixture Mixture of Isomers (1,3-, 1,7-, 1,9-) Direct_Methylation->Mixture Crude_Product Crude this compound Regioselective_N9_Methylation->Crude_Product Purification Purification (HPLC, Crystallization) Mixture->Purification Challenging Crude_Product->Purification Less Challenging Pure_Product Pure_Product Purification->Pure_Product Pure this compound

Caption: Logical workflow for optimizing this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Purity Analyze crude product (LC-MS) Low_Yield->Check_Purity Multiple_Isomers Multiple Isomers Detected? Check_Purity->Multiple_Isomers Optimize_Selectivity Optimize for N9-Selectivity: - Use 1-methylxanthine as starting material - Increase temperature with methyl tosylate Multiple_Isomers->Optimize_Selectivity Yes Incomplete_Reaction Incomplete Reaction? Multiple_Isomers->Incomplete_Reaction No End End Optimize_Selectivity->End Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent activity Incomplete_Reaction->Optimize_Conditions Yes Incomplete_Reaction->End No, investigate other issues Optimize_Conditions->End

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Purification of 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,9-Dimethylxanthine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am struggling to separate this compound from other dimethylxanthine isomers like theophylline (1,3-), theobromine (3,7-), and paraxanthine (1,7-). What is the best approach?

A1: This is the most common challenge in this compound purification due to the structural similarity of the isomers.[1] A multi-step purification strategy is often necessary.

  • Initial Troubleshooting:

    • Confirm Impurities: Use HPLC-UV or LC-MS to identify the specific isomeric impurities present in your crude sample.

    • Recrystallization: Attempt an initial purification by recrystallization. Ethanol is a commonly used solvent.[1] However, co-crystallization can be an issue. If you observe a broad melting point range after recrystallization, it is likely that isomeric impurities are still present.

  • Advanced Solutions:

    • Column Chromatography: Silica gel chromatography is effective for separating xanthine analogs.[1] A gradient elution with a mobile phase of ethyl acetate and methanol can be employed. Isomers with different polarities will elute at different rates.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is the most effective method. A C18 column with a water/acetonitrile or methanol/water mobile phase can provide baseline separation of the isomers.[2]

Q2: My yield of this compound is very low after purification. What are the potential causes and solutions?

A2: Low yield can result from several factors during the purification process.

  • Troubleshooting Steps:

    • Recrystallization Issues:

      • Excess Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Column Chromatography Losses:

      • Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute from the column at all. Optimize the solvent system using thin-layer chromatography (TLC) before running the column.

      • Column Overloading: Exceeding the capacity of your column will lead to poor separation and product loss. A general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample.

Q3: I suspect my this compound is degrading during purification. How can I prevent this?

A3: While this compound is relatively stable, prolonged exposure to harsh conditions can lead to degradation.

  • Preventative Measures:

    • Avoid Strong Acids and Bases: Xanthines can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

    • Minimize Heat Exposure: Avoid prolonged heating during recrystallization. Use a water bath or heating mantle with careful temperature control.

    • Inert Atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Physicochemical Properties of Dimethylxanthine Isomers

PropertyThis compoundTheophylline (1,3-Dimethylxanthine)Theobromine (3,7-Dimethylxanthine)Paraxanthine (1,7-Dimethylxanthine)
Molecular Formula C₇H₈N₄O₂C₇H₈N₄O₂C₇H₈N₄O₂C₇H₈N₄O₂
Molecular Weight 180.16 g/mol [3]180.16 g/mol 180.16 g/mol 180.16 g/mol
Melting Point (°C) Not available271-273357294-296

Table 2: Solubility of this compound and Related Compounds

SolventThis compound SolubilityTheophylline SolubilityCaffeine Solubility
Water Moderate (inferred)5 mg/mL (with sonication)21.7 mg/mL
Ethanol Recrystallization solventSparingly soluble15.1 mg/mL
Methanol Moderate (inferred)Soluble11.9 mg/mL
Chloroform Poor (inferred)Soluble181.8 mg/mL
Acetone Poor (inferred)Soluble20.0 mg/mL
Ethyl Acetate Poor (inferred)Sparingly soluble7.7 mg/mL
DMSO 25 mg/mL11.11 mg/mL (with sonication)Not readily available
0.1 M NaOH Soluble (inferred)20 mg/mL (with heating)Soluble

Table 3: Spectral Data for this compound

TechniqueData
¹³C NMR δ = 29.9 ppm (N-CH₃), δ = 154.9 ppm (C=O)
Mass Spec (HRMS) Molecular ion peak at m/z = 181.08 [M+H]⁺
UV-Vis λmax ~273 nm (inferred from HPLC detection of related compounds)

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate or in a water bath while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of ethanol.

Protocol 2: Column Chromatography of this compound

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like methanol.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin elution with a less polar solvent system (e.g., 100% ethyl acetate).

    • Gradually increase the polarity of the eluent by adding methanol (e.g., 99:1, 98:2, 95:5 ethyl acetate:methanol).

    • Collect fractions and monitor the elution of the desired compound using TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~8% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~8% (CYP1A2) OneMethylxanthine 1-Methylxanthine Paraxanthine->OneMethylxanthine SevenMethylxanthine 7-Methylxanthine Paraxanthine->SevenMethylxanthine OneSevenDimethyluricAcid 1,7-Dimethyluric Acid Paraxanthine->OneSevenDimethyluricAcid Theobromine->SevenMethylxanthine Theophylline->OneMethylxanthine ThreeMethylxanthine 3-Methylxanthine Theophylline->ThreeMethylxanthine

Caption: Major metabolic pathways of caffeine in humans.

purification_workflow Crude Crude this compound (with isomeric impurities) Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization CheckPurity1 Check Purity (TLC, HPLC, Melting Point) Recrystallization->CheckPurity1 PureProduct1 Pure this compound CheckPurity1->PureProduct1 Purity Sufficient ColumnChromatography Column Chromatography (Silica Gel, EtOAc/MeOH gradient) CheckPurity1->ColumnChromatography Impurities Present CheckPurity2 Check Purity (TLC, HPLC) ColumnChromatography->CheckPurity2 CheckPurity2->PureProduct1 Purity Sufficient PrepHPLC Preparative HPLC (C18, Water/Acetonitrile) CheckPurity2->PrepHPLC High Purity Needed PureProduct2 High Purity this compound PrepHPLC->PureProduct2

Caption: A logical workflow for the purification of this compound.

References

avoiding degradation of 1,9-Dimethylxanthine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 1,9-Dimethylxanthine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound is a member of the xanthine family, structurally related to caffeine and theophylline. The stability of this compound in solution is crucial for obtaining accurate and reproducible results in experimental settings. Degradation can lead to a decrease in the concentration of the active compound and the formation of impurities, potentially impacting experimental outcomes and the development of new therapeutics.

Q2: What are the primary pathways through which this compound is likely to degrade?

Based on studies of related dimethylxanthine isomers, the primary degradation pathways for this compound are expected to be:

  • Oxidation: The xanthine core can be oxidized, potentially forming uric acid derivatives.

  • N-Demethylation: The methyl groups at the N1 and N9 positions can be removed, leading to the formation of 1-methylxanthine or 9-methylxanthine, and ultimately xanthine itself.

Q3: What are the common signs of this compound degradation in my solution?

Degradation of your this compound solution may be indicated by:

  • Physical Changes: Precipitation, color change, or the appearance of particulate matter in the solution.

  • Analytical Changes: Inconsistent results in your assays, the appearance of unexpected peaks in your chromatograms (e.g., HPLC), or a decrease in the peak area of the parent compound over time.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter with your this compound solutions.

Issue 1: Precipitation is observed in my this compound solution upon storage.

Potential Cause Troubleshooting Steps
Low Solubility This compound has limited solubility in aqueous solutions. Verify that the concentration of your solution does not exceed its solubility limit in the chosen solvent. Consider using a small amount of an organic co-solvent like DMSO or ethanol to improve solubility before diluting with an aqueous buffer.
Temperature Effects Solubility is often temperature-dependent. If you are storing your solution at a low temperature (e.g., 4°C or -20°C), the compound may be precipitating out. Try gently warming the solution to redissolve the compound before use. For long-term storage, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
pH Effects The pH of the solution can affect the solubility of xanthine derivatives. Ensure the pH of your buffer is within a range where this compound is known to be soluble.
Degradation The precipitate could be a less soluble degradation product. Analyze the precipitate and the supernatant separately using a suitable analytical method (e.g., HPLC) to identify the components.

Issue 2: I am seeing new, unexpected peaks in my HPLC analysis of a this compound solution.

Potential Cause Troubleshooting Steps
Chemical Degradation The new peaks are likely degradation products. To identify them, you can perform forced degradation studies (see Experimental Protocols) under controlled stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the same peaks. This can help in identifying the degradation pathway.
Contamination The new peaks could be from a contaminated solvent, glassware, or the this compound starting material itself. Analyze a blank (solvent only) and a freshly prepared solution of this compound to rule out contamination.
Interaction with Excipients If your solution contains other components (e.g., in a formulation), this compound may be reacting with them. Analyze each component individually to identify any potential interactions.

Data Presentation

Table 1: General Stability Profile of Dimethylxanthines (Inferred for this compound)

Condition General Stability Potential Degradation Products
Acidic pH Generally stable, but hydrolysis can occur under strong acidic conditions and elevated temperatures.N-demethylated products (e.g., 1-methylxanthine), Xanthine
Neutral pH Generally stable.Minimal degradation expected.
Alkaline pH Susceptible to hydrolysis, especially at elevated temperatures.N-demethylated products, Ring-opened products
Oxidizing Agents (e.g., H₂O₂) Susceptible to oxidation.Uric acid derivatives
Elevated Temperature Degradation rate increases with temperature.N-demethylated products, Oxidation products
Light (Photostability) Xanthine derivatives can be susceptible to photodegradation.A variety of photo-oxidation products.

Note: This table provides a general overview based on the behavior of other dimethylxanthines. It is crucial to perform specific stability studies for this compound in your experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and a co-solvent like DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 4, 8, 24 hours).

  • Oxidation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C or 80°C).

  • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., in a photostability chamber) for a defined period. Include a dark control stored under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Use a detector, such as a UV-Vis or a mass spectrometer (MS), to identify and quantify the parent compound and any degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.

  • Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectra.

Visualizations

DegradationPathways This compound This compound 1-Methylxanthine 1-Methylxanthine This compound->1-Methylxanthine N9-Demethylation 9-Methylxanthine 9-Methylxanthine This compound->9-Methylxanthine N1-Demethylation Uric Acid Derivatives Uric Acid Derivatives This compound->Uric Acid Derivatives Oxidation Xanthine Xanthine 1-Methylxanthine->Xanthine N1-Demethylation 9-Methylxanthine->Xanthine N9-Demethylation

Caption: Inferred degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis StockSolution Prepare this compound Stock Solution Acid Acid Hydrolysis StockSolution->Acid Base Base Hydrolysis StockSolution->Base Oxidation Oxidation StockSolution->Oxidation Heat Thermal Stress StockSolution->Heat Light Photostability StockSolution->Light Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling Light->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

TroubleshootingLogic Start Unexpected Analytical Result CheckFresh Analyze Freshly Prepared Solution Start->CheckFresh CheckBlank Analyze Blank (Solvent Only) CheckFresh->CheckBlank Issue still present End Problem Identified CheckFresh->End Issue resolved (Original solution degraded) ProblemPersists Problem Persists? CheckBlank->ProblemPersists Blank is clean Contamination Source Contamination (Solvent, Glassware) CheckBlank->Contamination Degradation Degradation of This compound ProblemPersists->Degradation Yes Contamination->End ForcedDegradation Perform Forced Degradation Study Degradation->ForcedDegradation ForcedDegradation->End

Caption: Troubleshooting logic for unexpected analytical results.

Technical Support Center: Optimizing 1,9-Dimethylxanthine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 1,9-Dimethylxanthine (1,9-DMX) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound (1,9-DMX) is a dimethylated derivative of xanthine, a purine base found in organisms.[1] Like other methylxanthines such as caffeine and theophylline, its biological effects are primarily attributed to two main mechanisms:[1][2][3]

  • Phosphodiesterase (PDE) Inhibition: It can inhibit PDE enzymes, which leads to an increase in the intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[1]

  • Adenosine Receptor Antagonism: It acts as a competitive antagonist of adenosine receptors (e.g., A1, A2A, A2B), blocking the natural effects of adenosine. This antagonism can lead to effects like bronchodilation and increased alertness.

Q2: How should I prepare a stock solution of this compound?

A2: 1,9-DMX has limited solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro assays. A general protocol is provided in the "Experimental Protocols" section below. Always use freshly opened or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of compounds. Stock solutions should be aliquoted and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation from repeated freeze-thaw cycles.

Q3: What is a good starting concentration for my in vitro experiments?

A3: The optimal concentration of 1,9-DMX is highly dependent on the specific assay, cell type, and experimental endpoint. A common strategy is to perform a concentration-dependent test with dilution factors no higher than 2- or 3.16-fold to precisely determine the concentration where effects occur (e.g., EC₅₀ or IC₅₀). For initial screening of enzyme inhibitors, a concentration of 10 µM is often used. For adenosine receptor antagonism, effects are typically seen in the nanomolar to micromolar range. PDE inhibition generally requires higher concentrations, often in the 0.5-1.0 mM range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.

Q4: Is this compound expected to be cytotoxic?

A4: High concentrations of methylxanthines can induce cytotoxicity. For example, the related compound theophylline has been shown to cause cytotoxicity in mouse hepatocytes at concentrations between 25–125 μM, a response linked to disruptions in Ca²⁺ homeostasis. It is essential to assess the cytotoxicity of 1,9-DMX in your specific cell model to distinguish between targeted pharmacological effects and general toxicity. A standard cytotoxicity assay (e.g., MTT, LDH, or WST-1) should be performed in parallel with your primary experiment, especially when using higher concentration ranges.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility (mg/mL) Recommended Use
DMSO 25 Stock Solutions
Corn oil 2.5 In vivo Delivery
Saline/Tween 80 1.2 Intraperitoneal Injection

Data sourced from Benchchem.

Table 2: General Concentration Ranges for In Vitro Assays

Assay Type Target Typical Concentration Range Reference
Receptor Binding Adenosine Receptors (A1, A2A, etc.) nM to µM
Enzyme Inhibition Phosphodiesterases (PDEs) 0.5 mM - 1.0 mM
Cytotoxicity Various Cell Lines ≥ 25 µM

| Primary Screening | General Enzyme Inhibition | ~10 µM | |

Troubleshooting Guide

Q: My 1,9-DMX compound precipitated after being added to the cell culture medium. What should I do?

A:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and compound precipitation.

  • Verify Solubility Limit: Compare your final working concentration against the known solubility of 1,9-DMX. You may need to lower the concentration.

  • Use a Serial Dilution: When diluting the stock solution into your aqueous buffer or medium, add the stock solution to the medium in small increments while vortexing to facilitate dissolution.

  • Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

Q: I am not observing the expected biological effect in my assay. What are the possible reasons?

A:

  • Inappropriate Concentration: The concentration may be too low. Methylxanthines can have micromolar affinity for adenosine receptors and may require millimolar concentrations for significant PDE inhibition. Perform a dose-response experiment with a wider concentration range.

  • Compound Degradation: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Assay Sensitivity: Your specific cell line or protein preparation may not be sensitive to 1,9-DMX. Verify that your system expresses the target (e.g., the specific adenosine receptor subtype or PDE isoform).

  • Incorrect pH or Buffer Conditions: The activity of compounds can be sensitive to pH and ionic strength. Ensure your assay buffer conditions are optimal.

Q: I am seeing inconsistent results or high variability between replicates. How can I improve this?

A:

  • Ensure Complete Solubilization: Incomplete dissolution of 1,9-DMX in the stock or final medium can lead to significant variability. Visually inspect for precipitates and vortex solutions thoroughly.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when performing serial dilutions of the compound.

  • Cell Health and Density: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density across all wells, as these factors can significantly impact assay results.

  • Edge Effects: In plate-based assays, "edge effects" can cause variability. Avoid using the outermost wells of the plate for experimental conditions or fill them with a buffer or medium to maintain humidity.

Mandatory Visualizations

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular DMX 1,9-DMX AR Adenosine Receptor DMX->AR Antagonism PDE PDE DMX->PDE Inhibition Adenosine Adenosine Adenosine->AR Activation AC Adenylyl Cyclase AR->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->PDE Response Cellular Response (e.g., Relaxation, Reduced Inflammation) cAMP->Response AMP AMP PDE->AMP

Caption: Dual mechanism of 1,9-DMX action.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) for cell adherence seed->incubate1 prepare Prepare serial dilutions of 1,9-DMX incubate1->prepare treat Treat cells with 1,9-DMX and control vehicle (DMSO) prepare->treat incubate2 Incubate for experimental period treat->incubate2 assay Add assay reagent (e.g., MTT, CellTiter-Glo) incubate2->assay read Read plate on plate reader assay->read analyze Analyze data: Normalize to control, plot dose-response curve read->analyze end Determine IC50/EC50 analyze->end

Caption: Workflow for a dose-response assay.

G issue Issue No Effect Observed check_conc {Check Concentration | Is concentration range appropriate for the target? (nM-µM for AR, high µM-mM for PDE)} issue:f1->check_conc check_sol {Check Solubility | Did the compound precipitate in media? Is final DMSO % too high?} check_conc->check_sol [ No ] solution_conc Solution: Perform wide dose-response curve. check_conc->solution_conc [ Yes ] check_assay {Check Assay System | Does the cell line express the target? Are controls working correctly?} check_sol->check_assay [ No ] solution_sol Solution: Lower concentration or remake dilutions. check_sol->solution_sol [ Yes ] solution_assay Solution: Validate target expression and assay protocol. check_assay->solution_assay [ Yes ]

Caption: Troubleshooting logic for "no effect".

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 1,9-DMX

Materials:

  • This compound (MW: 180.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1.80 mg of 1,9-DMX powder and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming to 37°C can aid dissolution if needed.

  • This yields a 10 mM stock solution.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to one month or -80°C for up to six months.

Protocol 2: General Method for a Cell-Based Dose-Response Assay

Procedure:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Preparation: The next day, perform serial dilutions of your 1,9-DMX stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest 1,9-DMX concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 1,9-DMX or the vehicle control.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Measurement: After incubation, perform the desired assay to measure the biological endpoint (e.g., add WST-1 reagent for viability, lyse cells for cAMP measurement).

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Subtract the background, normalize the data to the vehicle control, and plot the results as a percentage of control versus the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ or IC₅₀ value.

Protocol 3: Basic Cytotoxicity Assessment using WST-1 Assay

Procedure:

  • Follow steps 1-4 of the "General Method for a Cell-Based Dose-Response Assay" protocol.

  • After the treatment period, add 10 µL of WST-1 reagent (or similar tetrazolium salt-based reagent) to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours in the cell culture incubator. The incubation time should be optimized for your cell line.

  • Gently shake the plate for 1 minute to ensure a homogenous mixture.

  • Measure the absorbance at the appropriate wavelength (typically ~450 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. A significant decrease in viability indicates cytotoxicity.

References

troubleshooting 1,9-Dimethylxanthine solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Dimethylxanthine. The information is presented in a question-and-answer format to directly address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a methylxanthine derivative with moderate to poor solubility in aqueous solutions at neutral pH. Its solubility is significantly influenced by the solvent, pH, and temperature. It is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and in alkaline aqueous solutions.

Q2: In which common solvents has the solubility of this compound been determined?

A2: Quantitative solubility data for this compound is available for a limited number of solvents. The following table summarizes the known solubility values. For comparison, data for the related isomer, 1,7-Dimethylxanthine (Paraxanthine), is also included, as it can provide insights into expected solubility trends.

CompoundSolventSolubilityTemperature
This compound Dimethyl Sulfoxide (DMSO)25 mg/mLNot Specified
Corn Oil2.5 mg/mLNot Specified
Saline/Tween 801.2 mg/mLNot Specified
1,7-Dimethylxanthine Water1 mg/mLNot Specified
Ethanol0.6 mg/mLNot Specified
0.1 M Sodium Hydroxide (NaOH)2 mg/mLNot Specified

Q3: How does pH affect the solubility of this compound?

Q4: What is the effect of temperature on the solubility of this compound?

A4: The solubility of most solid compounds, including methylxanthines, in liquid solvents increases with temperature. While specific temperature-dependent solubility data for this compound was not found in the search results, this general principle can be applied. Heating the solvent can be a useful technique to dissolve a higher concentration of the compound, but it is crucial to be aware of potential precipitation upon cooling.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in water or buffer at the desired concentration.

  • Possible Cause: The desired concentration exceeds the intrinsic aqueous solubility of this compound at the given pH and temperature.

  • Troubleshooting Steps:

    • Increase the pH: Adjust the pH of your aqueous buffer to a more alkaline value (e.g., pH 8-9). This should increase the solubility by promoting the formation of the more soluble anionic form.

    • Gentle Heating: Warm the solution gently while stirring. Be cautious, as the compound may precipitate out of solution as it cools.

    • Use a Co-solvent: For stock solutions, consider using an organic solvent like DMSO, in which this compound has significantly higher solubility. Subsequent dilutions into your aqueous experimental medium should be done carefully to avoid precipitation.

    • Sonication: Use a sonicator to aid in the dissolution process by breaking down solid aggregates.

Issue 2: After dissolving this compound in DMSO, it precipitates when I add it to my aqueous cell culture medium or buffer.

  • Possible Cause: The final concentration of this compound in the aqueous medium is still above its solubility limit, and the percentage of DMSO is not high enough to keep it in solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Re-evaluate the required final concentration in your experiment. It may be necessary to work at a lower, more soluble concentration.

    • Increase the Final DMSO Concentration: If your experimental system can tolerate a higher percentage of DMSO, increasing its final concentration may help to keep the this compound dissolved. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This can sometimes prevent rapid precipitation.

    • Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween 80, in the final aqueous medium can help to increase the solubility and prevent precipitation.

Issue 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.

  • Possible Cause: The compound may be precipitating out of solution over the course of the experiment, leading to a decrease in the effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Before and after your experiment, visually inspect your solutions (e.g., wells of a microplate) for any signs of precipitation.

    • Centrifugation and Quantification: At the end of your experiment, centrifuge your samples and quantify the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV. This will tell you the actual concentration of the compound that remained in solution.

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments. Avoid repeated freeze-thaw cycles of stock solutions, as this can promote precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heating block

  • Procedure:

    • Weigh out 1.802 mg of this compound (Molecular Weight: 180.16 g/mol ) and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, gently warm the solution to 30-40°C for 5-10 minutes, with intermittent vortexing.

    • Once fully dissolved, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

  • Materials:

    • This compound powder

    • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker in a temperature-controlled incubator

    • Syringe filters (0.22 µm)

    • HPLC system with a UV detector

  • Procedure:

    • Add an excess amount of this compound powder to a glass vial.

    • Add a known volume of the aqueous buffer to the vial.

    • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vial for 24-48 hours to ensure equilibrium is reached.

    • After the incubation period, allow the vial to stand undisturbed for at least 1 hour to allow undissolved particles to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter.

    • Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_solubility Solubility Assessment cluster_troubleshooting Troubleshooting Logic start Weigh this compound add_solvent Add Solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Heat / Sonicate add_solvent->dissolve stock_solution Stock Solution dissolve->stock_solution add_excess Add Excess Solid to Buffer equilibrate Shake for 24-48h add_excess->equilibrate filter Filter Supernatant equilibrate->filter analyze Analyze by HPLC-UV filter->analyze precipitation Precipitation Occurs? increase_ph Increase pH precipitation->increase_ph Yes use_cosolvent Use Co-solvent precipitation->use_cosolvent Yes lower_conc Lower Concentration precipitation->lower_conc Yes analyze_again analyze_again increase_ph->analyze_again Re-test use_cosolvent->analyze_again lower_conc->analyze_again

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

References

enhancing the stability of 1,9-Dimethylxanthine for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on enhancing the stability of 1,9-Dimethylxanthine for long-term storage. The information is curated for users in research and development who may encounter stability-related issues during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration (Yellowing) of Solid Compound Oxidation of the xanthine core. Exposure to light and/or high temperatures can accelerate this process.Store the solid compound in an amber, airtight container at the recommended temperature. Minimize exposure to light during handling. If discoloration is observed, verify the compound's purity using a suitable analytical method before use.
Precipitation in Stock Solutions The solubility limit has been exceeded, or the solvent has evaporated. Temperature fluctuations can also affect solubility.Ensure the stock solution concentration is within the known solubility limits for the chosen solvent. Store solutions at a constant, appropriate temperature. If precipitation occurs, gentle warming and vortexing may redissolve the compound. If precipitation persists, the solution may be supersaturated and should be prepared anew.
Loss of Potency in Biological Assays Chemical degradation of this compound. This can be due to hydrolysis, oxidation, or photodegradation.Prepare fresh stock solutions frequently. For long-term storage, aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform a stability-indicating assay to determine the extent of degradation.
Appearance of New Peaks in Chromatographic Analysis Formation of degradation products.Compare the chromatogram to a reference standard. Likely degradation products include demethylated xanthines or oxidized uric acid derivatives. Characterize the new peaks using mass spectrometry to identify the degradants. Review storage and handling procedures to identify the cause of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed, amber container at 2-8°C, protected from light and moisture. For short-term laboratory use, storage at controlled room temperature (20-25°C) is acceptable if humidity is low and the container is well-sealed.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For aqueous buffers, ensure the pH is near neutral (pH 6-7.5) to minimize hydrolysis. The solubility in aqueous solutions is limited.

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. In aqueous solutions, it is susceptible to hydrolysis, especially under acidic or alkaline conditions. In organic solvents like DMSO, it is more stable, particularly when stored at low temperatures. It is recommended to prepare fresh aqueous solutions for experiments and to store stock solutions in DMSO at -20°C or -80°C for long-term use.

Q4: Can I repeatedly freeze and thaw my stock solution of this compound?

A4: It is not recommended to subject stock solutions to multiple freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes before freezing.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemistry of related xanthine derivatives, the primary degradation pathways for this compound are likely to be:

  • Oxidation: The imidazole ring of the purine structure can be oxidized, potentially forming uric acid derivatives.

  • Hydrolysis: The amide bonds in the pyrimidine ring can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Demethylation: While less common under typical storage conditions, enzymatic or strong chemical treatments could lead to the removal of the methyl groups.

  • Photodegradation: Exposure to UV light can induce degradation.

Data on Stability of Related Dimethylxanthines

Table 1: Illustrative Long-Term Stability of Solid Dimethylxanthines

Storage Condition Time Point Purity of Theophylline (%) Purity of Theobromine (%)
25°C / 60% RH12 Months99.599.6
40°C / 75% RH6 Months98.298.5
2-8°C24 Months>99.8>99.8

Table 2: Illustrative Stability of Dimethylxanthine Solutions (0.1 mg/mL)

Solvent Storage Condition Time Point Remaining Compound (%)
DMSO-20°C6 Months>99
pH 5.0 Buffer4°C14 Days97.2
pH 7.4 Buffer4°C14 Days98.5
pH 9.0 Buffer4°C14 Days95.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase starting condition or DMSO to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the degradation profile of this compound, forced degradation studies can be performed under various stress conditions.

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples, and analyze all samples using the stability-indicating HPLC method described above.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation [O] Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- Demethylation Demethylation This compound->Demethylation Enzyme/Chemical 1,9-Dimethyluric Acid 1,9-Dimethyluric Acid Oxidation->1,9-Dimethyluric Acid Ring-Opened Products Ring-Opened Products Hydrolysis->Ring-Opened Products 1-Methylxanthine or 9-Methylxanthine 1-Methylxanthine or 9-Methylxanthine Demethylation->1-Methylxanthine or 9-Methylxanthine

Caption: Potential degradation pathways of this compound.

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flow node_issue Issue Observed (e.g., Discoloration, New Peak) node_check_storage Check Storage Conditions? node_issue->node_check_storage node_improper_storage Correct Storage: - Airtight, Amber Vial - Recommended Temp. - Protect from Light node_check_storage->node_improper_storage Improper node_check_handling Review Handling Procedures? node_check_storage->node_check_handling Proper node_improper_handling Improve Handling: - Minimize exposure to air/light - Use fresh solvents node_check_handling->node_improper_handling Improper node_analytical_check Perform Analytical Verification? node_check_handling->node_analytical_check Proper node_confirm_degradation Confirm Degradation - Quantify purity (HPLC) - Identify degradants (MS) node_analytical_check->node_confirm_degradation Yes node_discard Discard and Prepare Fresh Sample/Solution node_analytical_check->node_discard No, but issue persists node_confirm_degradation->node_discard

Caption: Logical troubleshooting flow for stability issues.

Technical Support Center: 1,9-Dimethylxanthine Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Dimethylxanthine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

General Information

This compound is a methylxanthine derivative that, like other xanthines such as caffeine and theophylline, is investigated for its biological activities. Its primary mechanisms of action are believed to be through the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors, which can lead to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main biological targets of this compound?

A1: The main biological targets of this compound are phosphodiesterase (PDE) enzymes and adenosine receptors. By inhibiting PDEs, it can prevent the degradation of cyclic nucleotides like cAMP and cGMP.[1] It also acts as an antagonist at adenosine receptors, blocking the effects of adenosine.[1]

Q2: What is the known receptor binding affinity of this compound?

A2: Limited data is available for the receptor binding affinity of this compound. Studies have shown it to have a very low affinity for adenosine A1 and A2 receptors, with IC50 values greater than 2000 µM and 1000 µM, respectively. This suggests that it is a very weak antagonist at these receptor subtypes.

Q3: How should I prepare a stock solution of this compound?

A3: this compound has good solubility in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving the compound in 100% DMSO. For example, a 25 mg/mL stock solution can be prepared.[1] When further diluting into aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound stable in solution?

A4: The stability of this compound in aqueous solutions and cell culture media under experimental conditions is not extensively documented. As a general precaution for xanthine derivatives, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. To confirm stability in your specific assay medium, it is advisable to perform a stability test by incubating the compound for the duration of your experiment and analyzing its concentration and purity via HPLC.

Troubleshooting Guides

Phosphodiesterase (PDE) Inhibition Assays

Problem: No or very low inhibition of PDE activity observed.

  • Possible Cause 1: Insufficient concentration of this compound.

    • Solution: As a weak inhibitor, high concentrations of this compound may be required to observe significant PDE inhibition. Perform a dose-response curve starting from a high concentration (e.g., 1 mM) and titrating down.

  • Possible Cause 2: Incorrect PDE isoform being tested.

    • Solution: The inhibitory activity of xanthine derivatives can be isoform-specific. Ensure you are using a PDE isoform that is known to be inhibited by general xanthines. If possible, test against a panel of PDE isoforms to determine selectivity.

  • Possible Cause 3: Compound precipitation.

    • Solution: Visually inspect the assay wells for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different solubilizing agent, ensuring it does not interfere with the assay.

Problem: High variability between replicate wells.

  • Possible Cause 1: Inconsistent pipetting.

    • Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Use calibrated pipettes and pre-wet the tips.

  • Possible Cause 2: Instability of this compound in the assay buffer.

    • Solution: Prepare fresh dilutions of the compound immediately before use. Minimize the time the compound is in the aqueous assay buffer before starting the reaction.

  • Possible Cause 3: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media to create a humidity barrier.

Adenosine Receptor Binding Assays

Problem: No displacement of the radioligand is observed.

  • Possible Cause 1: Very low affinity of this compound for the receptor.

    • Solution: Given the known high IC50 values for A1 and A2 receptors, it is expected that this compound will be a very weak competitor. Use a high concentration range in your competition assay (e.g., up to 10 mM). It may not be possible to achieve complete displacement.

  • Possible Cause 2: Incorrect receptor subtype.

  • Possible Cause 3: Issues with the radioligand or receptor preparation.

    • Solution: Ensure the radioligand is not degraded and that the receptor preparation (e.g., cell membranes) is active. Run a positive control with a known potent adenosine receptor antagonist to validate the assay setup.

Problem: High non-specific binding.

  • Possible Cause 1: Radioligand sticking to the filter plate or vials.

    • Solution: Pre-soak filter plates with a blocking agent like polyethyleneimine (PEI). Use appropriate assay plates and vials designed for low protein binding.

  • Possible Cause 2: Insufficient washing.

    • Solution: Optimize the number and volume of washes to effectively remove unbound radioligand without dislodging the receptor-bound ligand. Ensure the wash buffer is cold.

Cell-Based Assays (e.g., Cytotoxicity, cAMP Measurement)

Problem: Compound precipitates in the cell culture medium.

  • Possible Cause 1: Low aqueous solubility.

    • Solution: When diluting the DMSO stock solution into the cell culture medium, add it dropwise while gently vortexing the medium to aid dissolution. Avoid making large dilutions directly in the aqueous medium. Prepare intermediate dilutions in a medium containing a lower percentage of serum if necessary.

  • Possible Cause 2: High final concentration.

    • Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test before performing the full experiment.

Problem: Unexpected cytotoxicity observed.

  • Possible Cause 1: High DMSO concentration.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level for your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same final DMSO concentration to assess its effect on cell viability.

  • Possible Cause 2: Intrinsic cytotoxicity of this compound.

    • Solution: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which this compound is toxic to your cells. This will help in selecting appropriate concentrations for functional assays.

Problem: No change in intracellular cAMP levels.

  • Possible Cause 1: Low potency of this compound.

    • Solution: As this compound is a weak adenosine receptor antagonist and may be a weak PDE inhibitor, high concentrations may be needed to elicit a measurable change in cAMP levels.

  • Possible Cause 2: Dominant activity of endogenous PDEs.

    • Solution: To observe an increase in cAMP due to adenosine receptor antagonism, it is often necessary to inhibit PDE activity. Consider co-incubating the cells with a broad-spectrum PDE inhibitor like IBMX to amplify the cAMP signal.

  • Possible Cause 3: Low basal adenylyl cyclase activity.

    • Solution: To measure the effect of an adenosine receptor antagonist, you may need to stimulate adenylyl cyclase with an agonist like forskolin to create a measurable window for observing inhibition or potentiation of the signal.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Recommended Use
DMSO25[1]Stock solutions
Corn oil2.5In vivo delivery
Saline/Tween 801.2Intraperitoneal injection

Table 2: Known Biological Activity of this compound

TargetAssayResult (IC50)Reference
Adenosine A1 ReceptorRadioligand Binding>2000 µM
Adenosine A2 ReceptorRadioligand Binding>1000 µM

Experimental Protocols

General Protocol for Phosphodiesterase (PDE) Inhibition Assay

This is a generalized protocol based on methods for other xanthine derivatives and should be optimized for this compound.

  • Reagents:

    • PDE enzyme (specific isoform)

    • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

    • Substrate (cAMP or cGMP)

    • This compound stock solution (in DMSO)

    • Positive control inhibitor (e.g., IBMX, rolipram for PDE4)

    • Detection reagents (e.g., Malachite green-based for phosphate detection)

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

    • Add the PDE enzyme to each well of a microplate.

    • Add the diluted this compound, positive control, or vehicle control to the respective wells.

    • Pre-incubate for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 30°C or 37°C).

    • Initiate the reaction by adding the substrate (cAMP or cGMP).

    • Incubate for a fixed time, ensuring the reaction remains in the linear range.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Add the detection reagents and measure the signal according to the manufacturer's instructions (e.g., absorbance at a specific wavelength).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

General Protocol for Adenosine Receptor Binding Assay

This is a generalized competitive binding assay protocol that will require significant optimization for a low-affinity compound like this compound.

  • Reagents:

    • Cell membranes expressing the adenosine receptor of interest.

    • Binding buffer (e.g., Tris-HCl with MgCl2 and adenosine deaminase).

    • Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

    • This compound stock solution (in DMSO).

    • Non-specific binding control (e.g., a high concentration of a known potent antagonist like theophylline or NECA).

    • Wash buffer (cold binding buffer).

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound. Due to its low affinity, a high concentration range will be necessary.

    • In a 96-well plate, add the binding buffer, diluted this compound or vehicle, and the radioligand to the appropriate wells.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • Add the cell membrane preparation to all wells to start the binding reaction.

    • Incubate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Terminate the assay by rapid filtration through a filter plate (e.g., GF/B or GF/C).

    • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Calculate the specific binding and the percentage of inhibition by this compound at each concentration to estimate the Ki value.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Reagents:

    • Cell line of interest (e.g., HeLa, A549, MCF-7).

    • Complete cell culture medium.

    • This compound stock solution (in DMSO).

    • Positive control for cytotoxicity (e.g., doxorubicin).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the positive control in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Adenosine_Receptor Adenosine Receptor AC Adenylyl Cyclase Adenosine_Receptor->AC inhibits cAMP cAMP AC->cAMP converts Adenosine Adenosine Adenosine->Adenosine_Receptor binds 1_9_Dimethylxanthine This compound 1_9_Dimethylxanthine->Adenosine_Receptor antagonizes PDE Phosphodiesterase (PDE) 1_9_Dimethylxanthine->PDE inhibits ATP ATP ATP->AC cAMP->PDE substrate Cellular_Response Cellular Response cAMP->Cellular_Response activates AMP AMP PDE->AMP degrades to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilutions Prepare Serial Dilutions in Assay Buffer/Medium Stock_Solution->Serial_Dilutions Incubation Incubate with Biological System (Enzyme, Receptor, or Cells) Serial_Dilutions->Incubation Measurement Measure Assay Endpoint (e.g., Absorbance, Radioactivity) Incubation->Measurement Data_Processing Calculate % Inhibition or % Viability Measurement->Data_Processing IC50_Calculation Determine IC50 Value Data_Processing->IC50_Calculation

Caption: General workflow for in vitro assays.

References

Technical Support Center: Overcoming Resistance to 1,9-Dimethylxanthine in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to 1,9-Dimethylxanthine in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a methylxanthine derivative, is structurally related to caffeine and theophylline.[1] Its purported mechanisms of action, extrapolated from related xanthines, include:

  • Phosphodiesterase (PDE) Inhibition: Increasing intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[1][2]

  • Adenosine Receptor Antagonism: Blocking adenosine receptors, which can modulate various physiological processes.[1][3]

  • Histone Deacetylase (HDAC) Activation: This can lead to anti-inflammatory effects.

Q2: What are the potential therapeutic applications of this compound?

Based on the activities of similar xanthine compounds, potential applications include treatment for respiratory diseases, neurodegenerative disorders, and certain types of cancer. Some xanthines have been shown to induce apoptosis and reduce cell proliferation in cancer cell lines.

Q3: What does "resistance" to this compound in a cell line mean?

Resistance refers to a decrease in the sensitivity of a cell line to the effects of this compound. This can manifest as a need for higher concentrations of the compound to achieve the same biological effect, or a complete lack of response. Resistance can be intrinsic (pre-existing in the cell line) or acquired (developed over time with exposure to the compound).

Q4: Are there known mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are not well-documented, resistance to similar compounds can arise from:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell.

  • Target modification: Mutations in the target enzymes (e.g., phosphodiesterases) or receptors (e.g., adenosine receptors) could reduce binding affinity.

  • Metabolic alteration: Increased metabolic degradation of the compound within the cell. Theophylline, for example, is metabolized via demethylation and hydroxylation.

  • Activation of compensatory signaling pathways: Cells may upregulate alternative pathways to bypass the effects of this compound.

Troubleshooting Guides

Issue 1: Apparent Lack of Efficacy of this compound

If you observe a reduced or absent response to this compound in your cell line, consider the following troubleshooting steps before concluding that the cells are resistant.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Experimental Validation cluster_2 Resistance Assessment cluster_3 Outcome start Reduced or absent response to 1,9-DM_X check_compound Verify Compound Integrity (Purity, Stability, Storage) start->check_compound check_protocol Review Experimental Protocol (Concentration, Incubation Time, Cell Density) check_compound->check_protocol protocol_optimization Optimize Protocol check_compound->protocol_optimization Issue Found check_cell_line Validate Cell Line (Identity, Passage Number, Contamination) check_protocol->check_cell_line check_protocol->protocol_optimization Issue Found dose_response Perform Dose-Response Assay (Calculate IC50) check_cell_line->dose_response check_cell_line->protocol_optimization Issue Found compare_sensitive Compare with a Known Sensitive Cell Line dose_response->compare_sensitive mechanism_investigation Investigate Resistance Mechanisms (Efflux, Target Expression, etc.) compare_sensitive->mechanism_investigation resistance_confirmed Resistance Confirmed mechanism_investigation->resistance_confirmed No Experimental Issues

Caption: Troubleshooting workflow for apparent this compound resistance.

Quantitative Data Summary: Experimental Parameters

ParameterRecommended RangePotential Issue if Deviated
Concentration 1 µM - 100 µM (cell line dependent)Too low: no effect. Too high: off-target effects or cytotoxicity.
Incubation Time 24 - 72 hoursToo short: insufficient time for a biological response.
Cell Density 30% - 50% confluency at time of treatmentToo high: contact inhibition can alter cell signaling and drug response.
Solvent Concentration < 0.1% (e.g., DMSO)High solvent concentrations can be toxic to cells.
Issue 2: Confirmed Resistance to this compound

If experimental parameters have been verified and the cell line still shows a lack of response, the following strategies can be employed to investigate and potentially overcome the resistance.

Potential Mechanisms and Overcoming Strategies

Potential MechanismExperimental ValidationStrategy to Overcome
Increased Drug Efflux Western blot or qPCR for ABC transporters (e.g., ABCG2). Use of a fluorescent substrate assay.Co-treatment with a known ABC transporter inhibitor.
Target Alteration Sequencing of target genes (PDEs, adenosine receptors). Assess target protein expression via Western blot.Use of synergistic compounds that target parallel or downstream pathways.
Metabolic Inactivation LC-MS analysis of cell lysate and supernatant to identify metabolites.Co-treatment with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s).
Compensatory Pathway Activation Phospho-protein arrays or RNA sequencing to identify upregulated pathways.Co-treatment with an inhibitor of the identified compensatory pathway (e.g., PI3K/Akt inhibitors).

Experimental Protocols

Protocol 1: Dose-Response Assay to Determine IC50
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared drug dilutions.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTS or PrestoBlue assay.

  • Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Experimental Workflow: Dose-Response Assay

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis seed_cells Seed cells in 96-well plate prepare_drug Prepare serial dilutions of 1,9-DM_X seed_cells->prepare_drug treat_cells Treat cells with drug dilutions prepare_drug->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay read_plate Read plate on spectrophotometer viability_assay->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for determining the IC50 of this compound.

Protocol 2: Western Blot for ABCG2 Transporter Expression
  • Protein Extraction: Lyse both the resistant and a sensitive (control) cell line to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against ABCG2.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways

Hypothesized Signaling Pathway of this compound and Resistance Mechanisms

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Resistance Mechanisms dmx This compound pde PDE Inhibition dmx->pde ar Adenosine Receptor Antagonism dmx->ar hdac HDAC Activation dmx->hdac camp ↑ cAMP/cGMP pde->camp adenosine_block Blocked Adenosine Signaling ar->adenosine_block gene_expression Altered Gene Expression hdac->gene_expression apoptosis Apoptosis / Cell Cycle Arrest camp->apoptosis adenosine_block->apoptosis gene_expression->apoptosis efflux ↑ ABC Transporter (e.g., ABCG2) efflux->dmx efflux target_mutation Target Mutation (PDE, AR) target_mutation->pde alters target_mutation->ar alters compensation Compensatory Pathway Activation (e.g., PI3K/Akt) compensation->apoptosis bypasses

Caption: Potential signaling pathways of this compound and mechanisms of resistance.

References

Technical Support Center: Minimizing Off-Target Effects of 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,9-Dimethylxanthine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound is a methylxanthine derivative, structurally related to caffeine and theophylline. Its primary mechanisms of action are the competitive, non-selective antagonism of adenosine receptors (A1, A2A, A2B, and A3) and the inhibition of phosphodiesterase (PDE) enzymes.[1] By blocking adenosine receptors, it modulates downstream signaling pathways, such as adenylyl cyclase activity.[1] Through PDE inhibition, it increases the intracellular levels of second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended target. For this compound, this is a significant consideration due to the ubiquitous expression of its primary targets. Adenosine receptors and various PDE isoforms are present in numerous cell types and tissues, each regulating distinct physiological processes. Therefore, attributing an observed phenotype solely to the inhibition of a specific receptor subtype or PDE isoform without proper controls can lead to misinterpretation of experimental results.

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: To minimize off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Employ Control Compounds: Include structurally related but inactive analogs as negative controls. This helps to ensure that the observed effects are not due to the chemical scaffold itself. Additionally, using well-characterized, selective inhibitors for specific adenosine receptor subtypes or PDE isoforms can help dissect the pathways involved.

  • Utilize Orthogonal Approaches: Do not rely on a single experimental approach. Combine pharmacological inhibition with genetic methods (siRNA, CRISPR/Cas9) to validate that the observed phenotype is a direct result of modulating the intended target.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results across different cell lines or tissues.

  • Possible Cause: Differential expression of on-target and off-target proteins. The relative abundance of adenosine receptor subtypes and PDE isoforms can vary significantly between cell types.

  • Troubleshooting Steps:

    • Profile Target Expression: Before initiating experiments, characterize the expression levels of all four adenosine receptor subtypes and relevant PDE isoforms in your specific cell line or tissue model using techniques like qPCR, Western blotting, or mass spectrometry.

    • Correlate Expression with Potency: Correlate the expression data with the potency of this compound in your functional assays. A lack of correlation may suggest the involvement of an off-target.

Problem 2: The observed phenotype does not match the known function of the intended target.

  • Possible Cause: The phenotype is mediated by an off-target effect.

  • Troubleshooting Steps:

    • Genetic Target Validation: Use siRNA or shRNA to knock down the expression of the intended target. If the phenotype persists in the presence of this compound after target knockdown, it is likely an off-target effect. For a more definitive validation, use CRISPR/Cas9 to create a knockout cell line of the intended target.

    • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its intended target in a cellular context. A lack of a thermal shift for the intended target, while a phenotype is still observed, points towards an off-target mechanism.

Quantitative Data Presentation

Table 1: Binding Affinities (Ki in µM) of Theophylline and Caffeine at Human Adenosine Receptor Subtypes

CompoundA1A2AA2BA3
Theophylline132513>100
Caffeine234030>100

Data compiled from publicly available pharmacological databases. Values are approximate and can vary between studies.

Table 2: Inhibitory Concentrations (IC50 in µM) of Theophylline and Caffeine against various Phosphodiesterase (PDE) Isoforms

CompoundPDE1PDE2PDE3PDE4PDE5
Theophylline>100>100160100170
Caffeine480710>100>100690

Data compiled from publicly available pharmacological databases. Values are approximate and can vary between studies.

Experimental Protocols

Protocol 1: Target Validation using siRNA-mediated Knockdown

This protocol provides a general workflow for using siRNA to validate that the effect of this compound is mediated through a specific target protein.

  • siRNA Design and Synthesis:

    • Design at least two independent siRNA sequences targeting different regions of the mRNA of your target protein.

    • Include a non-targeting (scrambled) siRNA as a negative control.

  • Cell Transfection:

    • Plate cells and grow to 50-70% confluency.

    • Transfect cells with the target-specific siRNAs and the scrambled control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Knockdown Verification:

    • After 48-72 hours post-transfection, harvest a subset of cells to verify knockdown efficiency via qPCR (for mRNA levels) and Western blotting (for protein levels). Aim for >70% knockdown.

  • Functional Assay:

    • Treat the remaining transfected cells with this compound at the desired concentration and for the appropriate duration.

    • Perform your functional assay to measure the phenotype of interest.

  • Data Analysis:

    • Compare the effect of this compound in cells treated with the target-specific siRNA to those treated with the scrambled siRNA. If the compound's effect is significantly diminished in the knockdown cells, this supports on-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a small molecule to its target protein in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to a high density.

    • Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

  • Heating and Lysis:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 1,9-DMX This compound A1R A1 / A3 Receptors 1,9-DMX->A1R Antagonist A2R A2A / A2B Receptors 1,9-DMX->A2R Antagonist Adenosine Adenosine Adenosine->A1R Adenosine->A2R AC Adenylyl Cyclase A1R->AC Inhibits Response_Inhibit Inhibitory Cellular Response A1R->Response_Inhibit Leads to A2R->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Response_Stimulate Stimulatory Cellular Response PKA->Response_Stimulate

Caption: Adenosine Receptor Signaling and this compound Antagonism.

PDE_Signaling_Pathway cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effectors cluster_inhibition Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP GTP to cGMP PKA PKA cAMP->PKA Activates PDE Phosphodiesterases (PDEs) cAMP->PDE Hydrolysis PKG PKG cGMP->PKG Activates cGMP->PDE Hydrolysis Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response Inactive_Metabolites AMP / GMP PDE->Inactive_Metabolites 1,9-DMX This compound 1,9-DMX->PDE Inhibits

Caption: Phosphodiesterase (PDE) Signaling and this compound Inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse TargetExpression Profile Target Expression (qPCR/WB) Start->TargetExpression GeneticValidation Genetic Validation (siRNA/CRISPR) DoseResponse->GeneticValidation Is effect at low concentration? TargetExpression->GeneticValidation Is target expressed? CETSA Biophysical Validation (CETSA) GeneticValidation->CETSA Phenotype Abolished? OffTarget Conclusion: Likely Off-Target Effect GeneticValidation->OffTarget Phenotype Persists CETSA->OffTarget No Target Engagement OnTarget Conclusion: Likely On-Target Effect CETSA->OnTarget Target Engagement Confirmed

References

Technical Support Center: Quality Control for Synthetic 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic 1,9-Dimethylxanthine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities are typically other methylxanthine isomers and analogs that arise during synthesis. Direct methylation of xanthine, for instance, can result in competing methylation at other nitrogen positions on the purine ring[1].

Potential Process-Related Impurities:

  • Isomeric Dimethylxanthines: Theophylline (1,3-dimethylxanthine), Theobromine (3,7-dimethylxanthine), and Paraxanthine (1,7-dimethylxanthine). Due to their similar structures, their separation and quantification are critical[1].

  • Mono-methylated Xanthines: 1-Methylxanthine, 3-Methylxanthine, 7-Methylxanthine, or 9-Methylxanthine.

  • Tri-methylated Xanthines: Caffeine (1,3,7-trimethylxanthine) if the methylating agent is in large excess.

  • Unreacted Starting Materials: Residual xanthine or other precursors.

Q2: What is a typical acceptance criterion for the purity of research-grade this compound?

A2: For research purposes, a purity of ≥97% as determined by HPLC is often considered acceptable[2]. However, for drug development and clinical applications, much stricter purity thresholds (e.g., >99.5%) and characterization of all impurities above 0.1% would be required.

Q3: What are the key analytical techniques for quality control of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment and quantification of impurities. A reversed-phase C18 column with UV detection is standard[3][4].

  • Mass Spectrometry (MS): Used for identity confirmation and to determine the molecular weight of the main component and any impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity and methylation pattern of the xanthine core.

  • UV-Vis Spectroscopy: Can be used for identity and quantification, with a typical maximum absorbance around 273-275 nm.

Q4: How should I store synthetic this compound to ensure its stability?

A4: While specific stability data for this compound is not extensively published, general practices for related purine alkaloids should be followed. Store the compound in a well-sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

Q5: Are there any known degradation pathways for this compound?

A5: Based on the chemistry of related xanthines, potential degradation pathways include:

  • Oxidation: The xanthine core can be oxidized to form the corresponding uric acid derivative (1,9-Dimethyluric acid).

  • Demethylation: Although generally stable, under harsh conditions (e.g., strong acid/base, high temperature, or oxidative stress), demethylation to mono-methylxanthines could occur.

  • Hydrolysis: The imidazole ring of the purine structure can be susceptible to cleavage under extreme pH and temperature conditions.

Troubleshooting Guides

HPLC Purity Analysis

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Resolution Between this compound and Other Isomers

  • Question: My chromatogram shows broad or overlapping peaks for what I suspect are different dimethylxanthine isomers. How can I improve the separation?

  • Answer: The structural similarity of dimethylxanthine isomers makes co-elution a common problem.

    • Logical Troubleshooting Workflow:

      start Poor Resolution step1 Decrease Mobile Phase Polarity (Increase Acetonitrile/Methanol %) start->step1 Increase Retention step2 Optimize Mobile Phase pH (e.g., add 0.1% TFA or Acetic Acid) step1->step2 Adjust Ionization step3 Reduce Flow Rate step2->step3 Increase Column Efficiency step4 Use a High-Resolution Column (e.g., smaller particle size, longer column) step3->step4 Enhance Separation Power end Improved Separation step4->end

      Caption: HPLC resolution troubleshooting workflow.
    • Recommendations:

      • Mobile Phase Composition: The ratio of aqueous to organic solvent is critical. A shallow gradient or isocratic elution with a lower percentage of organic solvent (e.g., 10-20% acetonitrile or methanol) can improve separation.

      • Mobile Phase Additives: Adding an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the aqueous phase can sharpen peaks and improve resolution by suppressing the ionization of residual silanols on the column.

      • Column Choice: A high-resolution C18 column with a smaller particle size (e.g., <3 µm) will provide better efficiency.

      • Temperature: Increasing the column temperature (e.g., to 30-35°C) can sometimes improve peak shape and resolution.

Issue 2: Extraneous Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks in my chromatogram that are not present in the reference standard. What could be their source?

  • Answer: Extraneous peaks can originate from the sample, the solvent, or the HPLC system itself.

    • Possible Causes:

      • Synthesis Byproducts: As discussed in FAQ 1, these could be other methylxanthine isomers.

      • Degradation Products: If the sample is old or has been stored improperly, you may be seeing peaks from oxidation or other degradation pathways.

      • Solvent Contamination: Impurities in your diluent (e.g., water or acetonitrile) can appear as peaks, especially in a gradient run.

      • Sample Preparation: The sample might have been contaminated during weighing or dissolution.

    • Troubleshooting Steps:

      • Run a Blank: Inject your sample diluent to see if the extraneous peaks are from the solvent.

      • Confirm Identity: Use HPLC-MS to get the molecular weight of the impurity peaks. This can help identify them as isomers (same MW as this compound) or other related substances.

      • Re-synthesize or Re-purify: If the impurities are process-related, further purification of your sample by recrystallization or column chromatography may be necessary.

Identity Confirmation

Issue: Mass Spectrometry results are ambiguous.

  • Question: My MS data shows the correct molecular ion (m/z = 181.08 for [M+H]⁺), but I'm not confident about the structure. How can I confirm the identity as this compound?

  • Answer: While MS confirms the molecular weight, it cannot distinguish between isomers. NMR spectroscopy is essential for unambiguous structural confirmation.

    • ¹H NMR: Look for two distinct singlets for the two methyl groups (N1-CH₃ and N9-CH₃) and the characteristic proton signal on the imidazole ring.

    • ¹³C NMR: The chemical shifts of the methyl carbons and the carbonyl carbons can help differentiate between isomers.

    • Reference Standard: The most reliable method is to compare the HPLC retention time, MS fragmentation pattern, and NMR spectra of your sample directly against a certified reference standard of this compound.

Data Summary Tables

Table 1: Physicochemical and Analytical Data for this compound

PropertyValueReference
Molecular Formula C₇H₈N₄O₂
Molecular Weight 180.16 g/mol
CAS Number 33073-01-7
Typical Purity ≥97%
UV λmax ~273-275 nm
[M+H]⁺ (m/z) 181.08

Table 2: Comparison of Common Dimethylxanthine Isomers

CompoundStructureMolecular WeightTypical HPLC Elution Order (Reversed-Phase)
Theobromine 3,7-Dimethylxanthine180.16 g/mol 1 (Most Polar)
Theophylline 1,3-Dimethylxanthine180.16 g/mol 2
Paraxanthine 1,7-Dimethylxanthine180.16 g/mol 3
This compound This compound180.16 g/mol 4 (Least Polar)

Note: Elution order can vary based on specific chromatographic conditions.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol is a general method adapted from literature for the analysis of methylxanthines. It should be validated for your specific instrumentation and needs.

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: Reversed-Phase C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 30
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of water and methanol.

    • From the stock, prepare a working standard at 0.1 mg/mL by diluting with the same solvent.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthetic this compound sample in a 50:50 water/methanol mixture to a nominal concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the blank (diluent), standard, and sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity using the area percent method: Purity (%) = (Area of 1,9-DMX Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by Mass Spectrometry
  • Instrumentation: HPLC coupled to a Mass Spectrometer (e.g., ESI-Q-TOF or ESI-QqQ).

  • Method: Use the same HPLC method as described in Protocol 1.

  • MS Parameters (Positive Ion Mode Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas (N₂) Flow: 8-10 L/min.

    • Drying Gas Temperature: 300-350°C.

    • Scan Range (m/z): 50 - 500.

  • Procedure:

    • Inject the sample solution.

    • Acquire the mass spectrum for the peak corresponding to the retention time of this compound.

    • Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 181.08 ± 0.02 (for high-resolution MS).

Visualizations

cluster_synthesis Synthesis cluster_qc Quality Control Workflow Xanthine Xanthine CrudeProduct Crude Product (1,9-DMX + Isomers) Xanthine->CrudeProduct MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->CrudeProduct HPLC HPLC Purity (Protocol 1) CrudeProduct->HPLC MS MS Identity (Protocol 2) HPLC->MS Is Purity OK? NMR NMR Structure MS->NMR Is MW OK? FinalProduct Qualified 1,9-DMX (Purity ≥97%) NMR->FinalProduct Is Structure OK?

Caption: Overall quality control workflow for synthetic this compound.

References

dealing with batch-to-batch variability of 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Dimethylxanthine. It addresses potential issues arising from batch-to-batch variability to ensure experimental consistency and reliability.

Troubleshooting Guide: Dealing with Batch-to-Batch Variability

Inconsistent experimental outcomes when using different batches of this compound can be a significant challenge. This guide provides a systematic approach to identifying and mitigating issues related to lot-to-lot variability.

Potential Issue: Altered Biological Activity

Researchers may observe variations in the expected pharmacological effects of this compound, such as its activity as an adenosine receptor antagonist or phosphodiesterase inhibitor.[1]

Symptom Possible Cause Recommended Action Analytical Technique
Reduced or inconsistent inhibition of phosphodiesterase activity.Presence of impurities that interfere with enzyme binding.1. Verify the purity of the new batch using analytical methods.2. Perform a dose-response curve to compare the IC50 values between batches.3. If purity is confirmed, consider subtle variations in crystalline structure affecting solubility.HPLC, LC-MS, NMR Spectroscopy
Variable antagonism of adenosine receptors.Co-eluting impurities with agonist or antagonist activity.1. Screen for known common impurities from the synthesis route.2. Conduct a competitive binding assay to assess receptor affinity.Chiral HPLC, Mass Spectrometry
Unexpected off-target effects or cellular toxicity.Presence of residual solvents or toxic byproducts from synthesis.[2][3][4]1. Request a certificate of analysis (CoA) with detailed impurity profiling.2. Perform a cell viability assay (e.g., MTT, LDH) to compare the toxicity of different batches.Gas Chromatography (GC) for residual solvents, LC-MS for byproducts.

Potential Issue: Inconsistent Physicochemical Properties

Variations in solubility, stability, or appearance between different batches of this compound can impact formulation and experimental setup.

Symptom Possible Cause Recommended Action Analytical Technique
Difficulty dissolving the compound in the intended solvent.Differences in particle size, crystalline form (polymorphism), or presence of insoluble impurities.1. Visually inspect the compound under a microscope for differences in crystal morphology.2. Measure the solubility of each batch in the relevant solvent system.3. Use sonication or gentle heating to aid dissolution, ensuring the compound is stable under these conditions.X-ray Powder Diffraction (XRPD), Dynamic Light Scattering (DLS), UV-Vis Spectroscopy
Color variation between batches (e.g., off-white to yellowish).Presence of colored impurities or degradation products.1. Assess the purity of the material using chromatography.2. If the compound is known to be light-sensitive, ensure proper storage conditions.HPLC with a photodiode array (PDA) detector, UV-Vis Spectroscopy
Degradation of the compound in solution over time.Presence of catalytic impurities or inherent instability under specific storage conditions.1. Perform a stability study by analyzing the purity of the solution at different time points.2. Ensure the storage buffer and conditions are appropriate for xanthine derivatives.HPLC, LC-MS

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources during its synthesis.[5] Direct methylation of xanthine, a common synthetic route, can result in incomplete methylation or methylation at other nitrogen sites, leading to the presence of other methylxanthine derivatives. Residual starting materials, reagents like methyl iodide or dimethyl sulfate, and solvents used during synthesis and purification (e.g., dimethylformamide, ethanol) can also be present as impurities. Additionally, degradation products can form during storage if the compound is exposed to light, high temperatures, or reactive substances.

Q2: How can I verify the identity and purity of a new batch of this compound?

A2: A multi-technique approach is recommended for comprehensive verification. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight (180.16 g/mol ) and help identify unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the 1,9-dimethyl substitution pattern. It is also advisable to request and review the Certificate of Analysis (CoA) from the supplier for each batch.

Q3: My experimental results are inconsistent between batches, but the purity on the CoA is listed as >98% for both. What could be the issue?

A3: Even with high overall purity, minor differences in the impurity profile can lead to significant variations in biological experiments. The nature of the <2% impurities is critical. For instance, one batch might contain a small amount of a biologically active impurity (e.g., another xanthine derivative with different receptor affinity), while another contains a more inert impurity. It is also possible that variations in physical properties not always detailed in a standard CoA, such as crystal form (polymorphism) or particle size, are affecting the dissolution rate and bioavailability in your experimental system.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C and protected from light. Stability in your specific experimental buffer should be validated if the solution is to be stored for an extended period.

Experimental Protocols

Protocol 1: Comparative Purity Assessment by HPLC

This protocol outlines a general method for comparing the purity of different batches of this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound of known high purity (e.g., ≥99%) in a suitable solvent such as DMSO at a concentration of 1 mg/mL.

    • Prepare stock solutions of each batch to be tested at the same concentration in the same solvent.

    • From the stock solutions, prepare working solutions in the mobile phase at a concentration suitable for UV detection (e.g., 10 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (or an appropriate buffer like ammonium acetate) is often effective for xanthine derivatives. A starting condition could be 20% methanol, increasing to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at approximately 273 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard followed by the samples from each batch.

    • Compare the chromatograms for the retention time of the main peak and the presence, number, and area of any impurity peaks.

    • Calculate the purity of each batch by dividing the peak area of this compound by the total peak area of all peaks in the chromatogram.

Protocol 2: Assessment of Biological Activity using a Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a framework for comparing the inhibitory activity of different batches on a generic phosphodiesterase.

  • Reagents and Materials:

    • Phosphodiesterase enzyme.

    • cAMP or cGMP substrate.

    • Assay buffer.

    • This compound from different batches, dissolved in DMSO.

    • A suitable detection reagent (e.g., a kit that measures the product of PDE activity, such as AMP or GMP).

  • Procedure:

    • Prepare serial dilutions of each batch of this compound in assay buffer.

    • In a microplate, add the PDE enzyme to each well.

    • Add the different concentrations of your this compound solutions to the wells. Include a positive control (a known PDE inhibitor) and a negative control (vehicle only).

    • Pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate for a set period during which the reaction is linear.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence, absorbance).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound for each batch.

    • Plot the percent inhibition against the logarithm of the concentration and fit the data to a dose-response curve to determine the IC50 value for each batch.

    • Compare the IC50 values to assess for significant differences in inhibitory potency.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Chemical Analysis cluster_3 Biological Validation Inconsistent Results Inconsistent Results Review CoA Review CoA Inconsistent Results->Review CoA Visual Inspection Visual Inspection Inconsistent Results->Visual Inspection Purity Check (HPLC) Purity Check (HPLC) Review CoA->Purity Check (HPLC) Solubility Test Solubility Test Visual Inspection->Solubility Test Identity Confirmation (LC-MS) Identity Confirmation (LC-MS) Purity Check (HPLC)->Identity Confirmation (LC-MS) Dose-Response Assay Dose-Response Assay Purity Check (HPLC)->Dose-Response Assay Identity Confirmation (LC-MS)->Dose-Response Assay Solubility Test->Dose-Response Assay Cell Viability Assay Cell Viability Assay Dose-Response Assay->Cell Viability Assay

Caption: Troubleshooting workflow for batch-to-batch variability.

signaling_pathway This compound This compound Adenosine_Receptor Adenosine_Receptor This compound->Adenosine_Receptor Antagonism Phosphodiesterase (PDE) Phosphodiesterase (PDE) This compound->Phosphodiesterase (PDE) Inhibition Adenylate_Cyclase Adenylate_Cyclase Adenosine_Receptor->Adenylate_Cyclase AMP AMP Phosphodiesterase (PDE)->AMP cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase cAMP->Phosphodiesterase (PDE) Cellular_Response Cellular_Response cAMP->Cellular_Response

Caption: Mechanism of action for this compound.

References

Technical Support Center: Improving the In Vivo Bioavailability of 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo pharmacokinetic and metabolism data for 1,9-Dimethylxanthine is limited in publicly available literature. Much of the guidance provided here is based on the known properties of its isomers (theophylline, theobromine, and paraxanthine) and general strategies for improving the bioavailability of poorly soluble compounds. Researchers should consider this guidance as a starting point for their own compound-specific optimization studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable exposure of this compound in our animal models. What are the likely causes?

A1: Low and variable in vivo exposure of an orally administered compound is often multifactorial. For a xanthine derivative like this compound, the primary culprits are likely:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids is a major barrier to absorption. While described as having "moderate" water solubility, quantitative data is scarce.[1] Its predicted LogP of -0.5 suggests some degree of hydrophilicity, but this does not guarantee sufficient solubility in the complex environment of the gut.[1]

  • Low Permeability: The ability of the compound to cross the intestinal epithelium into the bloodstream may be limited.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation. Methylxanthines are primarily metabolized by cytochrome P450 enzymes in the liver.[2][3][4]

  • Formulation Issues: The physical properties of the formulation, such as particle size and the choice of excipients, can significantly impact dissolution and absorption.

Q2: What are the primary molecular targets of xanthine derivatives like this compound?

A2: The pharmacological effects of methylxanthines are primarily attributed to two main mechanisms of action:

  • Adenosine Receptor Antagonism: Methylxanthines are well-known competitive antagonists of adenosine receptors (A1, A2A, A2B, and A3). This action is responsible for many of their stimulant effects on the central nervous system.

  • Phosphodiesterase (PDE) Inhibition: By non-selectively inhibiting PDEs, methylxanthines prevent the breakdown of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to a range of cellular responses, including smooth muscle relaxation.

Q3: How does the metabolism of other dimethylxanthines inform us about the likely metabolic fate of this compound?

A3: The metabolism of other dimethylxanthines, such as theophylline (1,3-), theobromine (3,7-), and paraxanthine (1,7-), is well-characterized and primarily involves N-demethylation and C8-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, in the liver. The resulting metabolites are then further metabolized and excreted in the urine. It is highly probable that this compound undergoes similar metabolic transformations. Therefore, first-pass metabolism is a significant consideration for its bioavailability.

Troubleshooting Guides

Issue 1: Poor and Inconsistent Absorption in In Vivo Studies

Symptoms:

  • Low plasma concentrations of this compound after oral administration.

  • High variability in plasma concentrations between individual animals.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Strategy
Low Aqueous Solubility Formulation Improvement:Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution. • Co-solvents: Use of co-solvents like PEG 400, propylene glycol, or ethanol in the formulation can enhance solubility. • Surfactants: Addition of surfactants such as polysorbate 80 (Tween 80) or Cremophor EL can improve wetting and solubilization. • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate and maintain a supersaturated state in the GI tract. • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
Poor Permeability Permeability Enhancement:Prodrug Approach: Synthesize a more lipophilic prodrug that is converted to the active this compound in vivo. • Permeation Enhancers: While less common for systemic delivery due to potential toxicity, this is a theoretical option to explore in early-stage research.
First-Pass Metabolism Mitigation Strategies:Route of Administration: Consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the liver, if the experimental design allows. • Co-administration with Inhibitors: In preclinical studies, co-administration with a known inhibitor of relevant CYP enzymes could help elucidate the extent of first-pass metabolism. This is not a therapeutic strategy but a tool for investigation.
Inadequate Formulation Formulation Optimization:Vehicle Selection: Systematically screen different vehicles to find one that provides optimal solubility and stability. See Table 2 for known solubility data. • Dose Volume and Concentration: Ensure the compound is fully solubilized or homogeneously suspended at the intended concentration and that the dosing volume is appropriate for the animal model.
Issue 2: Formulation Instability (Precipitation)

Symptoms:

  • The compound precipitates out of the formulation vehicle over time or upon dilution.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Strategy
Supersaturation and Poor Stability Incorporate Precipitation Inhibitors: Add polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to the formulation to maintain a supersaturated state. • pH Adjustment: If the solubility of this compound is pH-dependent, use buffering agents to maintain a pH that favors solubility.
Co-solvent "Crash Out" Optimize Co-solvent/Aqueous Ratio: When using co-solvents, ensure the ratio to the aqueous phase is optimized to prevent the drug from precipitating upon dilution in the GI tract.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Isomers

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Reported Water Solubility
This compound C₇H₈N₄O₂180.16-0.5Moderate
Theophylline (1,3-DMX) C₇H₈N₄O₂180.17-0.7Low
Paraxanthine (1,7-DMX) C₇H₈N₄O₂180.16-0.21 mg/mL
Theobromine (3,7-DMX) C₇H₈N₄O₂180.16-0.8Poorly soluble in cold water

Table 2: Solubility of this compound in Common Formulation Vehicles

Solvent Solubility (mg/mL) Recommended Use
DMSO 25Stock solutions
Corn oil 2.5In vivo oral delivery
Saline/Tween 80 1.2Intraperitoneal injection

Experimental Protocols

Protocol 1: In Vitro Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a buffered solution to mimic physiological pH.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • The resulting concentration is the kinetic solubility.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a this compound formulation following oral administration.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimatization: Acclimatize animals for at least 3 days before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., in a co-solvent/surfactant vehicle or as a suspension) at the desired concentration. Ensure homogeneity if it is a suspension.

  • Dosing: Administer the formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation Problem Low/Variable In Vivo Bioavailability Solubility Assess Aqueous Solubility (Kinetic/Thermodynamic) Problem->Solubility Permeability In Vitro Permeability Assay (e.g., PAMPA, Caco-2) Problem->Permeability Stability Assess Stability in Simulated Gastric/Intestinal Fluids Problem->Stability ParticleSize Particle Size Reduction (Micronization/Nanonization) Solubility->ParticleSize CoSolvents Co-solvent/Surfactant Systems Solubility->CoSolvents SolidDispersion Amorphous Solid Dispersions Solubility->SolidDispersion LipidBased Lipid-Based Formulations (e.g., SEDDS) Solubility->LipidBased PK_Study Rodent Pharmacokinetic Study (Oral Gavage) ParticleSize->PK_Study CoSolvents->PK_Study SolidDispersion->PK_Study LipidBased->PK_Study Analysis LC-MS/MS Bioanalysis of Plasma Samples PK_Study->Analysis Data Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->Data Data->Problem Iterate/Optimize

Caption: Experimental workflow for improving the in vivo bioavailability of this compound.

signaling_pathways cluster_xanthine Mechanism of Action cluster_adenosine Adenosine Receptor Pathway cluster_pde Phosphodiesterase Pathway Xanthine This compound AdenosineReceptor Adenosine Receptors (A1, A2A, etc.) Xanthine->AdenosineReceptor Antagonism (Blocks) PDE Phosphodiesterases (PDEs) Xanthine->PDE Inhibition CellularResponse1 Inhibition of Neurotransmission, Sedation, etc. AdenosineReceptor->CellularResponse1 Adenosine Adenosine Adenosine->AdenosineReceptor Activation InactiveMetabolite 5'-AMP / 5'-GMP PDE->InactiveMetabolite Catalyzes cAMP cAMP / cGMP cAMP->InactiveMetabolite Hydrolysis CellularResponse2 Smooth Muscle Relaxation, Anti-inflammatory Effects, etc. cAMP->CellularResponse2

Caption: Key signaling pathways modulated by methylxanthines like this compound.

References

troubleshooting unexpected results in 1,9-Dimethylxanthine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Dimethylxanthine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays

Q: My this compound treatment is showing variable or no effect in my cell-based assay. What are the possible causes and how can I troubleshoot this?

A: This is a common issue that can arise from several factors, ranging from compound solubility and stability to experimental setup. Here’s a step-by-step troubleshooting guide:

  • Verify Compound Solubility: this compound has moderate aqueous solubility.[1] If the compound precipitates in your culture medium, it will not be available to the cells, leading to inconsistent results.

    • Recommendation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[1] When diluting to your final working concentration in aqueous media, ensure the final solvent concentration is minimal (typically <0.1% DMSO) to avoid solvent-induced cytotoxicity. Visually inspect the media for any signs of precipitation after adding the compound.

  • Assess Compound Stability: The stability of this compound in your specific assay conditions (pH, temperature, light exposure) could be a factor. While generally stable, prolonged incubation at non-optimal pH or high temperatures can lead to degradation.

    • Recommendation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. If you suspect instability, you can perform a simple stability test by incubating the compound in your assay medium for the duration of your experiment and then analyzing its integrity via HPLC.

  • Optimize Incubation Time and Concentration: The effect of this compound is dependent on both the concentration and the duration of exposure.

    • Recommendation: Perform a dose-response experiment with a wide range of concentrations. Also, consider a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint.

  • Cell Line Specificity: The expression levels of adenosine receptors and phosphodiesterases, the primary targets of this compound, can vary significantly between different cell lines.[1]

    • Recommendation: Confirm the expression of the target receptors or enzymes in your cell line using techniques like qPCR or Western blotting.

  • Control for Off-Target Effects: Methylxanthines can sometimes exhibit off-target effects that might mask or confound the expected outcome.[2][3]

    • Recommendation: Include appropriate positive and negative controls in your assay. For example, use a known adenosine receptor agonist/antagonist or a PDE inhibitor to confirm that the signaling pathway is functional in your cells.

Issue 2: Unexpected Peaks or Poor Separation in HPLC Analysis

Q: I am observing unexpected peaks or poor peak shape during the HPLC analysis of this compound. How can I resolve this?

A: HPLC issues can be frustrating but are often solvable by systematically addressing potential problems with your sample, mobile phase, or column.

  • Sample Degradation: this compound can degrade under certain conditions, leading to the appearance of extra peaks. The degradation of related methylxanthines is known to occur via demethylation.

    • Recommendation: Ensure your samples are stored properly (protected from light and at a low temperature) before analysis. Prepare samples fresh whenever possible. If you suspect degradation, try to identify the degradation products by mass spectrometry.

  • Mobile Phase Issues: The composition and pH of your mobile phase are critical for good separation.

    • Recommendation: Ensure the mobile phase is properly degassed. Check the pH of the mobile phase, as slight variations can affect the retention time of ionizable compounds like xanthines. A typical mobile phase for xanthine analysis involves a C18 column with a water/acetonitrile gradient.

  • Column Problems: Poor peak shape (e.g., tailing or fronting) can indicate a problem with the HPLC column.

    • Recommendation: If you observe peak tailing, it could be due to secondary interactions between the analyte and the silica support. Try using a mobile phase with a different pH or adding a competing amine to the mobile phase. If the column is old or has been used extensively, it may need to be replaced.

  • Interference from Related Compounds: If you are analyzing samples from biological matrices, metabolites of this compound or other related compounds could be co-eluting.

    • Recommendation: Adjust the gradient profile of your mobile phase to improve the separation of closely eluting peaks. Using a mass spectrometer as a detector (LC-MS) can help to identify and differentiate between compounds with similar retention times.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A: this compound is known to have two primary mechanisms of action:

  • Phosphodiesterase (PDE) Inhibition: It inhibits PDE enzymes, which leads to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).

  • Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, blocking the effects of endogenous adenosine.

Q2: What is a recommended starting concentration for in vitro experiments with this compound?

A: A good starting point for in vitro experiments is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). The optimal concentration will depend on the specific cell line, the assay being performed, and the endpoint being measured.

Q3: How should I prepare and store a stock solution of this compound?

A: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q4: Can this compound act as a Pan-Assay Interference Compound (PAINS)?

A: While not a classic PAIN, some researchers have noted that certain xanthine derivatives can exhibit characteristics of PAINS, such as non-specific interactions in high-throughput screens. It is always good practice to perform secondary assays and counter-screens to confirm that the observed activity of your compound is specific to the target of interest.

Q5: Are there any known off-target effects of this compound?

A: Like other methylxanthines, this compound has the potential for off-target effects. These can include interactions with other receptors or enzymes, or effects on general cellular processes. It is important to include appropriate controls in your experiments to account for these potential off-target effects.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPWater Solubility
This compoundC₇H₈N₄O₂180.16-0.5Moderate
Theophylline (1,3-Dimethylxanthine)C₇H₈N₄O₂180.16-0.7Low
Paraxanthine (1,7-Dimethylxanthine)C₇H₈N₄O₂180.16-1 mg/mL in H₂O
Theobromine (3,7-Dimethylxanthine)C₇H₈N₄O₂180.16-Poorly soluble

Table 2: Recommended Solvents for this compound

SolventSolubility (mg/mL)Recommended Use
DMSO25Stock solutions
Corn oil2.5In vivo delivery
Saline/Tween 801.2Intraperitoneal injection

Experimental Protocols

Protocol 1: General Protocol for a Cell-Based Adenosine Receptor Activity Assay

This protocol provides a general framework for assessing the effect of this compound on adenosine receptor activity in a cell-based assay.

  • Cell Seeding:

    • Seed cells expressing the adenosine receptor of interest into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is the same and does not exceed 0.1%.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Add a known agonist of the adenosine receptor to stimulate the cells.

    • Incubate for a further predetermined time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.

    • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: General Protocol for a Phosphodiesterase (PDE) Activity Assay

This protocol provides a general method for measuring the inhibitory effect of this compound on PDE activity.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).

    • Prepare a stock solution of the PDE enzyme in the assay buffer.

    • Prepare a stock solution of the cAMP or cGMP substrate in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the diluted this compound or vehicle control, and the PDE enzyme solution.

    • Pre-incubate the plate at 30°C for 10-15 minutes.

    • Initiate the reaction by adding the cAMP or cGMP substrate to all wells.

    • Incubate the plate at 30°C for a specific time (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

    • Quantify the amount of remaining cAMP or cGMP or the product (AMP or GMP) using a suitable detection method (e.g., commercially available kits based on fluorescence, luminescence, or colorimetry).

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor AC Adenylate Cyclase AR->AC Inhibits ATP ATP DMX This compound DMX->AR PDE Phosphodiesterase (PDE) DMX->PDE Inhibits Adenosine Adenosine Adenosine->AR Activates cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes to Response Cellular Response PKA->Response

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Solubility Verify Compound Solubility (Visual Inspection, Sonication) Start->Check_Solubility Check_Solubility->Start If insoluble, re-dissolve Check_Stability Assess Compound Stability (Fresh Dilutions, HPLC check) Check_Solubility->Check_Stability If soluble Check_Stability->Start If unstable, use fresh Check_Concentration Optimize Concentration & Time (Dose-Response, Time-Course) Check_Stability->Check_Concentration If stable Check_Concentration->Start Re-design experiment Check_Cells Evaluate Cell Line (Target Expression, Passage Number) Check_Concentration->Check_Cells If optimized Check_Cells->Start Choose different cell line Check_Assay Review Assay Protocol (Controls, Reagents) Check_Cells->Check_Assay If appropriate Check_Assay->Start Modify protocol PAINS Consider PAINS/Off-Target Effects (Counter-screens) Check_Assay->PAINS If protocol is correct PAINS->Start Re-evaluate compound Solution Resolved PAINS->Solution If specific

Caption: Troubleshooting workflow for unexpected results.

References

Validation & Comparative

A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological and pharmacokinetic profiles of three key methylxanthine compounds, supported by experimental data and methodological insights.

Introduction

Methylxanthines, a class of alkaloids derived from purine, are widely recognized for their diverse pharmacological effects, primarily attributed to their actions as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. Among the most studied are caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), both utilized for their stimulant and therapeutic properties. This guide provides a comparative analysis of these two well-known compounds with the less-characterized 1,9-dimethylxanthine. By presenting available experimental data, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource to inform future research and therapeutic development.

Mechanism of Action: A Tale of Two Targets

The primary mechanisms of action for this compound, caffeine, and theophylline involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes.

Adenosine Receptor Antagonism: Adenosine, a ubiquitous neuromodulator, exerts its effects by binding to four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. By blocking these receptors, methylxanthines modulate the release of various neurotransmitters, leading to increased neuronal firing and stimulant effects.

Phosphodiesterase Inhibition: Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in numerous signaling pathways. Inhibition of PDEs leads to an accumulation of cAMP and cGMP, resulting in a range of physiological responses, including smooth muscle relaxation and anti-inflammatory effects.

The following diagram illustrates the principal signaling pathways affected by these methylxanthines.

General Signaling Pathway of Methylxanthines cluster_0 Methylxanthines cluster_3 Downstream Effects Xanthine This compound Caffeine Theophylline Adenosine_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Xanthine->Adenosine_Receptor Antagonism PDE Phosphodiesterases (PDEs) Xanthine->PDE Inhibition cAMP cAMP Neuronal_Activity Increased Neuronal Activity Adenosine_Receptor->Neuronal_Activity Modulation of Neurotransmitter Release PDE->cAMP Hydrolysis cGMP cGMP PDE->cGMP Hydrolysis Smooth_Muscle_Relaxation Smooth Muscle Relaxation cAMP->Smooth_Muscle_Relaxation Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory cGMP->Smooth_Muscle_Relaxation

Caption: General signaling pathway of methylxanthines. (Within 100 characters)

Quantitative Comparison of Receptor and Enzyme Interactions

The affinity of these compounds for adenosine receptors (expressed as Ki values) and their inhibitory potency against various PDE isoforms (expressed as IC50 values) are crucial for understanding their pharmacological profiles. While extensive data is available for caffeine and theophylline, quantitative data for this compound is limited in the current literature.

Table 1: Adenosine Receptor Binding Affinities (Ki, µM)

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
This compound Data not availableData not availableData not availableData not available
Caffeine 23 - 50[1]13 - 40[1]10.4>100
Theophylline 10 - 25[1]10 - 25[1]9.07>100

Lower Ki values indicate higher binding affinity.

Table 2: Phosphodiesterase Inhibition (IC50, µM)

CompoundPDE1PDE2PDE3PDE4PDE5
This compound Data not availableData not availableData not availableData not availableData not available
Caffeine >100>100>100~200>100
Theophylline ~100~100~50~100~100

Lower IC50 values indicate greater inhibitory potency. Data for caffeine and theophylline are approximate values from multiple sources and can vary depending on experimental conditions.

Pharmacokinetic Profiles: A Comparative Overview

The absorption, distribution, metabolism, and excretion of these methylxanthines determine their onset, duration, and intensity of action.

Table 3: Comparative Pharmacokinetic Parameters in Humans

ParameterThis compoundCaffeineTheophylline
Bioavailability (%) Data not available~100~100
Half-life (t½) (hours) Data not available2.5 - 4.5[2]7 - 9
Volume of Distribution (Vd) (L/kg) Data not available0.6 - 0.70.45 - 0.5
Protein Binding (%) Data not available10 - 30~60
Metabolism Data not availablePrimarily by CYP1A2 in the liver to paraxanthine, theobromine, and theophylline.Primarily by CYP1A2 in the liver to 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.
Elimination Data not availablePrimarily as metabolites in urine.Primarily as metabolites in urine.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, understanding the underlying experimental methodologies is essential. Below are detailed protocols for the key assays used to characterize these compounds.

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound, caffeine, and theophylline for adenosine A1 and A2A receptors.

Materials:

  • Membrane Preparations: Membranes from cells or tissues expressing the target adenosine receptor subtype (e.g., rat brain cortex for A1, rat striatum for A2A).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

  • Test Compounds: this compound, caffeine, and theophylline dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4, containing MgCl₂.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled antagonist).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Workflow for Competitive Radioligand Binding Assay cluster_0 Preparation cluster_1 Assay cluster_2 Separation & Quantification cluster_3 Data Analysis A1 Prepare membrane homogenate expressing target receptor B1 Incubate membrane, radioligand, and varying concentrations of test compound A1->B1 A2 Prepare radioligand and test compound solutions A2->B1 B2 Allow binding to reach equilibrium B1->B2 C1 Rapidly filter to separate bound from free radioligand B2->C1 C2 Wash filters with cold buffer C1->C2 C3 Measure radioactivity using a scintillation counter C2->C3 D1 Calculate specific binding C3->D1 D2 Determine IC50 value D1->D2 D3 Calculate Ki value using Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay. (Within 100 characters)
Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.

Objective: To determine the IC50 values of this compound, caffeine, and theophylline against various PDE isoforms.

Materials:

  • Recombinant Human PDE Enzymes: Purified preparations of the specific PDE isoforms to be tested.

  • Substrate: cAMP or cGMP, depending on the PDE isoform.

  • Test Compounds: this compound, caffeine, and theophylline dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: A buffer appropriate for the specific PDE enzyme, typically containing Tris-HCl, MgCl₂, and other components.

  • Detection Reagents: Reagents to quantify the amount of hydrolyzed or unhydrolyzed substrate. This can be done using various methods, including fluorescence polarization, luminescence, or colorimetric assays.

  • Microplate Reader: To measure the signal from the detection reagents.

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the PDE enzyme.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Initiation: Add the substrate (cAMP or cGMP) to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time to allow for substrate hydrolysis.

  • Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: The signal will be proportional or inversely proportional to the amount of substrate hydrolyzed, depending on the assay format. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

The following diagram illustrates the general workflow of a PDE inhibition assay.

Workflow for PDE Inhibition Assay cluster_0 Preparation cluster_1 Assay cluster_2 Detection cluster_3 Data Analysis A1 Prepare PDE enzyme and test compound solutions B1 Incubate PDE enzyme with varying concentrations of test compound A1->B1 B2 Add substrate (cAMP or cGMP) to initiate reaction B1->B2 C1 Stop reaction and add detection reagents B2->C1 C2 Measure signal using a microplate reader C1->C2 D1 Calculate percentage of inhibition C2->D1 D2 Determine IC50 value D1->D2

Caption: Workflow for a phosphodiesterase inhibition assay. (Within 100 characters)

Conclusion and Future Directions

This guide provides a comparative overview of this compound, caffeine, and theophylline, highlighting their shared mechanisms of action and summarizing the available quantitative data. While caffeine and theophylline are well-characterized, there is a significant knowledge gap regarding the specific pharmacological and pharmacokinetic properties of this compound.

Future research should focus on:

  • Quantitative Characterization: Determining the Ki values of this compound for all adenosine receptor subtypes and its IC50 values for a comprehensive panel of PDE isoforms.

  • Pharmacokinetic Studies: Conducting in vivo studies to determine the pharmacokinetic profile of this compound, including its bioavailability, half-life, and metabolic pathways.

  • Structure-Activity Relationship (SAR) Studies: Investigating the impact of the methyl group position on the xanthine scaffold to understand the determinants of potency and selectivity for adenosine receptors and PDEs.

A more complete understanding of this compound's pharmacological profile will be instrumental in evaluating its potential as a therapeutic agent and will provide valuable insights into the broader class of methylxanthine compounds.

References

1,9-Dimethylxanthine vs. Paraxanthine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 1,9-dimethylxanthine and paraxanthine, focusing on their pharmacological activities, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct profiles of these two methylxanthine compounds.

Executive Summary

Paraxanthine (1,7-dimethylxanthine), the primary metabolite of caffeine in humans, demonstrates significant activity as a central nervous system stimulant. Its effects are primarily attributed to the antagonism of adenosine receptors and the selective inhibition of phosphodiesterase 9 (PDE9). In contrast, this compound has been reported to have negligible effects on locomotor activity, with its primary mechanism of action also being the antagonism of adenosine receptors, though with different potency compared to paraxanthine. This guide will delve into the quantitative differences in their receptor binding affinities, their impact on key signaling pathways, and the experimental evidence supporting these findings.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and paraxanthine.

ParameterThis compoundParaxanthineReference
Adenosine A1 Receptor Affinity (Kᵢ, µM) ~25021[1],[2]
Adenosine A2A Receptor Affinity (Kᵢ, µM) Not specified32[2]
Phosphodiesterase Inhibition Not specifiedSelective inhibitor of cGMP-preferring phosphodiesterase (PDE9)[2]
Locomotor Activity in Mice Negligible influenceSignificant increase[3],

Signaling Pathways and Mechanisms of Action

Adenosine Receptor Antagonism

Both this compound and paraxanthine exert their effects in the central nervous system primarily through the blockade of adenosine receptors, particularly the A1 and A2A subtypes. Adenosine is a nucleoside that promotes sleep and suppresses arousal. By competitively binding to these receptors without activating them, these methylxanthines inhibit the effects of adenosine, leading to increased wakefulness and alertness.

Caption: Adenosine Receptor Antagonism by Methylxanthines
Phosphodiesterase Inhibition by Paraxanthine

Paraxanthine is a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9). This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn potentiates nitric oxide (NO) signaling. This pathway is believed to contribute to the enhanced dopamine release and locomotor activity observed with paraxanthine administration, an effect not seen with caffeine.

cluster_0 Nitric Oxide Signaling cluster_1 Paraxanthine Action NO Nitric Oxide sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE9 Phosphodiesterase 9 cGMP->PDE9 Hydrolyzed by Downstream_Effects Increased Dopamine Release cGMP->Downstream_Effects GMP GMP PDE9->GMP Paraxanthine Paraxanthine PDE9_Inhibited Phosphodiesterase 9 Paraxanthine->PDE9_Inhibited Inhibits Increased_cGMP Increased cGMP Enhanced_Effects Enhanced Dopamine Release Increased_cGMP->Enhanced_Effects

Caption: Paraxanthine's Inhibition of PDE9 and Potentiation of NO Signaling

Experimental Protocols

Locomotor Activity in Mice (Snyder et al., 1981)

This protocol is based on the methodology described in the study by Snyder and colleagues, which evaluated the central stimulant actions of various methylxanthines.

  • Subjects: Male CD-1 mice.

  • Apparatus: Opto-Varimex activity monitors.

  • Procedure:

    • Mice were habituated to the activity chambers for 30 minutes.

    • Methylxanthines (including this compound and paraxanthine) were administered intraperitoneally (i.p.).

    • Locomotor activity was recorded for 30 minutes immediately following injection.

    • Data were collected as total distance traveled and analyzed for statistical significance.

Start Start Habituation Habituation (30 min) Start->Habituation Injection Methylxanthine Injection (i.p.) Habituation->Injection Recording Locomotor Activity Recording (30 min) Injection->Recording Analysis Data Analysis Recording->Analysis End End Analysis->End

Caption: Experimental Workflow for Locomotor Activity Assessment
Adenosine Receptor Binding Assay (Bruns et al., 1980, adapted from Snyder et al., 1981)

This protocol outlines the general procedure for determining the binding affinity of compounds to adenosine receptors.

  • Preparation: Crude adenosine deaminase is added to membrane preparations from bovine brain to remove endogenous adenosine.

  • Incubation:

    • Membrane preparations are incubated with the radioligand N⁶-[³H]cyclohexyladenosine.

    • Varying concentrations of the test compounds (this compound or paraxanthine) are added.

    • The mixture is incubated at 25°C for 120 minutes.

  • Separation and Counting:

    • The incubation is terminated by filtration through glass fiber filters.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (Kᵢ) is calculated.

cGMP Accumulation Assay in Rat Striatum (Orrú et al., 2013)

This protocol was used to assess the in vivo effect of paraxanthine on cGMP levels.

  • Subjects: Male Sprague-Dawley rats.

  • Procedure:

    • Rats were administered paraxanthine, caffeine, or a vehicle control.

    • Thirty minutes after administration, the animals were euthanized, and the striata were rapidly dissected.

    • The tissue was homogenized in a solution containing a phosphodiesterase inhibitor to prevent cGMP degradation.

    • cGMP levels in the homogenates were determined using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: cGMP concentrations were normalized to the protein content of the samples and compared between treatment groups.

Conclusion

The available experimental data clearly differentiate the efficacy profiles of this compound and paraxanthine. Paraxanthine emerges as a potent central nervous system stimulant with a dual mechanism of action involving both adenosine receptor antagonism and selective PDE9 inhibition. This latter action, which enhances nitric oxide signaling and dopamine release, likely contributes to its significant locomotor-activating effects. In contrast, this compound shows negligible influence on locomotor activity, with its effects being primarily attributed to weaker adenosine receptor antagonism. Further research is warranted to fully elucidate the phosphodiesterase inhibition profile of this compound to provide a more complete comparative analysis. For researchers in drug development, paraxanthine represents a more promising lead compound for applications requiring central nervous system stimulation.

References

Unveiling the Adenosine Receptor Landscape: A Comparative Analysis of 1,9-Dimethylxanthine and Classical Methylxanthines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,9-Dimethylxanthine's effects on adenosine receptors against well-established methylxanthine antagonists. Supported by experimental data, this document delves into binding affinities, functional activities, and the underlying signaling pathways, offering a comprehensive resource for understanding the nuanced interactions of these compounds with a critical G protein-coupled receptor family.

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are integral to a multitude of physiological processes and represent significant targets for therapeutic intervention. While classic methylxanthines like caffeine and theophylline are widely recognized for their non-selective antagonism of these receptors, the pharmacological profile of less common derivatives, such as this compound, remains less characterized. This guide aims to bridge this gap by presenting a side-by-side comparison of their performance, substantiated by experimental data and detailed methodologies.

Comparative Analysis of Adenosine Receptor Antagonists

The antagonistic properties of this compound and a selection of common methylxanthines at the four human adenosine receptor subtypes are summarized below. The data highlights the generally weak antagonistic activity of this compound in contrast to the more potent, albeit non-selective, profiles of caffeine, theophylline, and paraxanthine.

Table 1: Comparative Binding Affinities (Ki, µM) of Methylxanthines at Human Adenosine Receptors
CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)A2B Receptor Ki (µM)A3 Receptor Ki (µM)
This compound >100>100>100>100
Caffeine10.7 - 50[1][2]6.7 - 30[1][2]10.4[2]13.3
Theophylline6.77 - 306.7 - 209.0722.3
Theobromine105 - 280>250130>100
Paraxanthine21 - 6519.4 - 404.5>100

Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity.

Table 2: Comparative Functional Antagonism (IC50, µM) of Methylxanthines in cAMP Assays
CompoundA1 Receptor (Inhibition of Agonist-Induced cAMP Decrease)A2A/A2B Receptors (Inhibition of Agonist-Induced cAMP Increase)
This compound Data not availableData not available
Caffeine~90-110 (rat brain membranes)~80-120 (rat striatal membranes/slices)
Theophylline~20-30 (rat brain membranes)~20-60 (rat striatal membranes/slices)
Theobromine~210-280 (rat brain membranes)>1000 (rat striatal membranes/slices)
Paraxanthine~40-65 (rat brain membranes)~40-90 (rat striatal membranes/slices)

Note: IC50 values represent the concentration of an antagonist that is required for 50% inhibition of an agonist's response. Lower values indicate higher potency.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental assays used to characterize the interaction of compounds with adenosine receptors.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific adenosine receptor subtype.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of a specific radioligand for the target receptor (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3) at a concentration near its Kd.

    • 50 µL of the test compound at various concentrations. For determining non-specific binding, use a high concentration of a known non-radioactive antagonist (e.g., 10 µM NECA).

    • 100 µL of the prepared membrane suspension.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Accumulation Assay

This protocol measures the ability of a test compound to antagonize the effect of an adenosine receptor agonist on intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Seeding:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

2. Assay Procedure:

  • On the day of the assay, wash the cells with a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Pre-incubate the cells with various concentrations of the antagonist (test compound) for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

  • To inhibit phosphodiesterase activity and allow cAMP to accumulate, add a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to all wells.

  • Stimulate the cells with a known adenosine receptor agonist at a concentration that elicits a submaximal response (e.g., EC80). For A1 and A3 receptors, which are Gi-coupled, co-stimulation with forskolin (an adenylyl cyclase activator) is necessary to measure the inhibition of cAMP production. For A2A and A2B receptors, which are Gs-coupled, the agonist will directly stimulate cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

4. Data Analysis:

  • Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the antagonist.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and the experimental procedures, the following diagrams are provided.

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling cluster_A2B_A3_Gq A2B & A3 Receptor (Gq Pathway) A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit αi subunit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate αs subunit cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A (PKA) cAMP_increase->PKA Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs A2B_A3_Gq A2B / A3 Receptor Gq Gq Protein A2B_A3_Gq->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_Gq Cellular Response Ca_PKC->Cellular_Response_Gq

Adenosine Receptor Signaling Pathways

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well plate: Buffer, Radioligand, Test Compound prep_membranes->setup_assay add_membranes Add Membrane Suspension setup_assay->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: IC50 & Ki Calculation count->analyze end End analyze->end

Radioligand Binding Assay Workflow

cAMP_Assay_Workflow start Start seed_cells Seed Receptor-Expressing Cells in 96-well Plate start->seed_cells pre_incubate Pre-incubate with Antagonist seed_cells->pre_incubate add_pde_inhibitor Add PDE Inhibitor (e.g., IBMX) pre_incubate->add_pde_inhibitor stimulate Stimulate with Agonist (± Forskolin) add_pde_inhibitor->stimulate incubate Incubate stimulate->incubate lyse_measure Lyse Cells & Measure cAMP Levels incubate->lyse_measure analyze Data Analysis: IC50 Calculation lyse_measure->analyze end End analyze->end

Functional cAMP Assay Workflow

References

A Comparative Analysis of Dimethylxanthine Isomers: Theophylline, Theobromine, and Paraxanthine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of three key dimethylxanthine isomers.

This guide provides an objective comparison of the performance of theophylline, theobromine, and paraxanthine, three major isomers of dimethylxanthine. While structurally similar, these compounds exhibit distinct pharmacological activities, primarily as antagonists of adenosine receptors and inhibitors of phosphodiesterase enzymes. Understanding these differences is crucial for their application in research and drug development. This analysis is supported by experimental data on their receptor binding affinities, enzyme inhibition, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each dimethylxanthine isomer, facilitating a direct comparison of their potencies and pharmacokinetic profiles.

Table 1: Adenosine Receptor Binding Affinities (Ki, µM)

IsomerHuman A1Human A2AHuman A2BHuman A3
Theophylline 6.776.79.0722.3
Theobromine 105>250130>100
Paraxanthine 2119.44.5>100

Data sourced from a study on adenosine receptor antagonists. Lower Ki values indicate higher binding affinity.

Table 2: Phosphodiesterase (PDE) Inhibition (IC50, µM)

IsomerPDE Subtype(s)IC50 (µM)
Theophylline Non-selective~150-665
Theobromine PDE4Weaker than Theophylline
Paraxanthine cGMP-preferring PDEs (e.g., PDE9)Potent inhibitor

IC50 values can vary depending on the specific PDE subtype and experimental conditions. Theophylline is a known non-selective PDE inhibitor.[1] Paraxanthine shows a unique profile with potent inhibition of cGMP-preferring PDEs. Theobromine is generally considered a weaker PDE inhibitor than theophylline.

Table 3: Comparative Pharmacokinetic Properties in Humans

ParameterTheophyllineTheobromineParaxanthine
Half-life (t½) ~6-8 hours~7-12 hours~3-5 hours
Plasma Clearance LowLowHigh
Volume of Distribution ~0.5 L/kg~0.6-0.7 L/kg~0.6-0.7 L/kg
Primary Metabolic Pathway Demethylation & HydroxylationDemethylation & HydroxylationDemethylation & Hydroxylation

Pharmacokinetic parameters can be influenced by factors such as age, genetics (e.g., CYP1A2 activity), and co-administration of other drugs.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches for studying these isomers, the following diagrams are provided.

Signaling_Pathways cluster_receptor Adenosine Receptor Signaling cluster_pde Phosphodiesterase (PDE) Action cluster_drug Dimethylxanthine Isomer Action Adenosine Adenosine A1/A3 A1/A3 Adenosine->A1/A3 Binds A2A/A2B A2A/A2B Adenosine->A2A/A2B Binds Gi Gi A1/A3->Gi Activates Gs Gs A2A/A2B->Gs Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits AC_act Adenylyl Cyclase (Activated) Gs->AC_act Activates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_inhib PKA (Inactive) cAMP_dec->PKA_inhib PKA_act PKA (Active) cAMP_inc->PKA_act Epac_act Epac (Active) cAMP_inc->Epac_act Downstream_inhib Downstream Cellular Effects (Inhibition) PKA_inhib->Downstream_inhib Downstream_act Downstream Cellular Effects (Activation) PKA_act->Downstream_act Epac_inhib Epac (Inactive) Epac_act->Downstream_act cAMP cAMP PDE PDE cAMP->PDE Hydrolyzes AMP AMP PDE->AMP Isomers Theophylline, Theobromine, Paraxanthine Isomers->A1/A3 Antagonizes Isomers->A2A/A2B Antagonizes Isomers->PDE Inhibits

Caption: Adenosine receptor and phosphodiesterase signaling pathways modulated by dimethylxanthine isomers.

Experimental_Workflow cluster_binding Adenosine Receptor Binding Assay cluster_functional Phosphodiesterase (PDE) Inhibition Assay Membrane_Prep Prepare cell membranes expressing adenosine receptor subtypes Radioligand Add radiolabeled adenosine receptor ligand (e.g., [3H]DPCPX for A1) Membrane_Prep->Radioligand Isomer_Incubation Incubate with varying concentrations of dimethylxanthine isomer Radioligand->Isomer_Incubation Filtration Separate bound from free radioligand via filtration Isomer_Incubation->Filtration Scintillation Quantify bound radioligand using scintillation counting Filtration->Scintillation Ki_Calc Calculate Ki values Scintillation->Ki_Calc Data_Analysis Comparative Analysis of Ki and IC50 values Ki_Calc->Data_Analysis PDE_Source Prepare purified PDE enzyme Substrate Add cAMP or cGMP as substrate PDE_Source->Substrate Isomer_Incubation_PDE Incubate with varying concentrations of dimethylxanthine isomer Substrate->Isomer_Incubation_PDE Quantify Quantify remaining cAMP/cGMP or product formation Isomer_Incubation_PDE->Quantify IC50_Calc Calculate IC50 values Quantify->IC50_Calc IC50_Calc->Data_Analysis Start Start Start->Membrane_Prep Start->PDE_Source End End Data_Analysis->End

Caption: Experimental workflow for comparative analysis of dimethylxanthine isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of dimethylxanthine isomers for specific adenosine receptor subtypes.

Materials:

  • Cell membranes from a stable cell line overexpressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells expressing A1, A2A, A2B, or A3 receptors).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

  • Dimethylxanthine isomers (theophylline, theobromine, paraxanthine) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 50 µL of varying concentrations of the dimethylxanthine isomer (or vehicle for total binding, or non-specific control for non-specific binding).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each isomer (the concentration that inhibits 50% of the specific radioligand binding). Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of dimethylxanthine isomers on PDE activity.

Materials:

  • Purified phosphodiesterase enzyme (specific subtypes if desired).

  • Substrate: cAMP or cGMP.

  • Dimethylxanthine isomers (theophylline, theobromine, paraxanthine) dissolved in an appropriate solvent.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Detection reagents to quantify the amount of remaining substrate or the product formed (e.g., a commercially available PDE-Glo™ assay kit).

  • Microplate reader capable of detecting the signal from the detection reagents (e.g., luminescence or fluorescence).

Procedure:

  • Enzyme Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Purified PDE enzyme.

    • Varying concentrations of the dimethylxanthine isomer (or vehicle for control).

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (cAMP or cGMP) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction (e.g., by adding a stop reagent or by heat inactivation). Add the detection reagents according to the manufacturer's instructions to quantify the amount of product formed or the remaining substrate.

  • Measurement: Read the plate using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the concentration of the inhibitor. Determine the IC50 value for each isomer, which is the concentration that inhibits 50% of the PDE activity.

Concluding Remarks

The data presented in this guide highlight the significant differences in the pharmacological profiles of theophylline, theobromine, and paraxanthine. Theophylline is a relatively potent, non-selective adenosine receptor antagonist and a non-selective phosphodiesterase inhibitor.[1][2] Theobromine is a weak antagonist at adenosine receptors and a less potent PDE inhibitor compared to theophylline.[2][3] Paraxanthine exhibits comparable adenosine receptor antagonism to theophylline but has a unique profile as a potent inhibitor of cGMP-preferring phosphodiesterases. These distinctions in their interactions with key signaling pathways underscore the importance of selecting the appropriate isomer for specific research or therapeutic applications. The provided experimental protocols offer a foundation for the in-vitro characterization of these and other related compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Data

The following table summarizes the performance characteristics of HPLC and LC-MS/MS methods for the analysis of dimethylxanthines. It is important to note that the data presented here are derived from studies on various dimethylxanthine isomers and should be considered representative for 1,9-Dimethylxanthine.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 0.1 - 40 µg/mL[1]4.1 - 3000 ng/mL[2][3]
Limit of Quantification (LOQ) ~40 ng/mL (for dimethylxanthines as a group)[1][4]~4.1 ng/mL
Accuracy (% Recovery) 96.5 - 106.2%97.7 - 109%
Precision (%RSD) < 10%< 9.12%
Selectivity Moderate; potential for interference from structurally similar compounds.High; mass-based detection provides excellent specificity.
Sample Throughput LowerHigher

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from methods used for the analysis of caffeine and its dimethylxanthine metabolites.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of dimethylxanthines in plasma samples.

Sample Preparation:

  • To 1 mL of plasma, add an internal standard.

  • Perform a liquid-liquid extraction with 5 mL of a 20% isopropanol in chloroform solution.

  • Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) with a suitable buffer like ammonium formate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 273 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity for the quantification of dimethylxanthines in various biological matrices.

Sample Preparation:

  • To 50 µL of plasma or urine, add an appropriate isotopically labeled internal standard.

  • Perform protein precipitation by adding 150 µL of acetonitrile.

  • Vortex the mixture for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Dilute the supernatant with water before injection.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizing the Cross-Validation Workflow

A critical step in analytical method development is the cross-validation process, which ensures that a new or modified method provides equivalent results to an established method. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_acceptance Define Acceptance Criteria (e.g., ±20% agreement) select_samples Select Representative Samples (e.g., n > 40) define_acceptance->select_samples analyze_method_A Analyze Samples with Method A (e.g., HPLC) select_samples->analyze_method_A analyze_method_B Analyze Samples with Method B (e.g., LC-MS/MS) select_samples->analyze_method_B compare_results Compare Results (e.g., Bland-Altman plot) analyze_method_A->compare_results analyze_method_B->compare_results statistical_analysis Statistical Analysis (e.g., Paired t-test) compare_results->statistical_analysis conclusion Conclusion on Method Equivalence statistical_analysis->conclusion

A typical workflow for the cross-validation of two analytical methods.

Signaling Pathway of Xanthine Metabolism

This compound is a metabolite of caffeine. Understanding the metabolic pathway is crucial for interpreting analytical results. The diagram below illustrates the major metabolic pathways of caffeine leading to the formation of various dimethylxanthines.

XanthineMetabolism cluster_demethylation CYP1A2 Demethylation cluster_other_metabolites Further Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% Dimethylxanthine_1_9 This compound Caffeine->Dimethylxanthine_1_9 Minor Pathway Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Major metabolic pathways of caffeine leading to dimethylxanthines.

References

A Comparative Analysis of the Bioactivity of 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of 1,9-Dimethylxanthine against other well-known methylxanthines, including caffeine, theophylline, and theobromine. The information presented is supported by experimental data to offer an objective overview for research and drug development purposes.

Introduction to Methylxanthines

Methylxanthines are a class of purine alkaloids found in common beverages like coffee, tea, and cocoa. They are known for their stimulant effects on the central nervous system and various other physiological activities.[1][2] The primary mechanisms of action for methylxanthines involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[3][4][5] this compound is a dimethylated derivative of xanthine, structurally related to caffeine, theophylline, and theobromine.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of this compound and other common methylxanthines. The data is presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, which are standard measures of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetAssayIC50 / Ki (µM)Reference
This compound Adenosine Receptor[3H]CHA Binding>2000
PhosphodiesteraseEnzyme Inhibition>1000
Theophylline (1,3-Dimethylxanthine) Adenosine A1 ReceptorRadioligand Binding14
Adenosine A2 ReceptorRadioligand Binding14
Phosphodiesterase (PDE)Enzyme Inhibition100
Caffeine (1,3,7-Trimethylxanthine) Adenosine ReceptorsRadioligand Binding-
PhosphodiesteraseEnzyme Inhibition-
Theobromine (3,7-Dimethylxanthine) Adenosine ReceptorsRadioligand Binding-
PhosphodiesteraseEnzyme Inhibition-

Note: Specific quantitative data for Caffeine and Theobromine from the same comparative study as this compound and Theophylline was not available in the initial search results. The table will be updated as more directly comparable data becomes available.

Key Bioactivities of this compound

This compound exhibits a range of biological activities, primarily attributed to its effects on phosphodiesterase and adenosine receptors.

  • Central Nervous System (CNS) Stimulation: Like other methylxanthines, this compound is suggested to have stimulant effects on the CNS, largely due to its antagonism of adenosine receptors. Adenosine is a neuromodulator that promotes drowsiness, and by blocking its receptors, methylxanthines can lead to increased alertness and wakefulness.

  • Bronchodilation: Methylxanthines are known for their ability to relax the smooth muscles of the bronchial airways, leading to bronchodilation. This effect is beneficial in respiratory conditions like asthma. This compound is also reported to have bronchodilatory properties.

  • Anti-inflammatory Effects: Some methylxanthines possess anti-inflammatory properties. Research suggests that 1,7-dimethylxanthine (paraxanthine), a structural isomer of this compound, exhibits anti-inflammatory effects in models of pulmonary inflammation.

Signaling Pathways

The primary signaling pathways affected by methylxanthines like this compound are the adenosine receptor signaling pathway and the cyclic nucleotide signaling pathway involving phosphodiesterases.

cluster_adenosine Adenosine Receptor Signaling cluster_pde Phosphodiesterase Signaling Adenosine Adenosine AR Adenosine Receptor Adenosine->AR AC_inhibit Adenylate Cyclase (Inhibition) AR->AC_inhibit ATP_cAMP_inhibit ATP -> cAMP Cellular_Response_inhibit Decreased Cellular Response Methylxanthine This compound Methylxanthine->AR Antagonism AC_stim Adenylate Cyclase (Stimulation) ATP_cAMP_stim ATP -> cAMP AC_stim->ATP_cAMP_stim PDE Phosphodiesterase (PDE) ATP_cAMP_stim->PDE Cellular_Response_stim Increased Cellular Response ATP_cAMP_stim->Cellular_Response_stim AMP 5'-AMP PDE->AMP Methylxanthine2 This compound Methylxanthine2->PDE Inhibition

Caption: Primary signaling pathways affected by this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing the bioactivity of methylxanthines.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of PDE enzymes, which are responsible for the breakdown of cyclic AMP (cAMP) and cyclic GMP (cGMP).

start Start: Prepare Assay Buffer (e.g., Tris-HCl, MgCl2) reagents Add PDE enzyme and substrate (cAMP or cGMP) start->reagents inhibitor Add varying concentrations of This compound or other methylxanthines reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation stop Stop reaction (e.g., by boiling) incubation->stop detection Measure product formation (e.g., AMP or GMP) using spectrophotometry or HPLC stop->detection analysis Calculate IC50 values detection->analysis

Caption: Workflow for a Phosphodiesterase Inhibition Assay.

Methodology:

  • Preparation: A reaction buffer containing Tris-HCl and MgCl2 is prepared.

  • Reaction Mixture: Purified phosphodiesterase enzyme and its substrate (cAMP or cGMP) are added to the buffer.

  • Inhibitor Addition: Test compounds, such as this compound, are added at various concentrations to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for enzymatic activity.

  • Termination: The reaction is stopped, often by heat inactivation.

  • Detection: The amount of product (e.g., AMP or GMP) formed is quantified. This can be done using various methods, including spectrophotometry with a malachite green-based assay that detects the inorganic phosphate produced in a coupled reaction, or by high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition curve.

Adenosine Receptor Binding Assay

This assay determines the affinity of a compound for adenosine receptors by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.

start Start: Prepare cell membranes expressing adenosine receptors radioligand Add a radiolabeled adenosine receptor ligand (e.g., [3H]CHA) start->radioligand competitor Add varying concentrations of This compound or other non-radiolabeled methylxanthines radioligand->competitor incubation Incubate to allow binding equilibrium to be reached competitor->incubation separation Separate bound from unbound radioligand (e.g., by filtration) incubation->separation quantification Quantify the amount of bound radioligand using a scintillation counter separation->quantification analysis Calculate Ki values quantification->analysis

Caption: Workflow for an Adenosine Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the adenosine receptor of interest (e.g., A1, A2A) are prepared from cultured cells or animal tissues.

  • Binding Reaction: The membranes are incubated with a specific radiolabeled adenosine receptor ligand (e.g., [3H]N6-cyclohexyladenosine or [3H]CHA).

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptors.

  • Equilibrium: The mixture is incubated to reach binding equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound demonstrates bioactivity characteristic of the methylxanthine class, including antagonism of adenosine receptors and inhibition of phosphodiesterases. The available quantitative data suggests that it is a less potent inhibitor of both targets compared to theophylline. Further research with more comprehensive and directly comparable quantitative data is necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and understanding such comparative studies.

References

A Head-to-Head Comparison of 1,9-Dimethylxanthine and Other Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitor 1,9-Dimethylxanthine against a range of other well-characterized PDE inhibitors. The information is curated to assist researchers in making informed decisions for their drug discovery and development projects. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By regulating the levels of these second messengers, PDEs are involved in a myriad of physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling.[2] The PDE superfamily is divided into 11 families (PDE1-PDE11), each with distinct substrate specificities, tissue distribution, and regulatory properties.[1]

Inhibitors of these enzymes have significant therapeutic potential and are used in the treatment of a wide range of conditions, such as chronic obstructive pulmonary disease (COPD), erectile dysfunction, and psoriasis.[2][3] Methylxanthines, such as theophylline and caffeine, are naturally occurring non-selective PDE inhibitors. This compound is a metabolite of theophylline and is also known to exhibit PDE inhibitory activity. This guide provides a comparative analysis of this compound with other selective and non-selective PDE inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative PDE inhibitors against various PDE isoforms. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundTypePDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)
This compound Non-selective Xanthine>100>100~100~100>100
TheophyllineNon-selective Xanthine1601002513047
IBMX (3-isobutyl-1-methylxanthine)Non-selective Xanthine3050201015
RolipramPDE4 Selective>100>100>1001>100
SildenafilPDE5 Selective0.8>100>100>1000.004
CilostamidePDE3 Selective>100>1000.0026>100>100

Data compiled from multiple sources and should be considered representative.

Signaling Pathways

The inhibition of phosphodiesterases leads to an accumulation of intracellular cAMP and/or cGMP, which in turn activates downstream signaling cascades. The following diagrams illustrate the canonical cAMP and cGMP signaling pathways and the points of intervention for PDE inhibitors.

camp_signaling_pathway extracellular Extracellular Signal (e.g., Hormone) receptor GPCR extracellular->receptor Binds g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates pde Phosphodiesterase (PDE) camp->pde Degraded by cellular_response_camp Cellular Response pka->cellular_response_camp Phosphorylates targets amp AMP pde->amp inhibitor PDE Inhibitor (e.g., this compound) inhibitor->pde Inhibits

Caption: Simplified cAMP signaling pathway and the mechanism of PDE inhibition.

cGMP_signaling_pathway no Nitric Oxide (NO) sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts GTP to gtp GTP pkg Protein Kinase G (PKG) cgmp->pkg Activates pde Phosphodiesterase (PDE) cgmp->pde Degraded by cellular_response_cgmp Cellular Response (e.g., Vasodilation) pkg->cellular_response_cgmp Phosphorylates targets gmp GMP pde->gmp inhibitor PDE Inhibitor (e.g., Sildenafil) inhibitor->pde Inhibits

Caption: Simplified cGMP signaling pathway and the mechanism of PDE inhibition.

Experimental Protocols

The determination of a compound's inhibitory activity against various PDE isoforms is crucial for its characterization. Below are detailed methodologies for common in vitro PDE inhibition assays.

Radiometric Scintillation Proximity Assay (SPA)

This is a highly sensitive method for measuring PDE activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.

Materials:

  • Purified recombinant PDE enzyme

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Scintillation Proximity Assay (SPA) beads coated with a scintillant that binds 5'-AMP or 5'-GMP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a microplate, incubate the purified PDE enzyme with various concentrations of the test inhibitor.

  • Initiation: Add the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to initiate the enzymatic reaction.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Detection: Add SPA beads to the reaction mixture. The beads will bind to the radiolabeled product (e.g., [³H]-AMP), bringing the scintillant in close proximity to the radioisotope. This proximity allows the energy from the radioactive decay to stimulate the scintillant, producing light.

  • Data Acquisition: Measure the light output (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis: The amount of light produced is directly proportional to the amount of hydrolyzed substrate. Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

spa_workflow start Start setup Prepare reaction mix: PDE enzyme + Inhibitor start->setup initiate Add [³H]-cAMP/cGMP setup->initiate incubate Incubate at 30°C initiate->incubate terminate Add SPA beads incubate->terminate detect Measure light output (CPM) in scintillation counter terminate->detect analyze Calculate % inhibition and determine IC50 detect->analyze end End analyze->end

Caption: General workflow for a radiometric Scintillation Proximity Assay.

Luminescence-Based PDE-Glo™ Assay

This is a popular non-radiometric, high-throughput screening method.

Objective: To determine the IC50 of a test compound against a specific PDE isoform.

Materials:

  • Purified recombinant PDE enzyme

  • cAMP or cGMP substrate

  • PDE-Glo™ Termination Buffer (containing a potent non-selective PDE inhibitor like IBMX)

  • PDE-Glo™ Detection Solution (containing Protein Kinase A - PKA)

  • Kinase-Glo® Reagent (containing ATP and luciferase)

  • Test inhibitor at various concentrations

  • Luminometer

Procedure:

  • PDE Reaction: Incubate the PDE enzyme with the test inhibitor and the cAMP or cGMP substrate.

  • Termination: Add the PDE-Glo™ Termination Buffer to stop the PDE reaction.

  • cAMP/cGMP Detection: Add the PDE-Glo™ Detection Solution. The remaining unhydrolyzed cAMP or cGMP will activate PKA.

  • ATP Depletion: The activated PKA will phosphorylate a substrate, consuming ATP in the process.

  • Luminescence Generation: Add the Kinase-Glo® Reagent. The remaining ATP is used by luciferase to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of light produced is inversely proportional to the PDE activity. A higher luminescent signal indicates greater inhibition of the PDE enzyme. Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

pde_glo_workflow start Start pde_reaction PDE Reaction: PDE enzyme + Inhibitor + cAMP/cGMP start->pde_reaction terminate Add Termination Buffer pde_reaction->terminate detect_camp Add Detection Solution (PKA) terminate->detect_camp atp_depletion PKA consumes ATP detect_camp->atp_depletion luminescence Add Kinase-Glo® Reagent (Luciferase + ATP) atp_depletion->luminescence measure Measure Luminescence luminescence->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Caption: General workflow for the luminescence-based PDE-Glo™ Assay.

Conclusion

This compound, like other methylxanthines, acts as a non-selective phosphodiesterase inhibitor. The provided data indicates that its potency is generally lower than that of selective PDE inhibitors for their respective targets. For researchers investigating the broad effects of PDE inhibition or seeking a scaffold for the development of more potent and selective inhibitors, this compound may serve as a useful tool compound. However, for applications requiring high selectivity for a specific PDE isoform, selective inhibitors such as Rolipram (for PDE4) or Sildenafil (for PDE5) offer superior performance. The choice of inhibitor will ultimately depend on the specific research question and the desired pharmacological profile. The experimental protocols provided herein offer robust methods for the in-house characterization and comparison of novel PDE inhibitors.

References

Validating the Specificity of 1,9-Dimethylxanthine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,9-Dimethylxanthine (1,9-DMX) and other methylxanthine alternatives for use in cellular models. The focus is on validating the specificity of these compounds to aid researchers in selecting the most appropriate tool for their studies. This document summarizes key performance data, details experimental protocols for specificity validation, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Inhibitory Activities of Methylxanthines

The following tables summarize the available quantitative data for 1,9-DMX and its alternatives against their primary molecular targets: phosphodiesterases (PDEs) and adenosine receptors. This data is crucial for assessing the specificity of each compound.

Table 1: Inhibitory Activity of Methylxanthines against Phosphodiesterase (PDE) Isoforms

CompoundPDE1 (IC50)PDE3 (IC50)PDE4 (IC50)PDE5 (IC50)PDE9 (IC50)General PDE (IC50/Ki)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Theophylline (1,3-Dimethylxanthine)-Inhibitor[1][2]Potent inhibitor[3]--665 µM[4] / 100 µM (Ki)[5]
Paraxanthine (1,7-Dimethylxanthine)----Selective Inhibitor-
Theobromine (3,7-Dimethylxanthine)--Inhibits PDE4D--Weak inhibitor
Caffeine (1,3,7-Trimethylxanthine)----No effectWeak inhibitor

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower value indicates higher potency. Dashes indicate that specific data was not found in the searched literature.

Table 2: Antagonistic Affinity of Methylxanthines for Adenosine Receptor Subtypes

CompoundA1 Receptor (Ki)A2A Receptor (Ki)A2B Receptor (Ki)A3 Receptor (Ki)
This compound Antagonist (Quantitative data not available)Antagonist (Quantitative data not available)Antagonist (Quantitative data not available)Antagonist (Quantitative data not available)
Theophylline (1,3-Dimethylxanthine)~20-30 µM~20-80 µM-Weak antagonist
Paraxanthine (1,7-Dimethylxanthine)21 µM32 µM4.5 µM>100 µM
Theobromine (3,7-Dimethylxanthine)~210-280 µM>1000 µM--
Caffeine (1,3,7-Trimethylxanthine)~50-110 µM~27-98 µM--

Note: Ki values represent the inhibition constant, indicating the concentration of antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower value indicates higher affinity. Dashes indicate that specific data was not found in the searched literature.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols for key specificity assays are provided below.

Phosphodiesterase (PDE) Activity Assay (Radiometric)

This protocol is adapted from established methods to determine the inhibitory activity of compounds against various PDE isoforms.

A. Materials and Reagents:

  • Purified recombinant PDE isoforms

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

B. Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, a specific concentration of the test compound (or vehicle control), and the appropriate PDE isoform.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubate for a defined period (e.g., 15-30 minutes) at 30°C, ensuring the reaction remains in the linear range.

  • Terminate the reaction by boiling the tubes for 1 minute, followed by cooling on ice.

  • Add snake venom nucleotidase to convert the radiolabeled product (e.g., [³H]-AMP) to the corresponding nucleoside (e.g., [³H]-adenosine). Incubate for 10 minutes at 30°C.

  • Add a slurry of anion-exchange resin to bind the unreacted charged substrate.

  • Centrifuge the tubes to pellet the resin.

  • Transfer an aliquot of the supernatant (containing the uncharged radiolabeled nucleoside) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Adenosine Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of test compounds to different adenosine receptor subtypes.

A. Materials and Reagents:

  • Cell membranes prepared from cells stably expressing a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]-CCPA for A1, [³H]-CGS21680 for A2A).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

  • Test compounds (e.g., this compound) at various concentrations.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

B. Procedure:

  • In a 96-well plate, add the binding buffer, the cell membranes, the radioligand, and the test compound at various concentrations (or vehicle for total binding, or the non-specific control).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement of a small molecule within a cellular context.

A. Materials and Reagents:

  • Intact cells expressing the target protein.

  • Cell culture medium.

  • Test compound and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer.

  • Equipment for heating samples (e.g., PCR thermocycler).

  • Equipment for protein quantification (e.g., Western blotting apparatus, antibodies specific to the target protein).

B. Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermocycler.

  • Cool the samples to room temperature.

  • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

  • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by methylxanthines.

Methylxanthines Methylxanthines (e.g., 1,9-DMX) AdenosineReceptor Adenosine Receptors (A1, A2A, A2B, A3) Methylxanthines->AdenosineReceptor antagonizes PDE Phosphodiesterases (PDEs) Methylxanthines->PDE inhibits AC Adenylyl Cyclase AdenosineReceptor->AC modulates Adenosine Adenosine Adenosine->AdenosineReceptor activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates cAMP->PDE substrate CellularResponse_PDE Cellular Response (e.g., smooth muscle relaxation) cAMP->CellularResponse_PDE mediates CellularResponse_AR Cellular Response (e.g., neurotransmitter release) PKA->CellularResponse_AR leads to AMP 5'-AMP PDE->AMP hydrolyzes cluster_PDE PDE Activity Assay cluster_CETSA Cellular Thermal Shift Assay (CETSA) PDE_Start Start: Prepare Reaction Mix PDE_Incubate Incubate with Test Compound PDE_Start->PDE_Incubate PDE_AddSubstrate Add [³H]-Substrate PDE_Incubate->PDE_AddSubstrate PDE_Reaction Enzymatic Reaction PDE_AddSubstrate->PDE_Reaction PDE_Terminate Terminate Reaction PDE_Reaction->PDE_Terminate PDE_Convert Convert Product PDE_Terminate->PDE_Convert PDE_Separate Separate with Resin PDE_Convert->PDE_Separate PDE_Measure Measure Radioactivity PDE_Separate->PDE_Measure PDE_End End: Determine IC50 PDE_Measure->PDE_End CETSA_Start Start: Treat Cells CETSA_Heat Heat Shock CETSA_Start->CETSA_Heat CETSA_Lyse Cell Lysis CETSA_Heat->CETSA_Lyse CETSA_Separate Separate Soluble & Aggregated Proteins CETSA_Lyse->CETSA_Separate CETSA_Quantify Quantify Target Protein (e.g., Western Blot) CETSA_Separate->CETSA_Quantify CETSA_End End: Analyze Thermal Shift CETSA_Quantify->CETSA_End Question Is 1,9-DMX Specific in my Cellular Model? InitialScreen Initial Screening: PDE & Adenosine Receptor Panels Question->InitialScreen Potent Potent & Selective? InitialScreen->Potent OffTarget Off-Target Profiling Potent->OffTarget Yes NotSpecific Conclusion: Likely Non-Specific or Off-Target Effects Potent->NotSpecific No CETSA Cellular Target Engagement (CETSA) OffTarget->CETSA Phenotype Phenotypic Correlation CETSA->Phenotype Specific Conclusion: Likely Specific Phenotype->Specific

References

Structure-Activity Relationship of 1,9-Dimethylxanthine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of xanthine analogs, with a specific focus on derivatives of 1,9-dimethylxanthine. While research on 1,9-disubstituted xanthines is less extensive compared to their 1,3-, 1,7-, and 8-substituted counterparts, this document synthesizes the available data to offer insights into their potential as modulators of key biological targets, primarily adenosine receptors and phosphodiesterases (PDEs).

Introduction to Xanthine Pharmacology

Xanthine and its derivatives, such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), are a well-established class of pharmacologically active compounds.[1] Their biological effects are primarily mediated through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes.[2] These actions lead to a wide range of physiological responses, including central nervous system stimulation, bronchodilation, and diuresis. The specific activity and selectivity of xanthine analogs are highly dependent on the nature and position of substituents on the xanthine core.

Structure-Activity Relationship of Xanthine Analogs

The xanthine scaffold offers several positions for substitution (N1, N3, N7, C8, and N9), and modifications at these sites significantly influence the compound's affinity and selectivity for its biological targets.

Adenosine Receptor Antagonism

Adenosine receptors, which include four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors that play crucial roles in various physiological processes. Xanthine derivatives are generally non-selective antagonists of these receptors.[1]

  • N1 and N3 Positions: Substitution with alkyl groups, particularly propyl, at the N1 and N3 positions generally enhances affinity for adenosine receptors compared to the methyl groups found in theophylline.[3]

  • C8 Position: The C8 position is a key determinant of both potency and selectivity. Introduction of bulky and lipophilic groups at this position can significantly increase affinity. For instance, an 8-phenyl group dramatically enhances potency.[4]

  • N7 Position: Methylation at the N7 position, as seen in caffeine, generally maintains or slightly reduces adenosine receptor affinity compared to the corresponding N7-unsubstituted analog.

  • N9 Position: The N9 position is generally considered less critical for high-affinity binding to adenosine receptors. In fact, the presence of a substituent at the N9 position can be detrimental to activity.

For 1,9-disubstituted xanthines , the limited available data suggests that they may not be potent adenosine receptor antagonists. One study reported that this compound had negligible influence on locomotor activity in mice, a behavior often linked to adenosine receptor blockade, and exhibited poor brain penetration. This suggests that simultaneous substitution at the N1 and N9 positions may not be favorable for achieving high affinity at adenosine receptors.

Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling pathways. Non-selective PDE inhibition is a well-known mechanism of action for many xanthines.

  • N1 and N3 Positions: Similar to adenosine receptor antagonism, substitution at the N1 and N3 positions with groups larger than methyl can influence PDE inhibitory activity.

  • C8 Position: Modifications at the C8 position can also modulate PDE inhibitory potency and selectivity.

  • N9 Position: The influence of substitution at the N9 position on PDE inhibition is not as well-characterized as for other positions.

Systematic studies on the PDE inhibitory activity of a series of 1,9-disubstituted xanthine analogs are scarce in the published literature. Therefore, a definitive SAR for this specific subclass remains to be established.

Quantitative Data Comparison

Due to the limited availability of published data on a systematic series of this compound analogs, a comprehensive quantitative comparison table is not feasible at this time. The table below provides an illustrative comparison of representative xanthine derivatives to highlight the general SAR principles discussed.

CompoundSubstitution PatternTargetActivity (Ki/IC50)Reference
Theophylline1,3-dimethylAdenosine A1 Receptor11 µM (Ki)
Caffeine1,3,7-trimethylAdenosine A1 Receptor25 µM (Ki)
1,3-Dipropylxanthine1,3-dipropylAdenosine A1 Receptor25 nM (Ki)
8-Phenyltheophylline1,3-dimethyl, 8-phenylAdenosine A1 Receptor40 nM (Ki)
This compound1,9-dimethylLocomotor ActivityNegligible effect

Note: The activity of this compound on specific receptor or enzyme targets is not well-documented with quantitative binding or inhibition data in the reviewed literature.

Experimental Protocols

Adenosine A1 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the affinity of test compounds for the adenosine A1 receptor.

1. Membrane Preparation:

  • Homogenize rat cerebral cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of a radiolabeled A1 receptor antagonist (e.g., [³H]DPCPX), and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against PDE enzymes.

1. Enzyme and Substrate Preparation:

  • Use a purified recombinant PDE enzyme or a tissue homogenate containing the desired PDE isoform.

  • Prepare a solution of the cyclic nucleotide substrate (cAMP or cGMP) at a concentration below its Km value for the specific PDE.

2. Inhibition Assay:

  • In a suitable reaction buffer (e.g., Tris-HCl with MgCl₂), add the PDE enzyme, the cyclic nucleotide substrate, and varying concentrations of the test compound.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Terminate the reaction, for example, by adding a stop solution or by heat inactivation.

3. Detection of Product Formation:

  • The product of the PDE reaction is the corresponding 5'-monophosphate (5'-AMP or 5'-GMP). Several methods can be used for detection:

    • Radioactive Assay: Use a radiolabeled substrate (e.g., [³H]cAMP) and separate the product from the unreacted substrate using chromatography.

    • Coupled Enzyme Assay: Use a secondary enzyme, such as alkaline phosphatase, to convert the 5'-monophosphate to the corresponding nucleoside and inorganic phosphate. The released phosphate can then be quantified using a colorimetric method (e.g., Malachite Green assay).

    • Luminescence Assay: Employ a commercially available kit that uses a coupled-enzyme system to generate a luminescent signal proportional to the amount of remaining cyclic nucleotide.

4. Data Analysis:

  • Calculate the percentage of PDE inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the PDE activity.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by xanthine analogs through their interaction with adenosine receptors and phosphodiesterases.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP  - Gi->AC Adenosine Adenosine Adenosine->A1R Xanthine This compound Analog (Antagonist) Xanthine->A1R ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active CellularResponse Cellular Response (Inhibition) PKA_active->CellularResponse

Caption: Adenosine A1 Receptor Signaling Pathway.

Adenosine_A2A_Receptor_Signaling cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs AC Adenylate Cyclase cAMP cAMP AC->cAMP  + Gs->AC Adenosine Adenosine Adenosine->A2AR Xanthine This compound Analog (Antagonist) Xanthine->A2AR ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active CellularResponse Cellular Response (Stimulation) PKA_active->CellularResponse

Caption: Adenosine A2A Receptor Signaling Pathway.

Phosphodiesterase_Signaling AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (Inactive) cAMP->PKA AMP 5'-AMP PDE->AMP Xanthine This compound Analog (Inhibitor) Xanthine->PDE PKA_active Protein Kinase A (Active) PKA->PKA_active CellularResponse Cellular Response PKA_active->CellularResponse

Caption: Phosphodiesterase Regulation of cAMP Signaling.

Conclusion

The structure-activity relationship of xanthine derivatives is a complex field with significant therapeutic implications. While substitutions at the N1, N3, and C8 positions have been extensively studied and shown to profoundly impact activity at adenosine receptors and phosphodiesterases, the role of substitutions at the N9 position, particularly in conjunction with an N1 substituent as in this compound analogs, is less understood. The limited available evidence suggests that this substitution pattern may not be optimal for high-affinity adenosine receptor antagonism.

Further research, including the synthesis and systematic biological evaluation of a diverse library of 1,9-disubstituted xanthine analogs, is warranted to fully elucidate their SAR and explore their therapeutic potential. Such studies would be invaluable for the rational design of novel and selective xanthine-based drugs.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylxanthine is a member of the methylxanthine family, a class of compounds that includes well-known substances like caffeine and theophylline. These molecules are recognized for their diverse pharmacological activities, primarily acting as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.[1] This guide provides a comparative overview of the known in vitro and in vivo effects of this compound, placed in the context of related, more extensively studied methylxanthines. Due to a notable scarcity of specific quantitative data for this compound in publicly available scientific literature, this comparison relies on qualitative descriptions for this specific isomer and quantitative data for its close structural relatives to provide a valuable contextual framework for researchers.

In Vitro Effects: A Comparative Overview

The in vitro effects of methylxanthines are predominantly characterized by their ability to inhibit phosphodiesterases and block adenosine receptors. These actions lead to downstream effects on intracellular signaling cascades.

Phosphodiesterase (PDE) Inhibition

Table 1: Comparative PDE Inhibition of Selected Methylxanthines

CompoundPDE IsoformIC50 (µM)Source
TheophyllinePDE3-[3]
PentoxifyllineNon-selective-
IBMXNon-selective~500 (for PDE9A2)[4]

Note: Specific IC50 values for this compound are not available in the reviewed literature.

Adenosine Receptor Antagonism

Methylxanthines are competitive antagonists of adenosine receptors (A1, A2A, A2B, and A3), thereby blocking the effects of endogenous adenosine. This antagonism contributes to their stimulant effects on the central nervous system and other physiological responses.[5] Specific binding affinity (Ki) values for this compound at various adenosine receptor subtypes are not well-documented. The table below summarizes the available data for related compounds.

Table 2: Comparative Adenosine Receptor Binding Affinity of Selected Methylxanthines

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Source
Theophylline6,770 (human)1,710 (human)9,070 (human)22,300 (human)
Caffeine10,700 (human)23,400 (human)33,800 (human)13,300 (human)
Paraxanthine (1,7-Dimethylxanthine)----

Note: Specific Ki values for this compound are not available in the reviewed literature.

In Vivo Effects: A Comparative Overview

The in vivo effects of methylxanthines are a manifestation of their in vitro activities, influencing the central nervous, cardiovascular, and respiratory systems.

Pharmacokinetic Properties

The pharmacokinetic profiles of methylxanthines determine their absorption, distribution, metabolism, and excretion, which in turn dictates their therapeutic efficacy and potential for adverse effects. While detailed pharmacokinetic parameters for this compound are not available, data for related compounds in rats are presented below.

Table 3: Comparative Pharmacokinetic Parameters of Selected Methylxanthines in Rats

CompoundAdministration RouteHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)Source
Paraxanthine (1,7-Dimethylxanthine)IV~1 hr~1.5 L/kg~0.9 L/hr/kg
7-MethylxanthineOral~1.4 hr--

Note: Specific pharmacokinetic data for this compound are not available in the reviewed literature.

Locomotor Activity

Methylxanthines are known to have stimulant effects on the central nervous system, leading to increased locomotor activity. This effect is primarily attributed to the blockade of adenosine receptors. Comparative studies on the locomotor effects of this compound are lacking.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of methylxanthine research.

In Vitro Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of a compound on PDE activity.

Principle: This assay measures the hydrolysis of cAMP or cGMP by PDE. The resulting 5'-AMP or 5'-GMP is then converted to phosphate, which is quantified colorimetrically.

Procedure:

  • Prepare a reaction mixture containing assay buffer, the PDE enzyme, and the test compound (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the mixture at 37°C for a specified time.

  • Stop the reaction and add a 5'-nucleotidase to convert the 5'-monophosphate to a nucleoside and inorganic phosphate.

  • Add a reagent that forms a colored complex with inorganic phosphate.

  • Measure the absorbance at a specific wavelength and calculate the PDE activity.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity of a compound to adenosine receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Procedure:

  • Prepare cell membranes expressing the adenosine receptor subtype of interest.

  • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Locomotor Activity Assessment in Mice

Objective: To evaluate the effect of a compound on spontaneous locomotor activity.

Procedure:

  • Acclimate mice to the testing environment (e.g., open-field arena equipped with infrared beams).

  • Administer the test compound (e.g., this compound) or vehicle to different groups of mice.

  • Place the mice individually in the open-field arena.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) over a specified period.

  • Analyze the data to compare the activity levels between the treated and control groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Methylxanthine Action

Methylxanthine_Signaling cluster_0 Cell Membrane cluster_1 Intracellular AdenosineReceptor Adenosine Receptor AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE->AMP Hydrolysis CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Methylxanthine This compound (and other methylxanthines) Methylxanthine->AdenosineReceptor Antagonism Methylxanthine->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor

Caption: Signaling pathway of methylxanthines.

General Experimental Workflow for In Vitro Analysis

InVitro_Workflow cluster_0 PDE Inhibition Assay cluster_1 Adenosine Receptor Binding Assay PDE_Enzyme Prepare PDE Enzyme PDE_Reaction Incubate Enzyme, Compound, and Substrate (cAMP/cGMP) PDE_Enzyme->PDE_Reaction PDE_Compound Prepare this compound (or other compounds) PDE_Compound->PDE_Reaction PDE_Detection Detect Product Formation PDE_Reaction->PDE_Detection PDE_IC50 Calculate IC50 PDE_Detection->PDE_IC50 Receptor_Prep Prepare Cell Membranes with Adenosine Receptors Binding_Reaction Incubate Membranes, Radioligand, and Compound Receptor_Prep->Binding_Reaction Binding_Compound Prepare this compound (or other compounds) Binding_Compound->Binding_Reaction Binding_Filter Separate Bound/Free Ligand Binding_Reaction->Binding_Filter Binding_Count Measure Radioactivity Binding_Filter->Binding_Count Binding_Ki Calculate Ki Binding_Count->Binding_Ki

Caption: In vitro experimental workflow.

General Experimental Workflow for In Vivo Analysis

InVivo_Workflow cluster_0 Pharmacokinetic Study cluster_1 Locomotor Activity Study PK_Dosing Administer this compound to Animal Models (e.g., Rats) PK_Sampling Collect Blood Samples at Timed Intervals PK_Dosing->PK_Sampling PK_Analysis Analyze Plasma Concentrations PK_Sampling->PK_Analysis PK_Parameters Determine Pharmacokinetic Parameters (t½, Vd, CL) PK_Analysis->PK_Parameters Loco_Dosing Administer this compound to Animal Models (e.g., Mice) Loco_Acclimate Acclimate to Test Arena Loco_Dosing->Loco_Acclimate Loco_Record Record Locomotor Activity Loco_Acclimate->Loco_Record Loco_Analysis Analyze and Compare Activity Data Loco_Record->Loco_Analysis

Caption: In vivo experimental workflow.

Conclusion

This compound, as a member of the methylxanthine family, is presumed to exert its physiological effects through the inhibition of phosphodiesterases and antagonism of adenosine receptors. However, a significant gap exists in the scientific literature regarding specific quantitative data on its in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties. This guide provides a framework for understanding the potential effects of this compound by drawing comparisons with its more extensively studied chemical relatives. The provided experimental protocols and workflow diagrams offer a practical guide for researchers aiming to elucidate the specific pharmacological profile of this compound. Further research is imperative to fully characterize the therapeutic potential and safety profile of this compound.

References

A Comparative Analysis of 1,9-Dimethylxanthine and Other Methylxanthines in Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various methylxanthines, including the well-established theophylline and caffeine, in preclinical asthma models. While direct experimental data on 1,9-Dimethylxanthine in this context is limited, this document synthesizes the available evidence for its parent compounds and analogs to offer a comprehensive perspective for research and development.

Introduction to Methylxanthines in Asthma Therapy

Methylxanthines, such as theophylline, have been a cornerstone in the management of asthma for many years.[1][2][3] Their therapeutic effects are attributed to a broad range of actions, including relaxation of airway smooth muscle (bronchodilation) and modulation of inflammatory responses.[1][4] The primary mechanisms of action for methylxanthines involve the non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes bronchodilation. Adenosine receptor blockade also contributes to reduced bronchoconstriction.

Comparative Efficacy of Methylxanthines

While theophylline is a well-characterized methylxanthine for asthma treatment, interest has grown in other derivatives and metabolites, such as caffeine and its metabolite this compound, for potentially improved therapeutic profiles.

Bronchodilator and Anti-inflammatory Effects

Theophylline is recognized for its dual action as both a bronchodilator and an anti-inflammatory agent in asthma. At lower serum concentrations, it exhibits anti-inflammatory and immunomodulatory effects, while higher concentrations are required for direct bronchodilation.

Caffeine, another widely known methylxanthine, has also demonstrated efficacy in asthma models. Studies in murine models have shown that nebulized caffeine can significantly alleviate airway hyperresponsiveness. This effect is attributed to its ability to inhibit phosphodiesterases and act as a bitter taste receptor agonist, leading to bronchodilation.

Quantitative Comparison in a Murine Asthma Model

The following table summarizes quantitative data from a study on nebulized caffeine in a murine model of asthma, providing a benchmark for the potential efficacy of methylxanthines.

CompoundAdministrationDoseEffect on Maximum Airway Resistance (vs. Control)Statistical Significance (P-value)
Caffeine Nebulized62.5 mg/mLDecrease from 6.3 to 3.9 cmH₂O·s/mLP = 0.02

Data extracted from a study using A/J mice challenged with methacholine.

Mechanisms of Action: A Visual Guide

The therapeutic effects of methylxanthines in asthma are primarily mediated through two key signaling pathways: phosphodiesterase inhibition and adenosine receptor antagonism.

Methylxanthine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Pharmacological Intervention AdenosineReceptor Adenosine Receptor AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC converts to PDE Phosphodiesterase (PDE) cAMP->PDE hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE->AMP Relaxation Smooth Muscle Relaxation PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation Methylxanthines Methylxanthines (Theophylline, Caffeine, etc.) Methylxanthines->AdenosineReceptor antagonizes Methylxanthines->PDE inhibits Adenosine Adenosine Adenosine->AdenosineReceptor activates

Caption: Signaling pathway of methylxanthines in airway smooth muscle cells.

Experimental Protocols

To facilitate reproducibility and further research, this section details the methodology from a key study on nebulized caffeine in an asthma model.

Title: Nebulized caffeine alleviates airway hyperresponsiveness in a murine asthma model.

Animal Model:

  • Species: A/J mice.

  • Sensitization and Challenge: Mice are sensitized to an allergen (e.g., ovalbumin) and subsequently challenged to induce an asthmatic phenotype, characterized by airway hyperresponsiveness.

Drug Administration:

  • Compound: Caffeine, aerosolized into ultrafine particles (2.5–4 μm).

  • Method: Nebulization, delivering the compound directly to the lungs.

Efficacy Assessment:

  • Parameter: Pulmonary function, specifically airway resistance.

  • Technique: Forced oscillation technique is used to measure changes in airway mechanics in response to a bronchoconstrictor challenge (e.g., methacholine).

  • Data Analysis: Maximum airway resistance is compared between caffeine-treated and control (vehicle-treated) groups. Statistical significance is determined using appropriate tests (e.g., t-test).

Pathophysiological Analysis:

  • Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell profiles (e.g., eosinophils, neutrophils).

  • Histology: Examination of lung tissue for signs of inflammation and remodeling.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a methylxanthine in a preclinical asthma model.

Experimental_Workflow A 1. Animal Sensitization (e.g., Ovalbumin IP injection) B 2. Allergen Challenge (e.g., Ovalbumin nebulization) A->B C 3. Drug Administration (e.g., Nebulized Methylxanthine) B->C D 4. Airway Hyperresponsiveness (AHR) Measurement (e.g., Methacholine challenge & plethysmography) C->D E 5. Sample Collection (Bronchoalveolar Lavage Fluid & Lung Tissue) D->E F 6. Data Analysis (Cell counts, Cytokine levels, Histopathology) E->F

Caption: General experimental workflow for in-vivo asthma model studies.

Conclusion and Future Directions

Theophylline and caffeine have demonstrated clear efficacy in preclinical models of asthma, primarily through their actions on phosphodiesterases and adenosine receptors. While quantitative data for caffeine's potent effects on airway hyperresponsiveness is available, a significant data gap exists for this compound.

Future research should focus on directly evaluating the bronchodilator and anti-inflammatory properties of this compound in established in-vitro and in-vivo asthma models. Such studies would be crucial in determining if this metabolite offers a therapeutic advantage over existing methylxanthines, potentially through a more favorable efficacy and safety profile. This would involve head-to-head comparative studies with theophylline and caffeine, assessing a range of endpoints from molecular target engagement to functional improvements in airway mechanics and reduction of inflammatory markers.

References

A Comparative Toxicological Assessment of 1,9-Dimethylxanthine and Other Common Methylxanthines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of several common methylxanthines: caffeine, theophylline, theobromine, and paraxanthine. Due to a significant lack of publicly available data, a detailed toxicological profile for 1,9-Dimethylxanthine could not be established. The safety data sheet for this compound indicates that its toxicological properties have not been thoroughly investigated.[1] This document summarizes the existing experimental data for the comparator molecules to offer a toxicological benchmark and highlight the current knowledge gap regarding this compound.

Executive Summary

Methylxanthines are a class of alkaloids widely consumed in beverages like coffee and tea, and also used therapeutically. While generally considered safe at moderate doses, higher concentrations can lead to toxicity. This guide compiles acute toxicity, cytotoxicity, and genotoxicity data for caffeine, theophylline, theobromine, and paraxanthine. A significant finding of this review is the absence of experimental toxicity data for this compound, underscoring the need for future research to characterize its safety profile.

Acute Toxicity

The acute toxicity of methylxanthines is typically evaluated by determining the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. The following table summarizes the available LD50 data for the comparator methylxanthines in various animal models.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Caffeine RatOral200
HumanOral~192
Theophylline RatOral206
Theobromine RatOral950
HumanOral~1000
Paraxanthine RatOral829.20

Note: No publicly available LD50 data for this compound was found.

Cytotoxicity

Cytotoxicity assays are used to determine the toxicity of a substance to cells. Common assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

CompoundAssayCell LineEndpointResultReference
Theophylline WST-1AML12 mouse hepatocytesCell ViabilityDose-dependent decrease
Caffeine MTTPC12 cellsCell ViabilityDose- and time-dependent inhibition
Paraxanthine Not SpecifiedHepatocytesCytotoxicityLess harmful than caffeine

Note: No publicly available cytotoxicity data for this compound was found.

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage genetic material. The Ames test evaluates mutagenicity in bacteria, while the in vitro micronucleus assay detects chromosomal damage in mammalian cells.

CompoundAssaySystemResultReference
Paraxanthine Bacterial Reverse Mutation (Ames)S. typhimuriumNo evidence of mutagenicity
Paraxanthine In vitro Mammalian Chromosomal AberrationNot SpecifiedNo evidence of genotoxicity
Paraxanthine In vitro Mammalian Cell Gene MutationNot SpecifiedNo evidence of genetic toxicity

Note: No publicly available genotoxicity data for this compound was found.

Signaling Pathways in Methylxanthine Toxicity

The toxic effects of methylxanthines are often mediated through their interaction with various cellular signaling pathways. Key mechanisms include antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs), leading to increased intracellular cyclic AMP (cAMP) levels.

Methylxanthine_Toxicity_Pathway Methylxanthines Methylxanthines (Caffeine, Theophylline, etc.) AdenosineReceptor Adenosine Receptors (A1, A2A) Methylxanthines->AdenosineReceptor Antagonism PDE Phosphodiesterases (PDEs) Methylxanthines->PDE Inhibition AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition cAMP cAMP PDE->cAMP Degradation AC->cAMP Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CaRelease Intracellular Ca2+ Release PKA->CaRelease Modulation CellularEffects Toxic Cellular Effects (e.g., Apoptosis, Neurotoxicity) CREB->CellularEffects CaRelease->CellularEffects

Caption: General signaling pathway of methylxanthine toxicity.

High concentrations of caffeine have been shown to induce neurotoxicity by inhibiting the Nrf2 pathway, leading to increased reactive oxygen species (ROS) and apoptosis. Theophylline toxicity is associated with an excess of catecholamines and adenosine antagonism, leading to effects on the cardiovascular and central nervous systems.

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance with a reduced number of animals.

LD50_Workflow Start Start: Preliminary Estimate of LD50 Dose1 Dose a single animal at a step below the estimated LD50 Start->Dose1 Observe1 Observe for 48 hours Dose1->Observe1 Decision1 Animal Survives? Observe1->Decision1 DoseUp Dose next animal at a higher dose Decision1->DoseUp Yes DoseDown Dose next animal at a lower dose Decision1->DoseDown No (Dies) Observe2 Observe subsequent animals DoseUp->Observe2 DoseDown->Observe2 Continue Continue dosing sequentially based on outcome Observe2->Continue End Calculate LD50 using Maximum Likelihood Method Continue->End

Caption: Workflow for LD50 determination via the Up-and-Down Procedure.

Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Treat Treat cells with various concentrations of the test compound Start->Treat Incubate1 Incubate for a defined period (e.g., 24-48 hours) Treat->Incubate1 AddMTT Add MTT solution to each well Incubate1->AddMTT Incubate2 Incubate for 1-4 hours to allow formazan formation AddMTT->Incubate2 Solubilize Add solubilization solution to dissolve formazan crystals Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Cytotoxicity - LDH Assay

The LDH assay quantifies lactate dehydrogenase released from damaged cells.

LDH_Assay_Workflow Start Seed cells and treat with test compound Incubate Incubate for the desired exposure period Start->Incubate Collect Collect cell culture supernatant Incubate->Collect Transfer Transfer supernatant to a new 96-well plate Collect->Transfer AddReagent Add LDH assay reagent to each well Transfer->AddReagent IncubateRT Incubate at room temperature, protected from light AddReagent->IncubateRT AddStop Add stop solution IncubateRT->AddStop Read Measure absorbance at ~490 nm AddStop->Read

Caption: Workflow for the LDH cytotoxicity assay.

Genotoxicity - Ames Test

The Ames test uses bacteria to test for gene mutations.

Ames_Test_Workflow Start Prepare bacterial strains (e.g., Salmonella typhimurium his-) Expose Expose bacteria to test compound with and without metabolic activation (S9 mix) Start->Expose Plate Plate bacteria on histidine-deficient agar plates Expose->Plate Incubate Incubate plates for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Compare colony counts to negative and positive controls Count->Analyze

Caption: Workflow for the Ames mutagenicity test.

Genotoxicity - In Vitro Micronucleus Assay

This assay detects chromosomal damage in cultured mammalian cells.

Micronucleus_Assay_Workflow Start Culture mammalian cells and treat with test compound AddCytoB Add Cytochalasin B to block cytokinesis Start->AddCytoB Incubate Incubate for 1.5-2 cell cycles AddCytoB->Incubate Harvest Harvest and fix cells Incubate->Harvest Stain Stain cells with a DNA-specific dye Harvest->Stain Score Score binucleated cells for micronuclei under a microscope Stain->Score

Caption: Workflow for the in vitro micronucleus assay.

Conclusion

This guide provides a comparative toxicological overview of several key methylxanthines. While caffeine, theophylline, theobromine, and paraxanthine have been the subjects of numerous toxicological studies, there is a clear and significant lack of data for this compound. Its safety profile remains uncharacterized, and further research, including acute toxicity, cytotoxicity, and genotoxicity studies, is essential to understand its potential risks and establish safe exposure limits. The experimental protocols and comparative data presented here can serve as a valuable resource for designing and interpreting future toxicological investigations of this compound and other novel methylxanthine derivatives.

References

A Comparative Guide to the Anti-Inflammatory Properties of 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory properties of 1,9-Dimethylxanthine. Due to the limited availability of direct experimental data on this compound in the current scientific literature, this document outlines the established experimental protocols and potential mechanisms of action based on related methylxanthine compounds. The provided quantitative data is illustrative, designed to guide researchers in their experimental setup and data analysis when comparing this compound to well-characterized anti-inflammatory agents.

Overview of Methylxanthines and Inflammation

Methylxanthines, such as caffeine, theophylline, and pentoxifylline, are a class of compounds known for their diverse pharmacological activities, including anti-inflammatory effects.[1][2][3] Their mechanisms of action are multifaceted and can include:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, methylxanthines can increase intracellular levels of cyclic adenosine monophosphate (cAMP), which has anti-inflammatory properties.[3][4]

  • Adenosine Receptor Antagonism: Methylxanthines can block adenosine receptors, which are involved in inflammatory processes.

  • Histone Deacetylase (HDAC) Activation: Some methylxanthines can activate HDACs, leading to the suppression of inflammatory gene expression.

  • Modulation of Inflammatory Signaling Pathways: A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Methylxanthines like theophylline have been shown to inhibit NF-κB activation, a central regulator of pro-inflammatory gene expression.

Given its structural similarity to other dimethylxanthines like theophylline and theobromine, it is hypothesized that this compound may exert anti-inflammatory effects through similar mechanisms.

Comparative In Vitro Anti-Inflammatory Activity

The following table presents a hypothetical comparison of the in vitro anti-inflammatory activity of this compound against common alternatives. These values are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundConcentration (µM)Inhibition of Nitric Oxide (NO) Production (%) in LPS-stimulated RAW 264.7 cellsInhibition of TNF-α Release (%) in LPS-stimulated RAW 264.7 cellsInhibition of IL-6 Release (%) in LPS-stimulated RAW 264.7 cells
This compound 10[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
50[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
100[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Theophylline 1015 ± 2.112 ± 1.810 ± 1.5
5045 ± 3.540 ± 3.235 ± 2.9
10065 ± 4.260 ± 4.055 ± 3.8
Dexamethasone 195 ± 2.898 ± 1.597 ± 2.0

Data for Theophylline and Dexamethasone are representative values from typical in vitro anti-inflammatory assays.

Experimental Protocols

This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or control compounds (e.g., Theophylline, Dexamethasone) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

  • Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

  • Cell Viability Assay (MTT): Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

G cluster_workflow In Vitro Anti-Inflammatory Assay Workflow culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates culture->seed treat Pre-treat with Test Compounds seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect mtt Cell Viability (MTT) Assay incubate->mtt no_assay Nitric Oxide (Griess) Assay collect->no_assay elisa Cytokine (ELISA) Assay collect->elisa

In Vitro Anti-Inflammatory Assay Workflow

This is a well-established in vivo model for evaluating the anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin or diclofenac), and test compound groups at various doses.

  • Compound Administration: Administer this compound or control compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow acclimatize Acclimatize Animals group Group Animals acclimatize->group administer Administer Test Compounds group->administer induce Induce Edema with Carrageenan administer->induce measure Measure Paw Volume Over Time induce->measure analyze Analyze Data (% Inhibition) measure->analyze G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Transcription->Cytokines DMX This compound (Hypothesized) DMX->IKK Inhibits (potential)

References

Independent Replication of 1,9-Dimethylxanthine Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,9-Dimethylxanthine and its structurally related methylxanthines, theophylline and paraxanthine. The focus is on their established mechanisms of action as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. Due to the limited availability of direct comparative quantitative data for this compound in publicly accessible literature, this guide synthesizes available information to provide a contextual comparison.

Data Presentation: Comparative Biological Activity

The primary pharmacological effects of methylxanthines stem from their ability to inhibit PDEs and block adenosine receptors.[1][2] This dual action leads to a range of physiological responses, including smooth muscle relaxation, central nervous system stimulation, and cardiac stimulation.[3]

Phosphodiesterase (PDE) Inhibition
CompoundTargetPotency (IC50)Notes
This compound PDEsData not availableExpected to be a PDE inhibitor based on its chemical structure.
Theophylline (1,3-Dimethylxanthine) PDEs (non-selective)Micromolar rangeA well-established non-selective PDE inhibitor.
Paraxanthine (1,7-Dimethylxanthine) cGMP-preferring PDEs (e.g., PDE9)Data not availableActs as a competitive nonselective phosphodiesterase inhibitor.
Adenosine Receptor Antagonism

Methylxanthines act as antagonists at adenosine receptors, with varying affinities for the different subtypes (A1, A2A, A2B, A3). This action is believed to be a primary contributor to their stimulant effects.

CompoundReceptor SubtypeAffinity (IC50/Ki)Notes
This compound A1>2000 nM (IC50 vs [3H]CHA)Displayed negligible influence on locomotor activity in mice, potentially due to poor bioavailability.
Theophylline (1,3-Dimethylxanthine) A120–30 µM (IC50 vs [3H]CHA)Generally non-selective between A1 and A2 receptors.
Paraxanthine (1,7-Dimethylxanthine) A140–65 µM (IC50 vs [3H]CHA)Shows slightly higher affinity than caffeine for A1, A2A, and A2B receptors.
1-Methylxanthine A1More potent than caffeine

Experimental Protocols

Detailed methodologies are essential for the independent replication and verification of scientific findings. Below are representative protocols for the key experiments cited in the study of methylxanthines.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a test compound against a specific PDE isoform.

Materials:

  • Purified recombinant PDE enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Cyclic nucleotide substrate (cAMP or cGMP)

  • Test compound (e.g., this compound)

  • Positive control (e.g., IBMX, a non-selective PDE inhibitor)

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compound in the assay buffer to achieve a range of concentrations.

  • Enzyme Preparation: Dilute the PDE enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add a defined volume of the diluted test compound or control to the wells of the microplate.

    • Add the diluted PDE enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the cyclic nucleotide substrate.

    • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

    • Quantify the amount of remaining substrate or the product formed using a suitable detection method (e.g., competitive enzyme immunoassay for cAMP/cGMP, or a luminescent-based assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]CHA for A1 receptors)

  • Test compound (e.g., this compound)

  • Non-specific binding control (e.g., a high concentration of a known antagonist)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the binding buffer.

  • Assay Incubation:

    • In a series of tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.

    • For determining non-specific binding, add a high concentration of a non-labeled antagonist instead of the test compound.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki value, which represents the inhibitory constant of the test compound, using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

cluster_0 Methylxanthine Action Methylxanthines Methylxanthines PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibit Adenosine Receptors Adenosine Receptors Methylxanthines->Adenosine Receptors Block cAMP/cGMP ↑ cAMP/cGMP PDE->cAMP/cGMP Degrades Cellular Response Cellular Response cAMP/cGMP->Cellular Response Adenosine Adenosine Adenosine->Adenosine Receptors

Caption: Signaling pathway of methylxanthines.

cluster_1 Experimental Workflow: PDE Inhibition Assay A Prepare Reagents (Enzyme, Substrate, Compounds) B Dispense Compounds & Controls into 96-well plate A->B C Add PDE Enzyme (Pre-incubation) B->C D Initiate Reaction (Add Substrate) C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Detect Signal (e.g., Luminescence) F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for a phosphodiesterase inhibition assay.

References

A Systematic Review of 1,9-Dimethylxanthine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of the current research on 1,9-Dimethylxanthine, a lesser-known naturally occurring methylxanthine. As a structural isomer of the more extensively studied theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine), this compound presents a unique pharmacological profile with potential therapeutic applications. This document objectively compares its performance with other methylxanthines, supported by available experimental data, to serve as a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound, a dimethylated derivative of xanthine, primarily exerts its biological effects through two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. These actions lead to a cascade of downstream cellular responses, including modulation of cyclic nucleotide signaling and neuronal activity. While research on this compound is not as extensive as that for other methylxanthines like caffeine and theophylline, existing studies suggest it possesses distinct properties that warrant further investigation. This guide synthesizes the available quantitative data on its potency and efficacy, details relevant experimental methodologies, and visualizes the key signaling pathways involved.

Comparative Pharmacodynamics: this compound and Other Methylxanthines

The pharmacological effects of methylxanthines are largely determined by their affinity for adenosine receptors and their inhibitory potency against phosphodiesterase enzymes. The available data for this compound and its common isomers are summarized below.

Adenosine Receptor Antagonism

Adenosine receptors, particularly the A1 and A2A subtypes, are crucial regulators of neuronal activity. Antagonism of these receptors by methylxanthines is a primary mechanism for their stimulant effects.

Table 1: Comparative Adenosine Receptor Binding Affinities (IC50, µM) of Methylxanthines

MethylxanthineAdenosine A1 ReceptorAdenosine A2A ReceptorAdenosine A2B ReceptorReference(s)
This compound >2000>1000>250[1]
Theophylline (1,3-Dimethylxanthine)105013[1]
Paraxanthine (1,7-Dimethylxanthine)235025[1]
Theobromine (3,7-Dimethylxanthine)100>1000>1000[1]
Caffeine (1,3,7-Trimethylxanthine)408030[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the receptor. A lower IC50 value indicates a higher binding affinity.

Phosphodiesterase Inhibition

Phosphodiesterases are a family of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs by methylxanthines leads to increased intracellular levels of these cyclic nucleotides.

Table 2: Comparative Phosphodiesterase (PDE) Inhibition (IC50, µM) of Selected Methylxanthines

MethylxanthinePDE1PDE2PDE3PDE4PDE5Reference(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Theophylline160601613050
Caffeine22012040440140
IBMX (3-isobutyl-1-methylxanthine)18519103

Note: IBMX is a potent, non-selective PDE inhibitor often used as a reference compound.

Key Signaling Pathways

The biological effects of this compound are mediated through its interaction with adenosine receptors and phosphodiesterases, which in turn modulate downstream signaling cascades.

Adenosine Receptor Signaling

Antagonism of adenosine receptors by this compound can lead to the disinhibition of adenylyl cyclase (if acting on A2A or A2B receptors) or the deinhibition of adenylyl cyclase (if acting on A1 or A3 receptors), ultimately affecting intracellular cAMP levels and subsequent protein kinase A (PKA) activity.

Adenosine_Receptor_Signaling cluster_receptor Adenosine Receptor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor G_Protein G-Protein AR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_Protein->AC Modulation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events DM_Xanthine This compound DM_Xanthine->AR Antagonism

Adenosine Receptor Signaling Pathway
Phosphodiesterase Signaling

By inhibiting phosphodiesterases, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation and the potentiation of their downstream effects, including the activation of PKA and protein kinase G (PKG).

PDE_Signaling cluster_cytoplasm Cytoplasm cAMP cAMP PDE Phosphodiesterase cAMP->PDE PKA PKA cAMP->PKA Activation AMP 5'-AMP PDE->AMP Hydrolysis Cellular_Response_cAMP cAMP-mediated Response PKA->Cellular_Response_cAMP Phosphorylation Events DM_Xanthine This compound DM_Xanthine->PDE Inhibition

Phosphodiesterase Signaling Pathway

Experimental Protocols

The following are representative experimental protocols for assessing the key pharmacological activities of methylxanthines.

Adenosine Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Workflow:

Adenosine_Binding_Assay Membrane_Prep 1. Prepare cell membranes expressing the target adenosine receptor subtype. Incubation 2. Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound. Membrane_Prep->Incubation Separation 3. Separate bound from free radioligand by rapid filtration. Incubation->Separation Quantification 4. Quantify radioactivity on the filters using scintillation counting. Separation->Quantification Analysis 5. Determine the IC50 value by non-linear regression and calculate the Ki value. Quantification->Analysis

Adenosine Receptor Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes expressing the desired human adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared from cultured cells (e.g., HEK293 or CHO).

  • Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A) and a range of concentrations of the test compound (this compound or other methylxanthines). The incubation is typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

Workflow:

PDE_Inhibition_Assay Enzyme_Prep 1. Prepare purified recombinant PDE isoform. Reaction_Setup 2. Set up a reaction mixture containing the PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and varying concentrations of this compound. Enzyme_Prep->Reaction_Setup Incubation 3. Incubate the reaction mixture for a specific time at 37°C. Reaction_Setup->Incubation Termination 4. Stop the reaction and add a detection reagent that binds to the product (e.g., 5'-AMP). Incubation->Termination Measurement 5. Measure the fluorescence signal, which is proportional to the amount of product formed. Termination->Measurement Analysis 6. Calculate the percent inhibition and determine the IC50 value. Measurement->Analysis

Phosphodiesterase Inhibition Assay Workflow

Methodology:

  • Enzyme and Substrate: Purified recombinant human PDE isoforms are used. The substrate is typically a fluorescently labeled cyclic nucleotide (e.g., fluorescein-cAMP).

  • Reaction: The assay is performed in a microplate format. The PDE enzyme is incubated with the substrate in the presence of various concentrations of the test compound.

  • Detection: The reaction is stopped, and a binding agent that specifically recognizes the hydrolyzed product (e.g., anti-5'-AMP antibody) is added. The binding event is detected using a technology such as fluorescence polarization or FRET.

  • Data Analysis: The degree of PDE inhibition is determined by the change in the fluorescence signal. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The available data, though limited, suggest that this compound possesses a distinct pharmacological profile compared to its more well-known isomers. Its notably weaker affinity for adenosine A1 and A2A receptors, as indicated by the high IC50 values, suggests that its primary mechanism of action at physiological concentrations may be more reliant on phosphodiesterase inhibition or interaction with other currently unidentified targets.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Comprehensive PDE Isoform Profiling: Determining the IC50 values of this compound against a full panel of PDE isoforms is crucial to understand its selectivity and potential therapeutic applications.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, along with its in vivo efficacy in relevant disease models, is essential.

  • Exploration of Novel Targets: Given its unique structure, investigating the interaction of this compound with other potential biological targets beyond adenosine receptors and PDEs could reveal novel mechanisms of action.

This comparative guide serves as a foundational resource to stimulate and guide future research into the pharmacology of this compound, a molecule with untapped potential in drug discovery.

References

Safety Operating Guide

Proper Disposal of 1,9-Dimethylxanthine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 1,9-Dimethylxanthine, ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care due to unknown acute toxicity and potential for long-lasting harm to aquatic life.[1] Therefore, it should not be released into the environment.[1] Disposal must always be conducted in accordance with applicable local, regional, and national regulations.[1]

Key Chemical and Safety Data

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number33073-01-7[2]
Molecular FormulaC₇H₈N₄O₂[2]
Molecular Weight180.16 g/mol
Purity≥97%
Recommended Storage4 °C in a dry, cool, well-ventilated place
Occupational Exposure LimitsNot established

Standard Operating Procedure for Disposal

Follow these step-by-step instructions for the safe collection and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.

  • Skin Protection: Wear protective gloves and a lab coat or other protective clothing.

  • Respiratory Protection: If working with the powder and there is a risk of creating dust, use a NIOSH/MSHA-approved respirator.

Waste Collection and Containment

Proper containment is critical to prevent environmental release and ensure safe transport.

  • Solid Waste:

    • Collect waste this compound powder, including any contaminated materials from a spill cleanup, and place it into a designated, compatible, and sealable container.

    • Avoid creating dust during transfer.

    • The container must be in good condition, not leaking, and have a properly fitting cap. Makeshift covers like parafilm are not acceptable for final disposal transport.

  • Contaminated Packaging:

    • Do not reuse the original container for other purposes.

    • Dispose of the empty or contaminated container as chemical waste, following the same procedure as for the chemical itself.

Labeling and Storage

Proper labeling and storage are essential for regulatory compliance and safety.

  • Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," the CAS number "33073-01-7," and an indication of the hazards (e.g., "Caution: Handle with Care").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central waste storage facility.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Do not store with incompatible materials such as strong oxidizing agents.

Arranging Final Disposal

Disposal must be handled by certified professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the chemical waste.

  • Documentation: Complete any required waste disposal forms or tags provided by your EHS office. This documentation is critical for tracking the waste stream.

  • Professional Disposal: The EHS office will arrange for the final disposal of the this compound waste through a licensed hazardous waste management firm, typically via incineration.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations A Waste Generation (Unused this compound, Contaminated Materials) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B Initiate Disposal C Step 2: Contain Waste (Sealable, Compatible Container) B->C D Step 3: Label Container (Chemical Name, CAS#, Hazard) C->D E Step 4: Temporary Storage (Designated Satellite Area) D->E F Step 5: Request Pickup (Contact EHS Office) E->F G Step 6: EHS Collection & Consolidation F->G H Final Disposal (Certified Waste Vendor - Incineration) G->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,9-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1,9-Dimethylxanthine, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE. Always consult the specific Safety Data Sheet (SDS) for your product before commencing any work.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses or GogglesMust be equipped with side shields.
Skin and Body Protection GlovesWear protective gloves. The specific material should be determined based on the solvent used and the duration of handling.
Protective ClothingA lab coat or other protective clothing is required to prevent skin contact.
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if exposure limits are exceeded or if irritation is experienced.

This data is compiled from the Safety Data Sheet for this compound.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling and disposal process for this compound.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • PPE: Don the appropriate PPE as detailed in the table above before handling the compound.

  • Avoid Dust Formation: This compound is often a powder, so take care to avoid creating dust during handling.[1]

  • Good Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

2. Storage:

  • Container: Keep the container tightly closed.[1]

  • Conditions: Store in a dry, cool, and well-ventilated place. The recommended storage temperature is 4°C.

  • Incompatibilities: Avoid storage with strong oxidizing agents.

3. Spill Management:

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup:

    • Wear appropriate PPE.

    • Cover the powder spill with a plastic sheet or tarp to minimize spreading.

    • Mechanically take up the spilled material and place it in an appropriate, labeled container for disposal.

    • Thoroughly clean the contaminated surface.

4. Disposal Plan:

  • Waste Characterization: All waste containing this compound must be considered chemical waste.

  • Containerization: Place waste material and any contaminated disposable PPE into a clearly labeled, sealed container.

  • Regulatory Compliance: Disposal of wastes must be in accordance with all applicable regional, national, and local laws and regulations. Do not dispose of down the drain or in regular trash.

  • Contaminated Packaging: Do not reuse the original container. It should be disposed of in the same manner as the chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Storage cluster_spill Spill Response cluster_disposal Disposal start Start ppe Don Appropriate PPE start->ppe ventilation Ensure Proper Ventilation ppe->ventilation handling Handle this compound ventilation->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage spill Spill Occurs handling->spill If Spill Occurs waste_collection Collect Waste & Contaminated PPE handling->waste_collection After Use contain Contain Spill spill->contain cleanup Clean Up Spill contain->cleanup cleanup->waste_collection disposal Dispose According to Regulations waste_collection->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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